molecular formula C7H6FN3 B189249 4-fluoro-1H-indazol-3-amine CAS No. 404827-78-7

4-fluoro-1H-indazol-3-amine

Cat. No.: B189249
CAS No.: 404827-78-7
M. Wt: 151.14 g/mol
InChI Key: HTMNYSASBRVPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-1H-indazol-3-amine is a useful research compound. Its molecular formula is C7H6FN3 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMNYSASBRVPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355874
Record name 4-fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404827-78-7
Record name 4-fluoro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-fluoro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for the preparation of 4-fluoro-1H-indazol-3-amine, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available 2,6-dichlorobenzonitrile. The synthesis is conceptualized as a two-step process involving a key halogen exchange fluorination followed by a cyclization reaction with hydrazine. This document provides a comprehensive overview of the proposed methodology, including detailed experimental protocols derived from analogous transformations, and presents quantitative data in a structured format for clarity and comparison.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in drug discovery due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Specifically, 3-aminoindazoles serve as crucial intermediates in the synthesis of various therapeutic agents. The target molecule, this compound, is a key building block for the development of novel pharmaceuticals where the fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability.

The synthesis of substituted 3-aminoindazoles often involves the reaction of an ortho-halobenzonitrile with hydrazine.[1][2] This guide outlines a practical synthetic route to this compound commencing with 2,6-dichlorobenzonitrile, a cost-effective starting material.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, as illustrated in the workflow diagram below. The initial step involves a nucleophilic aromatic substitution (SNAr) halogen exchange (Halex) reaction to replace one or both chlorine atoms of 2,6-dichlorobenzonitrile with fluorine. The resulting fluorinated intermediate is then subjected to a cyclization reaction with hydrazine to yield the final product.

Synthetic Workflow Start 2,6-Dichlorobenzonitrile Step1 Step 1: Halogen Exchange Fluorination Start->Step1 Intermediate 2-Chloro-6-fluorobenzonitrile or 2,6-Difluorobenzonitrile Step1->Intermediate Step2 Step 2: Cyclization with Hydrazine Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for similar transformations and serve as a guide for the synthesis. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Step 1: Halogen Exchange Fluorination of 2,6-Dichlorobenzonitrile

This step aims to produce 2-chloro-6-fluorobenzonitrile or 2,6-difluorobenzonitrile. The protocol is adapted from a patented process for the fluorination of chlorobenzonitriles.[3]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,6-Dichlorobenzonitrile172.0117.2 g0.1
Potassium Fluoride (spray-dried)58.1017.4 g0.3
Tetraphenylphosphonium bromide419.282.1 g0.005
Sulfolane (anhydrous)120.17100 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,6-dichlorobenzonitrile, spray-dried potassium fluoride, and tetraphenylphosphonium bromide.

  • Add anhydrous sulfolane to the flask.

  • Heat the reaction mixture to 180-200 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction time can vary, but it is expected to proceed for 12-24 hours.

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product, a mixture of 2-chloro-6-fluorobenzonitrile and 2,6-difluorobenzonitrile, can be purified by fractional distillation or column chromatography.

Expected Outcome:

The reaction is expected to yield a mixture of 2-chloro-6-fluorobenzonitrile and 2,6-difluorobenzonitrile. The ratio of these products will depend on the reaction conditions. The patent suggests that with a sufficient excess of potassium fluoride and longer reaction times, the formation of 2,6-difluorobenzonitrile is favored.[3]

Step 2: Cyclization to this compound

This protocol is adapted from the synthesis of a structurally similar compound, 7-bromo-4-chloro-1H-indazol-3-amine.[4][5][6] The reaction is expected to proceed via nucleophilic aromatic substitution of the more activated ortho-fluorine or ortho-chlorine by hydrazine, followed by intramolecular cyclization.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-fluorobenzonitrile155.5615.6 g0.1
Hydrazine hydrate (~64%)50.0615.6 mL~0.2
2-Methyltetrahydrofuran (2-MeTHF)86.13150 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-6-fluorobenzonitrile and 2-methyltetrahydrofuran.

  • Heat the mixture to 80 °C with stirring.

  • Slowly add hydrazine hydrate to the reaction mixture over a period of 30 minutes.

  • After the addition is complete, continue to stir the reaction mixture at 80 °C for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 100 mL of water to the reaction mixture and stir for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with 2-MeTHF (2 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis, based on literature values for analogous reactions.

StepReactantProductReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
12,6-Dichlorobenzonitrile2,6-DifluorobenzonitrileKF, TPPBSulfolane180-20016-44~80[3]>95 (after purification)
22-Chloro-6-fluorobenzonitrileThis compoundHydrazine Hydrate2-MeTHF804-650-90 (estimated)>98 (after recrystallization)

Yields are based on analogous reactions and may vary.

Logical Relationships and Mechanisms

The key transformations in this synthesis are the nucleophilic aromatic substitution (SNAr) reactions.

ReactionMechanisms cluster_0 Step 1: Halogen Exchange (SNA_r) cluster_1 Step 2: Cyclization (SNA_r and Condensation) Dichlorobenzonitrile 2,6-Dichlorobenzonitrile Meisenheimer1 Meisenheimer Complex (Fluoride Attack) Dichlorobenzonitrile->Meisenheimer1 + F⁻ FluorinatedBenzonitrile Fluorinated Benzonitrile Meisenheimer1->FluorinatedBenzonitrile - Cl⁻ StartCyclization 2-Halo-6-fluorobenzonitrile HydrazineAdduct Hydrazine Adduct StartCyclization->HydrazineAdduct + H₂NNH₂ IntramolecularCyclization Intramolecular Cyclization HydrazineAdduct->IntramolecularCyclization - HX IndazoleAmine This compound IntramolecularCyclization->IndazoleAmine Tautomerization

Caption: Key mechanistic steps in the synthesis.

Conclusion

This technical guide presents a feasible and well-precedented synthetic route for the preparation of this compound from 2,6-dichlorobenzonitrile. The proposed two-step pathway, involving a halogen exchange fluorination followed by cyclization with hydrazine, leverages established chemical transformations. The provided experimental protocols, based on analogous reactions, offer a solid starting point for laboratory synthesis. This guide is intended to be a valuable resource for researchers and professionals in the field of drug development, facilitating the synthesis of this important heterocyclic building block. Further optimization of the reaction conditions will be key to maximizing the yield and purity of the final product.

References

An In-depth Technical Guide to 4-fluoro-1H-indazol-3-amine: Chemical Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-1H-indazol-3-amine is a fluorinated heterocyclic amine that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its rigid bicyclic indazole core, coupled with the electronic properties of the fluorine substituent and the reactive amino group, makes it a valuable building block for the synthesis of biologically active molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for this compound, along with relevant experimental protocols and an exploration of its role in targeting key signaling pathways.

Chemical Properties and Structure

This compound is a stable solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₆FN₃--INVALID-LINK--[1], --INVALID-LINK--
Molar Mass 151.14 g/mol --INVALID-LINK--[1], --INVALID-LINK--
Melting Point 170-172 °C--INVALID-LINK--[2]
Boiling Point (Predicted) 379.3 ± 22.0 °C--INVALID-LINK--[2]
Density (Predicted) 1.487 ± 0.06 g/cm³--INVALID-LINK--[2]
CAS Number 404827-78-7--INVALID-LINK--[1], --INVALID-LINK--
SMILES C1=CC2=C(C(=C1)F)C(=NN2)N--INVALID-LINK--
InChI InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11)--INVALID-LINK--
Structural Elucidation

The chemical structure of this compound consists of a bicyclic indazole ring system with a fluorine atom substituted at the 4-position and an amine group at the 3-position.

Caption: 2D structure of this compound.

Synthesis of this compound

A common synthetic route to 3-aminoindazoles involves the cyclization of ortho-halobenzonitriles with hydrazine. For this compound, a plausible synthesis starts from 2,6-difluorobenzonitrile.

Synthesis start 2,6-Difluorobenzonitrile intermediate This compound start->intermediate Hydrazine hydrate, Reflux

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis from 2,6-Difluorobenzonitrile

This protocol is a representative method for the synthesis of 3-aminoindazole derivatives and can be adapted for this compound.

Materials:

  • 2,6-Difluorobenzonitrile

  • Hydrazine hydrate (80% solution)

  • Ethanol (or other suitable solvent like n-butanol)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2,6-difluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (80%, 2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Role in Kinase Inhibition and Signaling Pathways

The 1H-indazole-3-amine scaffold is recognized as an effective "hinge-binding" fragment in kinase inhibitors. This structural motif can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases, leading to their inhibition.[3] Derivatives of this compound have been investigated as inhibitors of several important kinases implicated in cancer, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Polo-like kinase 4 (PLK4), and Bcr-Abl.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block this process and is a validated anti-cancer strategy.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Polo-like Kinase 4 (PLK4) Signaling Pathway

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to centrosome amplification and genomic instability in cancer cells.[4] Inhibiting PLK4 can lead to mitotic defects and cell death in cancer cells.

PLK4_Pathway PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates SAS6 SAS-6 STIL->SAS6 Recruits Centriole_Duplication Centriole Duplication SAS6->Centriole_Duplication Initiates Aneuploidy Aneuploidy & Genomic Instability Centriole_Duplication->Aneuploidy Aberrant Duplication Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->PLK4 Inhibits

Caption: Key steps in PLK4-mediated centriole duplication.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[5] It drives uncontrolled cell proliferation and survival through multiple downstream signaling pathways.

BcrAbl_Pathway BcrAbl Bcr-Abl Grb2 Grb2/Sos BcrAbl->Grb2 Activates JAK JAK BcrAbl->JAK Activates PI3K PI3K BcrAbl->PI3K Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->BcrAbl Inhibits

Caption: Major signaling pathways activated by Bcr-Abl.

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, PLK4)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Substrate (specific peptide or protein for the kinase)

  • Test compound (e.g., a derivative of this compound)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In the wells of the microplate, add the kinase, the test compound at various concentrations, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of targeted therapies, particularly kinase inhibitors. Its structural features allow for effective interaction with the ATP-binding site of numerous kinases involved in critical cancer-related signaling pathways. The synthetic and experimental protocols provided in this guide offer a foundation for researchers to further explore the chemical and biological properties of this versatile molecule and its derivatives in the pursuit of novel therapeutics.

References

In-Depth Technical Guide: 4-Fluoro-1H-indazol-3-amine (CAS 404827-78-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and potential applications of 4-Fluoro-1H-indazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery.

Chemical Properties

This compound is a fluorinated derivative of the indazole scaffold, a bicyclic aromatic heterocycle. The presence of the fluorine atom and the amine group at specific positions makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

Table 1: Chemical and Physical Properties of CAS 404827-78-7

PropertyValueSource(s)
CAS Number 404827-78-7[1][2][3][4]
IUPAC Name This compound[3]
Molecular Formula C₇H₆FN₃[1][2][3][4]
Molecular Weight 151.14 g/mol [1][2][3][4]
Appearance No data available
Melting Point 170-172 °C[4]
Boiling Point (Predicted) 379.3 ± 22.0 °C[4]
Density (Predicted) 1.487 ± 0.06 g/cm³[4]
SMILES C1=CC2=C(C(=C1)F)C(=NN2)N[3]
InChIKey HTMNYSASBRVPKD-UHFFFAOYSA-N[3]

Suppliers

This compound is available from a variety of chemical suppliers, primarily for research and development purposes. The purity levels are typically high, making it suitable for synthetic chemistry applications.

Table 2: Selected Suppliers of CAS 404827-78-7

SupplierPurityNotes
ChemScene≥98%For research and further manufacturing use only.[1]
AOBChemNot specifiedAvailable in various quantities.[2]
PubChemData from multiple vendorsAggregated supplier information.[3]

Experimental Protocols

General Synthetic Procedure for Derivatization (Representative Example)

The 1H-indazole-3-amine core can be readily derivatized, for instance, through coupling reactions at other positions of the indazole ring or by modification of the exocyclic amine. A common approach is the Suzuki coupling to introduce various substituents at a halogenated position of the indazole ring.

Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound (Starting Material) halogenation Halogenation (e.g., Bromination) at a specific position start->halogenation suzuki Suzuki Coupling with various boronic acids/esters halogenation->suzuki purification Purification of Target Compounds suzuki->purification antiproliferative Antiproliferative Activity (MTT Assay) purification->antiproliferative apoptosis Apoptosis Assay (e.g., Annexin V-FITC/PI) antiproliferative->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle western_blot Western Blot Analysis (Protein Expression) cell_cycle->western_blot

A representative workflow for the synthesis and biological evaluation of this compound derivatives.
Antiproliferative Activity (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer, HepG2 liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized indazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a common technique to study apoptosis and the cell cycle.

  • Cell Treatment: Cancer cells are treated with the test compounds at concentrations around their IC₅₀ values for a defined period.

  • Cell Harvesting: Cells are harvested, washed, and resuspended in a binding buffer.

  • Staining:

    • For Apoptosis: Cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

    • For Cell Cycle: Cells are fixed and stained with PI, which intercalates with DNA, allowing for the quantification of DNA content at different phases of the cell cycle.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

  • Data Analysis: The percentages of cells in different stages of apoptosis (early, late) or phases of the cell cycle (G0/G1, S, G2/M) are quantified.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p53, MDM2) and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified to determine relative protein expression levels.

Signaling Pathways

Indazole derivatives are known to interact with various signaling pathways implicated in cancer.[7] Based on studies of similar 1H-indazol-3-amine compounds, a potential mechanism of action could involve the modulation of pathways controlling apoptosis and cell cycle progression, such as the p53/MDM2 pathway and the Bcl-2 family of proteins.[6]

Potential Signaling Pathway Modulation

G cluster_pathway Potential Signaling Pathway cluster_p53 p53/MDM2 Pathway cluster_bcl2 Bcl-2 Family Pathway compound Indazole Derivative mdm2 MDM2 compound->mdm2 potential inhibition bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 potential inhibition p53 p53 mdm2->p53 inhibits p21 p21 p53->p21 activates g1_arrest G1 Cell Cycle Arrest p21->g1_arrest induces apoptosis Apoptosis bcl2->apoptosis inhibits bax Bax (Pro-apoptotic) bax->apoptosis promotes

A diagram illustrating potential signaling pathways modulated by 1H-indazol-3-amine derivatives.

Conclusion

This compound (CAS 404827-78-7) is a valuable and readily available chemical intermediate. Its fluorinated indazole structure makes it a prime candidate for the development of novel therapeutic agents, particularly in the field of oncology. While detailed biological data for this specific compound is limited, the broader class of 1H-indazol-3-amine derivatives has shown significant promise as modulators of key cellular pathways involved in cell proliferation and survival. The experimental protocols and potential signaling pathways described herein provide a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds in their research endeavors.

References

The Emergence of 4-Fluoro-1H-Indazol-3-Amine: A Privileged Fragment in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, fragment-based approaches have gained significant traction as a powerful strategy for the identification and development of novel therapeutics. Central to this methodology is the utilization of small, low-complexity molecular fragments that can efficiently explore the chemical space of a biological target. Among these, 4-fluoro-1H-indazol-3-amine has emerged as a particularly valuable scaffold, demonstrating significant potential in the generation of potent and selective kinase inhibitors for oncology and other therapeutic areas. This technical guide provides a comprehensive overview of this compound as a core fragment, detailing its synthesis, biological significance, and application in the development of targeted therapies.

Core Physicochemical Properties

This compound is a fluorinated derivative of the indazole heterocyclic system. The strategic introduction of a fluorine atom at the 4-position can significantly influence the molecule's physicochemical properties, including its binding affinity, metabolic stability, and membrane permeability.

PropertyValueReference
Molecular Formula C₇H₆FN₃--INVALID-LINK--
Molecular Weight 151.14 g/mol --INVALID-LINK--
Melting Point 170-172 °CChemBK
CAS Number 404827-78-7--INVALID-LINK--

Synthesis of the Core Fragment

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction followed by cyclization. A plausible and efficient route starts from the commercially available 2,6-difluorobenzonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,6-difluorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • n-Butanol

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluorobenzonitrile (1.0 eq).

  • Add n-butanol to dissolve the starting material.

  • Under a nitrogen atmosphere, add hydrazine hydrate (20.0 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux (approximately 120-150°C) and maintain for 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.

Fragment-Based Drug Discovery (FBDD) Workflow

The utility of this compound is best exemplified within the context of a fragment-based drug discovery workflow. This iterative process involves screening, hit validation, and lead optimization.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Elaboration cluster_2 Lead Optimization fs Fragment Library (including this compound) bs Biophysical Screening (NMR, SPR, X-ray) fs->bs hv Hit Identification (mM affinity) bs->hv sg Structure-Guided Growth hv->sg fl Fragment Linking hv->fl fm Fragment Merging hv->fm lo Lead Compound (nM affinity) sg->lo fl->lo fm->lo pc Preclinical Candidate lo->pc

A generalized workflow for fragment-based drug discovery.

Application as a Kinase Inhibitor Scaffold

The 1H-indazol-3-amine moiety is recognized as a privileged structure in kinase inhibitor design, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. The addition of the 4-fluoro substituent can further enhance binding affinity and modulate selectivity. Derivatives of this compound have shown inhibitory activity against several important cancer-related kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Polo-Like Kinase 4 (PLK4).

Targeting the VEGFR Signaling Pathway

VEGF and its receptors are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[] Inhibitors targeting VEGFR can block this process and are effective anti-cancer agents.

VEGFR_Pathway cluster_ligand Extracellular cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Permeability Vascular Permeability VEGFR->Permeability PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Migration Cell Migration AKT->Migration Inhibitor This compound Derivative Inhibitor->VEGFR

Simplified VEGFR2 signaling pathway and the point of inhibition.
Targeting the PLK4 Signaling Pathway

Polo-Like Kinase 4 (PLK4) is a master regulator of centriole duplication and is often overexpressed in various cancers.[2] Inhibition of PLK4 can lead to mitotic errors and subsequent cell death in cancer cells, making it an attractive therapeutic target.[3]

PLK4_Pathway cluster_upstream Upstream Regulation cluster_plk4 PLK4 Activity cluster_downstream Downstream Effects p53 p53 PLK4_gene PLK4 Gene p53->PLK4_gene PLK4 PLK4 Protein PLK4_gene->PLK4 PLK4_active Active PLK4 PLK4->PLK4_active Centriole Centriole Duplication PLK4_active->Centriole Wnt Wnt/β-catenin Pathway PLK4_active->Wnt EMT Epithelial-Mesenchymal Transition Wnt->EMT Proliferation Cell Proliferation & Invasion Wnt->Proliferation Inhibitor This compound Derivative Inhibitor->PLK4_active

Simplified PLK4 signaling pathway and the point of inhibition.

Quantitative Biological Data of Indazole Derivatives

The following tables summarize the inhibitory activities of various indazole derivatives, highlighting the potential of this scaffold. While specific data for this compound derivatives is emerging, the data for related analogs provides valuable structure-activity relationship (SAR) insights.

Table 1: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines

Compound IDModification on Indazole CoreCell LineIC₅₀ (µM)Reference
6o 5-(4-(trifluoromethyl)phenyl)-N-((1-(4-fluorophenyl)piperazin-4-yl)methyl)K562 (Leukemia)5.15[4]
6a 5-phenyl-N-((1-(4-fluorophenyl)piperazin-4-yl)methyl)K562 (Leukemia)5.19[5]
14i 6-(pyrimidin-2-yl)-3-((E)-2-(4-methoxyphenyl)vinyl)MDA-MB-231 (Breast)0.09[6]
14i 6-(pyrimidin-2-yl)-3-((E)-2-(4-methoxyphenyl)vinyl)MDA-MB-468 (Breast)0.06[6]
C05 N-(3-ethynyl-1H-indazol-6-yl)-4-((4-methylpiperazin-1-yl)methyl)benzamideIMR-32 (Neuroblastoma)0.948[7]
C05 N-(3-ethynyl-1H-indazol-6-yl)-4-((4-methylpiperazin-1-yl)methyl)benzamideMCF-7 (Breast)0.979[7]

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
Axitinib PLK46.5[2]
CFI-400945 PLK42.8[2]
K22 PLK40.1[2]
CZL-S092 PLK40.9[3]
30 VEGFR-21.24[8]
Tivozanib VEGFR-26.5[9]

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition.

Materials:

  • Kinase of interest (e.g., VEGFR2, PLK4)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compounds (derivatives of this compound)

  • Kinase assay buffer

  • EDTA solution

  • Terbium-labeled anti-phospho-substrate antibody

  • 384-well plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase and the test compound at various concentrations.

    • Incubate at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the fluorescein-labeled substrate and ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add the terbium-labeled anti-phospho-substrate antibody.

    • Incubate to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal on a plate reader (excitation at ~340 nm, emission at ~620 nm for terbium and ~665 nm for fluorescein). The ratio of the acceptor (fluorescein) to donor (terbium) signal is proportional to the kinase activity.

  • Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC₅₀ value.

Conclusion

This compound represents a highly promising and versatile fragment for the development of novel kinase inhibitors. Its favorable physicochemical properties and its ability to effectively interact with the hinge region of kinases make it an ideal starting point for fragment-based drug discovery campaigns. The strategic elaboration of this core scaffold has already led to the discovery of potent inhibitors of key cancer targets such as VEGFR and PLK4. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the potential of this compound in the ongoing quest for new and effective targeted therapies.

References

Spectroscopic Profile of 4-fluoro-1H-indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-fluoro-1H-indazol-3-amine, a molecule of interest in medicinal chemistry and drug discovery. The guide details anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines standardized experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of such novel chemical entities.

Introduction

This compound is a fluorinated derivative of the indazole scaffold, a privileged structure in medicinal chemistry. Indazole-containing compounds have shown a wide range of biological activities, and the introduction of a fluorine atom can significantly modulate their physicochemical and pharmacological properties, including metabolic stability and binding affinity. Accurate spectroscopic characterization is a critical first step in the development of any new chemical entity, providing confirmation of its identity, purity, and structure.

Predicted Spectroscopic Data

While a comprehensive experimental dataset for this compound is not publicly available, this section presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR of this compound.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH₂4.5 - 5.5br s-
H-57.0 - 7.2ddJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9
H-66.8 - 7.0tJ(H-H) ≈ 8-9
H-77.2 - 7.4dJ(H-H) ≈ 8-9
NH11.0 - 12.0br s-

Solvent: DMSO-d₆ br s: broad singlet, dd: doublet of doublets, t: triplet, d: doublet

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (J, Hz)
C-3145 - 150s-
C-3a115 - 120dJ(C-F) ≈ 15-20
C-4150 - 155dJ(C-F) ≈ 240-250
C-5110 - 115dJ(C-F) ≈ 20-25
C-6120 - 125dJ(C-F) ≈ 5-10
C-7115 - 120s-
C-7a140 - 145s-

Solvent: DMSO-d₆ s: singlet, d: doublet

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-4-110 to -130m-

Reference: CFCl₃ m: multiplet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₆FN₃), the expected molecular weight is approximately 151.14 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted m/zInterpretation
ESI+152.06[M+H]⁺
EI151.05[M]⁺
EI124.04[M - HCN]⁺
EI96.03[M - HCN - N₂]⁺

ESI+: Electrospray Ionization (positive mode), EI: Electron Ionization

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data with a line broadening of 1-2 Hz.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • Typical parameters: spectral width of 200 ppm, acquisition time of 1-2 seconds, relaxation delay of 1-2 seconds, and 64-256 scans.

    • Reference the spectrum to an external standard such as CFCl₃.

  • Data Analysis: Process the spectra using appropriate NMR software. Assign peaks based on chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous assignments.

Mass Spectrometry Protocol
  • Sample Preparation:

    • For ESI-MS: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote ionization.

    • For EI-MS: No specific sample preparation is required if a direct insertion probe is used. The sample should be in a solid, pure form.

  • Instrumentation:

    • ESI-MS: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an electrospray ionization source.

    • EI-MS: Use a magnetic sector or quadrupole mass spectrometer with an electron ionization source.

  • ESI-MS Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

  • EI-MS Acquisition:

    • Introduce the sample into the ion source.

    • Use a standard electron energy of 70 eV.

    • Acquire data over a mass range of m/z 30-300.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_reporting Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity_Assessment Purity Assessment (e.g., HPLC, LC-MS) Purification->Purity_Assessment Sample_Prep_NMR Sample Preparation for NMR Purity_Assessment->Sample_Prep_NMR Sample_Prep_MS Sample Preparation for MS Purity_Assessment->Sample_Prep_MS NMR_Acquisition NMR Data Acquisition (1H, 13C, 19F, 2D) Sample_Prep_NMR->NMR_Acquisition NMR_Processing NMR Spectral Processing NMR_Acquisition->NMR_Processing MS_Acquisition MS Data Acquisition (ESI, EI) Sample_Prep_MS->MS_Acquisition MS_Processing MS Spectral Processing MS_Acquisition->MS_Processing Structure_Elucidation Structure Elucidation & Verification NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation Final_Report Technical Report Generation Structure_Elucidation->Final_Report

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. These data are crucial for the unambiguous identification and characterization of this compound in research and development settings.

commercial availability and purity of 4-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-fluoro-1H-indazol-3-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. This document covers its commercial availability, purity, a detailed plausible synthesis protocol, and its established role as a key building block in the development of kinase inhibitors.

Commercial Availability and Purity

This compound is readily available from a variety of commercial suppliers. The compound is typically offered in research quantities with purities suitable for most laboratory applications. Below is a summary of representative data from various suppliers.

Supplier CAS Number Purity Available Quantities
AOBChem404827-78-797%250mg, 500mg, 1g, 5g, 10g, 25g, 100g
ChemScene404827-78-7≥98%Inquire for details
Santa Cruz Biotechnology404827-78-7Inquire for detailsInquire for details

Synthesis and Purification

The synthesis of 3-aminoindazoles is a well-established process in organic chemistry. A common and effective method involves the cyclization of a 2-halobenzonitrile with hydrazine. For the synthesis of this compound, the logical precursor is 2,6-difluorobenzonitrile. The following experimental protocol is a detailed, plausible method derived from established syntheses of structurally similar compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine.[1]

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

  • 2,6-Difluorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Sodium Acetate (NaOAc)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Reaction Setup: To a Parr reactor or a sealed reaction vessel, add 2,6-difluorobenzonitrile (1.0 eq), sodium acetate (1.2 eq), and 2-Methyltetrahydrofuran (5 volumes).

  • Addition of Hydrazine: Add hydrazine hydrate (4.0 eq) to the reaction mixture.

  • Reaction: Seal the vessel and heat the mixture to an internal temperature of 95 °C. Stir the reaction for 18 hours.

  • Work-up: After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization.

  • Purification (Recrystallization): The crude solid is triturated with a mixture of methanol and water (e.g., 80:20 v/v) to induce crystallization. The solid product is then collected by filtration, washed with a cold solvent mixture, and dried under vacuum to yield this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Role in Drug Discovery and Development

The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[2] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.

Mechanism of Action as a Kinase Inhibitor

The 3-aminoindazole moiety has been identified as an effective "hinge-binding" fragment.[3] The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the enzyme and is critical for binding ATP. The amino and indazole nitrogen atoms of the 3-aminoindazole scaffold can form key hydrogen bonds with the backbone amide and carbonyl groups of the hinge region, mimicking the interaction of the adenine part of ATP. This binding mode effectively blocks the ATP-binding site and inhibits the kinase's activity.

The fluorine atom at the 4-position of the indazole ring can serve to modulate the electronic properties and binding affinity of the molecule. It can also be a site for further chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Inhibition

While specific biological data for this compound is not extensively published, its structural motif is a core component of inhibitors targeting various receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][4] These RTKs are key regulators of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. By inhibiting these kinases, 3-aminoindazole-based drugs can disrupt the signaling pathways that promote cancer cell proliferation and survival.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 2,6-Difluorobenzonitrile + Hydrazine Hydrate Reaction Cyclization Reaction (95°C, 18h in 2-MeTHF) Start->Reaction NaOAc Crude Crude Product Reaction->Crude Recrystallization Recrystallization (MeOH/H2O) Crude->Recrystallization Filtration Filtration & Drying Recrystallization->Filtration Pure Pure 4-Fluoro-1H- indazol-3-amine Filtration->Pure Analysis Purity & Structural Confirmation (NMR, MS, HPLC) Pure->Analysis

Caption: Synthetic and purification workflow for this compound.

Kinase Inhibition Mechanism

This diagram illustrates the general mechanism by which 3-aminoindazole derivatives inhibit kinase activity by binding to the ATP-binding site.

Kinase_Inhibition cluster_kinase Kinase Enzyme cluster_molecules Molecules cluster_process Process Kinase Kinase (e.g., VEGFR, PDGFR) ATP_Site ATP Binding Site (Hinge Region) ATP ATP Binding Competitive Binding ATP->Binding Inhibitor This compound Derivative Inhibitor->Binding Binding->ATP_Site Binds to Inhibition Inhibition of Phosphorylation Binding->Inhibition Leads to Downstream Blockade of Downstream Signaling Inhibition->Downstream

Caption: General mechanism of kinase inhibition by 3-aminoindazole derivatives.

References

The Strategic Role of Fluorine Substitution in Indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into the core structure of indazole derivatives has become a pivotal strategy in modern medicinal chemistry. This strategic substitution significantly influences the physicochemical and pharmacokinetic properties of these compounds, often leading to enhanced metabolic stability, modulated biological activity, and improved drug-like characteristics. This technical guide provides an in-depth analysis of the role of fluorine substitution in indazole derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical biological pathways and experimental workflows. The strategic placement of fluorine can block metabolic soft spots, alter receptor-binding affinity, and enhance oral bioavailability, making it a critical tool for the optimization of indazole-based therapeutic agents.

Impact of Fluorine Substitution on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine atoms into the indazole scaffold can profoundly alter a molecule's properties due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These alterations can lead to significant improvements in a drug candidate's profile.

Enhanced Metabolic Stability

A primary driver for the use of fluorine in drug design is the enhancement of metabolic stability.[1] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[1] By strategically placing fluorine atoms at positions prone to oxidative metabolism, the metabolic "soft spots" of a molecule can be effectively blocked, leading to a longer in vivo half-life and reduced clearance.[1][2]

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Indazole Analogs

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
UT-155Non-fluorinated indole12.35-[1][2]
32a4-Fluoro-indazole analog of UT-15513.29-[1][2]
32cCF3-substituted indazole analog of UT-15553.711.29[1][2]

Data generated in mouse liver microsomes. While direct comparison of absolute values should be made with caution, the trend of increased stability with fluorination is evident within the study.[1]

Modulation of Bioavailability

Fluorination can also positively impact the oral bioavailability of indazole derivatives. This is often attributed to a combination of increased metabolic stability and altered physicochemical properties, such as lipophilicity, which can influence absorption.[3][4]

Table 2: Impact of Fluorine Substitution on Oral Bioavailability of ROCK1 Inhibitors

CompoundFluorine PositionOral Bioavailability (%)Data Source
52C661[3][4]
53aC649[3]
53bC653[3]

Structure-Activity Relationship (SAR) of Fluorinated Indazole Derivatives

The position of fluorine substitution on the indazole ring is critical and can have a dramatic effect on the biological activity of the compound, either enhancing or diminishing its potency. This underscores the importance of precise, structure-guided drug design.

Kinase Inhibition

Indazole derivatives are a prominent class of kinase inhibitors, and fluorine substitution has been extensively explored to optimize their potency and selectivity.[5][6]

Table 3: Effect of Fluorine Substitution on Kinase Inhibitory Activity of Indazole Derivatives

Target KinaseCompound DescriptionFluorine PositionIC50 (nM)Data Source
ROCK1Indazole derivative 51C42500[3][4]
ROCK1Indazole derivative 52C614[3][4]
ROCK16-fluoroindazole 53aC67[3]
ROCK16-fluoroindazole 53bC66[3]
FGFR1Indazole derivative 14a-15[5]
FGFR1Indazole derivative 14dPhenyl ring5.5[5]
FGFR11H-indazol-3-amine derivative 27a6-position of indazole< 4.1[5][7]
FGFR21H-indazol-3-amine derivative 27a6-position of indazole2.0[5][7]
Syk Kinase7-fluoroindazole derivatives 43a-mC710 - 50[3]
Other Biological Targets

The influence of fluorine extends to other target classes beyond kinases.

Table 4: Bioactivity of Fluorinated Indazole Derivatives against Various Targets

TargetCompound DescriptionBioactivityData Source
F1F0-ATPaseMonofluorinated 3-guanidyl-indazolesIC50 < 5 µM[3]
RIP2 Kinase5-fluroindazole derivatives 48a-jpIC50 < 8[3]
Estrogen Receptor (ER)Fluorinated indazole derivatives 54IC50 < 100 nM[3]
α7 nAChR PAM6-Fluoroindazole scaffolds 55α7PAM% 189–4639 at 10 µM[3]
ThrombinFluorinated pyrazoles 129IC50 0.004–0.06 μM[3]
Nitric Oxide Synthase (NOS-II)4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole (16)80% inhibition[8]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a compound by measuring its disappearance over time in the presence of liver microsomes.[2][9][10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and positive control compounds (e.g., Dextromethorphan, Midazolam)

  • Pooled liver microsomes (human, rat, or mouse)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Ice-cold acetonitrile or other suitable organic solvent for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).[9]

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[11]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted liver microsome suspension.

    • Add the working solution of the test compound to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[2]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[2]

    • Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.[2]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[2] The 0-minute time point represents the initial compound concentration.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[2]

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the inhibitory activity of a compound against a specific kinase.[12][13]

Objective: To determine the IC50 value of an inhibitor for a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • Test inhibitor compound

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a dilution series of the test inhibitor in the appropriate solvent (e.g., DMSO) and then in kinase buffer.

    • Prepare solutions of the kinase and substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration close to its Km for the target kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the test inhibitor at various concentrations.

    • Add the kinase enzyme to all wells (except for the no-enzyme control).

    • Pre-incubate the inhibitor and kinase for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability Migration Cell Migration FAK->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Indazole Fluorinated Indazole Derivative Indazole->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by a fluorinated indazole derivative.

Experimental Workflow Diagram

Metabolic_Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis cluster_data 5. Data Interpretation A Prepare Test Compound & Control Solutions D Combine Microsomes & Compound in 96-well plate A->D B Prepare Liver Microsome Suspension B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH System C->F E Pre-incubate at 37°C D->E E->F G Collect Samples at Time Points (0, 5, 15, 30, 60 min) F->G H Terminate Reaction with Cold Acetonitrile + Internal Standard G->H I Centrifuge to Precipitate Proteins H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Remaining Parent Compound J->K L Calculate Half-life (t½) K->L M Calculate Intrinsic Clearance (CLint) K->M

References

4-Fluoro-1H-indazol-3-amine: A Strategic Building Block for Next-Generation Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable". At the heart of the most prominent TPD strategy, Proteolysis Targeting Chimeras (PROTACs), lies the modular assembly of three key components: a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker. The careful selection of building blocks for each of these components is paramount to the success of a PROTAC. This technical guide focuses on the strategic utility of 4-fluoro-1H-indazol-3-amine as a versatile building block in the design and synthesis of novel protein degraders. We will delve into its chemical properties, potential applications in binding to target proteins, and provide generalized experimental protocols for its incorporation into PROTAC scaffolds and subsequent validation.

Introduction to Targeted Protein Degradation and PROTACs

The ubiquitin-proteasome system (UPS) is the cell's natural machinery for degrading unwanted or damaged proteins.[1][2] PROTACs are heterobifunctional molecules that hijack this system by bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[1][3][4] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5] This event-driven pharmacology offers distinct advantages over traditional occupancy-based inhibition, including the potential for catalytic activity and the ability to target scaffolding proteins or other non-enzymatic targets.[1][6]

The modular nature of PROTACs allows for systematic optimization through the modification of the warhead, E3 ligase ligand, or the linker.[7][8][9] The choice of the core chemical scaffold for the warhead is a critical design parameter, influencing target affinity, selectivity, and the overall physicochemical properties of the final degrader.

The Indazole Scaffold in Drug Discovery

The 1H-indazole-3-amine moiety is a privileged scaffold in medicinal chemistry, recognized as an effective hinge-binding fragment for various kinases.[10] This structural motif is present in several clinically investigated or approved drugs, highlighting its favorable drug-like properties.[10] The strategic placement of substituents on the indazole ring can be used to fine-tune binding affinity, selectivity, and pharmacokinetic parameters.

This compound: Properties and Advantages

This compound is a specific derivative of the indazole core that offers several potential advantages as a building block for protein degraders.

PropertyValueSource
Molecular Formula C₇H₆FN₃ChemScene[11]
Molecular Weight 151.14 g/mol ChemScene[11], PubChem[12]
Purity ≥98%ChemScene[11]
Storage 4°C, protect from lightChemScene[11]

The introduction of a fluorine atom at the 4-position of the indazole ring can have profound effects on the molecule's properties:

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the amine and indazole nitrogens, which can alter hydrogen bonding interactions with the target protein and potentially improve cell permeability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block potential sites of oxidative metabolism, thereby increasing the half-life of the resulting PROTAC.

  • Binding Affinity and Selectivity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles) and can alter the conformation of the molecule to favor a more bioactive pose. This can lead to enhanced binding affinity and selectivity for the target protein.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which can impact its solubility, permeability, and off-target effects. Careful consideration of the overall lipophilicity of the final PROTAC is crucial.

Synthesis and Incorporation into PROTACs

While specific protocols for the direct use of this compound in PROTAC synthesis are not widely published, general synthetic strategies for analogous aminoindazoles can be readily adapted. The primary amino group of this compound serves as a key functional handle for linker attachment.

A generalized synthetic workflow for constructing a PROTAC using this building block is depicted below. This typically involves the sequential attachment of the linker to the E3 ligase ligand and then to the this compound-based warhead, or vice versa.

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Stepwise Synthesis 4F_Indazole This compound (Warhead Precursor) Amide_Coupling_2 Amide Coupling 4F_Indazole->Amide_Coupling_2 E3_Ligand E3 Ligase Ligand (e.g., for VHL or CRBN) Amide_Coupling_1 Amide Coupling or S_NAr E3_Ligand->Amide_Coupling_1 Linker Bifunctional Linker (e.g., PEG, alkyl chain) Linker->Amide_Coupling_1 Ligand_Linker E3 Ligand-Linker Conjugate Amide_Coupling_1->Ligand_Linker Ligand_Linker->Amide_Coupling_2 Final_PROTAC Final PROTAC Molecule Amide_Coupling_2->Final_PROTAC

Caption: Generalized synthetic workflow for PROTAC construction.

Experimental Protocol: General Amide Coupling for Linker Attachment

This protocol describes a standard method for attaching a carboxylic acid-terminated linker to the 3-amino group of this compound.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • In a separate flask, dissolve the linker-E3 ligase conjugate (with a terminal carboxylic acid) (1.1 eq) in the same solvent.

    • Prepare a solution of a peptide coupling reagent, such as HATU (1.2 eq) or HBTU (1.2 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), in the same solvent.

  • Reaction:

    • To the stirred solution of the linker-E3 ligase conjugate, add the coupling reagent and DIPEA.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the solution of this compound to the activated linker solution.

    • Allow the reaction to proceed at room temperature for 2-12 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the final PROTAC.

Characterization and Validation of PROTAC Activity

A series of biochemical and cellular assays are required to validate the activity of a newly synthesized PROTAC.

PROTAC_Validation_Workflow Start Synthesized PROTAC Binary_Binding Binary Binding Assays (to POI and E3 Ligase) Start->Binary_Binding Ternary_Complex Ternary Complex Formation Assays Binary_Binding->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assays Ternary_Complex->Ubiquitination Cellular_Degradation Cellular Degradation Assays (e.g., Western Blot, HiBiT) Ubiquitination->Cellular_Degradation Downstream_Effects Downstream Functional Assays Cellular_Degradation->Downstream_Effects Selectivity Selectivity Profiling (Proteomics) Cellular_Degradation->Selectivity End Lead Candidate Downstream_Effects->End Selectivity->End

Caption: Stepwise workflow for PROTAC validation.

Experimental Protocols

A. Binary Binding Affinity (Fluorescence Polarization - FP) [13]

This assay measures the binding of the PROTAC to the isolated POI and E3 ligase.

  • Principle: A fluorescently labeled tracer that binds to the protein of interest is displaced by the PROTAC, leading to a decrease in fluorescence polarization.

  • Reagents:

    • Purified recombinant POI or E3 ligase.

    • Fluorescently labeled tracer ligand.

    • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

    • Synthesized PROTAC.

  • Procedure:

    • Prepare a serial dilution of the PROTAC in the assay buffer.

    • In a microplate, add the protein and the fluorescent tracer to each well.

    • Add the diluted PROTAC to the wells.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (Kd or IC50).

B. Ternary Complex Formation (Time-Resolved Fluorescence Energy Transfer - TR-FRET) [13]

This assay confirms that the PROTAC can bridge the POI and the E3 ligase.

  • Principle: A FRET signal is generated when a donor fluorophore on one protein and an acceptor fluorophore on the other are brought into proximity by the PROTAC.

  • Reagents:

    • His-tagged POI and GST-tagged E3 ligase (or other suitable tags).

    • Europium-labeled anti-His antibody (donor).

    • Allophycocyanin (APC)-labeled anti-GST antibody (acceptor).

    • Assay buffer.

    • Synthesized PROTAC.

  • Procedure:

    • Add the POI, E3 ligase, and antibodies to the wells of a microplate.

    • Add a serial dilution of the PROTAC.

    • Incubate to allow complex formation.

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: An increase in the TR-FRET signal indicates the formation of the ternary complex.

C. Cellular Protein Degradation (Western Blotting)

This is the definitive assay to confirm that the PROTAC induces the degradation of the target protein in a cellular context.

  • Cell Culture and Treatment:

    • Culture a relevant cell line to 70-80% confluency.

    • Treat the cells with various concentrations of the PROTAC for different durations (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. The percentage of degradation can be calculated relative to the vehicle-treated control. From a dose-response curve, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.

Signaling Pathways and Logical Relationships

The mechanism of action of a PROTAC involves hijacking a specific cellular signaling pathway, the ubiquitin-proteasome pathway.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC-Mediated Action E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation PROTAC PROTAC PROTAC->E3 Binds POI Protein of Interest (POI) PROTAC->POI Binds POI->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome

Caption: PROTAC mechanism of action via the UPS.

Conclusion

This compound represents a highly promising and strategic building block for the development of novel protein degraders. Its inherent drug-like properties, derived from the indazole core, are further enhanced by the presence of the 4-fluoro substituent, which can favorably modulate metabolic stability, binding affinity, and selectivity. While direct literature on its application in PROTACs is emerging, the established synthetic methodologies and validation assays for similar scaffolds provide a clear roadmap for its successful incorporation and evaluation. By leveraging the unique characteristics of this compound, researchers can expand the chemical space of warheads for PROTACs, potentially leading to the development of more potent, selective, and durable therapeutic agents.

References

An In-depth Technical Guide to 4-fluoro-1H-indazol-3-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-1H-indazol-3-amine, a fluorinated heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available information on its specific discovery and developmental history, this document focuses on the plausible synthetic route, physicochemical properties, and the broader context of 3-aminoindazoles in drug discovery. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. The indazole scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The introduction of a fluorine atom at the 4-position of the indazole ring, coupled with an amine group at the 3-position, as seen in this compound, can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for drug discovery programs.

Physicochemical Properties

Quantitative data for this compound is primarily available from commercial chemical suppliers. A summary of these properties is presented in Table 1 for easy reference and comparison.

PropertyValueSource
CAS Number 404827-78-7[1][2]
Molecular Formula C₇H₆FN₃[1][2]
Molecular Weight 151.14 g/mol [2]
Appearance White to off-white solidInferred from related compounds
Melting Point 170-172 °C
Boiling Point 379.3 ± 22.0 °C (Predicted)
Density 1.487 ± 0.06 g/cm³ (Predicted)
SMILES Nc1nnc2c1c(F)ccc2[1]
InChI InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11)[3]

Synthesis and Experimental Protocols

The most probable and widely utilized method for the synthesis of 3-aminoindazoles involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine.[4][5] In the case of this compound, the logical starting material is 2,6-difluorobenzonitrile.

Proposed Synthetic Pathway

The synthesis is a one-step process involving the reaction of 2,6-difluorobenzonitrile with hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) of one of the fluorine atoms by hydrazine, followed by an intramolecular cyclization.

dot

Synthesis_Pathway start 2,6-Difluorobenzonitrile intermediate Hydrazine Adduct (Intermediate) start->intermediate Hydrazine Hydrate (NH₂NH₂·H₂O) Solvent (e.g., Ethanol, n-Butanol) Heat product This compound intermediate->product Intramolecular Cyclization

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Plausible)

The following is a generalized experimental protocol based on established procedures for the synthesis of similar 3-aminoindazoles. Researchers should optimize these conditions for their specific laboratory setup.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluorobenzonitrile (1.0 equivalent).

  • Reagent Addition: Add a suitable solvent such as ethanol or n-butanol. To this solution, add hydrazine hydrate (typically 2-5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain it for several hours (e.g., 4-24 hours). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel to afford pure this compound.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. The ¹⁹F NMR spectrum will show a characteristic signal for the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and the indazole ring.

  • Melting Point Analysis: To assess the purity of the compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways directly modulated by this compound. However, the 3-aminoindazole scaffold is a well-known pharmacophore, particularly in the development of kinase inhibitors. Derivatives of 3-aminoindazole have been shown to inhibit a variety of kinases, including but not limited to:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • Fibroblast Growth Factor Receptor (FGFR)

  • Src family kinases

The fluorine atom at the 4-position can potentially enhance binding affinity to target proteins through hydrogen bonding or other electrostatic interactions, and it may also improve the metabolic stability of the molecule.

dot

Signaling_Pathway_Hypothesis cluster_kinase Kinase Activity cluster_cell Cellular Processes Kinase Target Kinase (e.g., VEGFR, PDGFR) Proliferation Cell Proliferation Kinase->Proliferation Promotes Angiogenesis Angiogenesis Kinase->Angiogenesis Promotes Survival Cell Survival Kinase->Survival Promotes Indazole This compound (or its derivatives) Indazole->Kinase Inhibition

Caption: Hypothesized mechanism of action for 3-aminoindazoles.

Applications in Drug Discovery and Development

This compound serves as a valuable starting material or building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in the ability to be readily functionalized at the 3-amino group and the nitrogen atoms of the indazole ring.

Experimental Workflow for Derivative Synthesis

The following diagram illustrates a general workflow for the utilization of this compound in a drug discovery program.

dot

Drug_Discovery_Workflow Start This compound Coupling Chemical Synthesis (e.g., Amide Coupling, Suzuki Coupling) Start->Coupling Library Library of Derivatives Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound(s) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Drug discovery workflow using this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry, particularly for the development of kinase inhibitors. While its specific discovery and history are not well-documented in accessible literature, its synthesis can be reliably achieved through the cyclization of 2,6-difluorobenzonitrile with hydrazine. The physicochemical properties of this compound, combined with the proven biological activities of the 3-aminoindazole scaffold, make it a compound of high interest for further investigation and application in drug discovery and development. Future research efforts focused on the synthesis and biological evaluation of derivatives of this compound are warranted to fully explore its therapeutic potential.

References

The Emerging Therapeutic Potential of the 4-Fluoro-1H-indazol-3-amine Scaffold: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1H-indazol-3-amine core structure has garnered significant attention in medicinal chemistry, serving as a privileged scaffold for the development of potent and selective therapeutic agents. Its ability to act as an efficient hinge-binding template for kinase inhibitors has positioned it as a valuable starting point for drug discovery programs, particularly in oncology.[1][2] This technical guide delves into the potential biological activities stemming from the 4-fluoro-1H-indazol-3-amine moiety, focusing on the preclinical data of its key derivatives. While direct biological data on this compound itself is limited, the extensive research on its analogues provides a strong rationale for its exploration in drug development.

Kinase Inhibition: A Primary Modality of Action

Derivatives of the 1H-indazol-3-amine scaffold have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer pathogenesis. The strategic incorporation of various substituents on this core structure has led to the discovery of multi-targeted and selective kinase inhibitors.

Receptor Tyrosine Kinase (RTK) Inhibition

A notable derivative, N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869 or linifanib), exemplifies the potential of the 3-aminoindazole core.[1][3] This compound has been identified as an orally active, multi-targeted receptor tyrosine kinase inhibitor, potently targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families.[1][2] The 3-aminoindazole moiety plays a crucial role by forming hydrogen-bonding interactions with the hinge region of the kinase domain.[1]

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Targeting FLT3 is a validated therapeutic strategy for acute myeloid leukemia (AML). A series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives have been developed as potent FLT3 inhibitors, demonstrating the versatility of the indazole scaffold in overcoming resistance mutations.[4]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The 1H-indazol-3-amine framework has also been utilized to generate inhibitors of fibroblast growth factor receptors (FGFR1 and FGFR2).[5] Interestingly, studies on these derivatives have indicated that fluorine substitution at the 6-position of the indazole ring can enhance both enzymatic activity and cellular potency.[5]

Pan-BCR-ABL Inhibition

In the context of chronic myeloid leukemia (CML), a diarylamide 3-aminoindazole derivative, AKE-72, has been discovered as a potent pan-BCR-ABL inhibitor, effective against the T315I gatekeeper mutation that confers resistance to imatinib.[6]

Polo-like Kinase 4 (PLK4) Inhibition

Novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized and evaluated as potent PLK4 inhibitors, with some compounds exhibiting significant anti-proliferative activity against breast cancer cells.[7]

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activities of key 1H-indazol-3-amine derivatives against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of 1H-Indazol-3-amine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
AKE-72BCR-ABLWT< 0.5[6]
AKE-72BCR-ABLT315I9[6]
Derivative 27aFGFR1< 4.1[5]
Derivative 27aFGFR22.0[5]
Derivative 62dPLK42.4[5]
Derivative 62dFLT328[5]

Table 2: Anti-proliferative Activity of 1H-Indazol-3-amine Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
Derivative 6oK562Chronic Myeloid Leukemia5.15[3][8][9]
Derivative 6oHEK-293Normal Kidney33.2[3][8][9]
Derivative 5kHep-G2Hepatoma3.32[3]
Derivative 2f4T1Breast Cancer0.23 - 1.15[10]
Derivative K22MCF-7Breast Cancer1.3[7]

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of 1H-indazol-3-amine derivatives are mediated through the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.

Signaling_Pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (VEGFR, PDGFR, FLT3, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 BCR_ABL->Survival STAT5->Proliferation PLK4 PLK4 CellCycle Cell Cycle Arrest PLK4->CellCycle Regulates Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis p53 p53 p53->Bax MDM2 MDM2 MDM2->p53 Indazol_Derivative 1H-Indazol-3-amine Derivative Indazol_Derivative->RTK Inhibits Indazol_Derivative->BCR_ABL Inhibits Indazol_Derivative->PLK4 Inhibits Indazol_Derivative->Bcl2 Inhibits Indazol_Derivative->MDM2 Inhibits

Caption: Simplified signaling pathways modulated by 1H-indazol-3-amine derivatives.

Some derivatives have been shown to induce apoptosis and cell cycle arrest by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[8][9]

Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to characterize the biological activities of 1H-indazol-3-amine derivatives.

Synthesis of 1H-Indazol-3-amine Derivatives

A common synthetic route to 3,5-disubstituted indazole derivatives involves a Suzuki coupling reaction.[3]

Synthesis_Workflow Start 5-bromo-2-fluorobenzonitrile Step1 Reflux with hydrazine hydrate Start->Step1 Intermediate 5-bromo-1H-indazol-3-amine Step1->Intermediate Step2 Suzuki Coupling with substituted boronic acid esters (PdCl2(dppf)2, Cs2CO3) Intermediate->Step2 Product 3,5-disubstituted indazole derivative Step2->Product

Caption: General synthetic workflow for 3,5-disubstituted indazole derivatives.

The synthesis typically starts with a commercially available material like 5-bromo-2-fluorobenzonitrile, which is refluxed with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine.[3] This intermediate then undergoes a Suzuki coupling reaction with various substituted boronic acid esters using a palladium catalyst and a base to afford the final products.[3]

In Vitro Anti-proliferative Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay against a panel of human cancer cell lines.[3][9]

Protocol Outline:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Kinase Inhibition Assays

The inhibitory activity against specific kinases is determined using various in vitro kinase assay formats, such as radioisotope-based assays or fluorescence-based assays.

General Protocol:

  • The kinase, substrate, and ATP are incubated in a reaction buffer.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The extensive body of research on its derivatives has demonstrated their potential as potent and selective inhibitors of various protein kinases. The fluorine substitution at the 4-position may offer advantages in terms of metabolic stability and binding affinity, warranting further investigation. Future research should focus on the direct synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential and mechanisms of action. The detailed experimental protocols and structure-activity relationships established for the broader class of 1H-indazol-3-amines provide a solid foundation for these future endeavors.

References

The Pivotal Role of 4-Fluoro-1H-indazol-3-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in contemporary drug discovery, demonstrating a remarkable versatility that has led to the development of numerous therapeutic agents. Among its many derivatives, 4-fluoro-1H-indazol-3-amine has emerged as a particularly valuable building block. Its unique structural and electronic properties, conferred by the fluorine substitution, make it a highly sought-after intermediate for the synthesis of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and its significant contributions to the field of medicinal chemistry, with a focus on the development of kinase inhibitors.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₇H₆FN₃ and a molecular weight of 151.14 g/mol .[1][2] The introduction of a fluorine atom at the 4-position of the indazole ring significantly influences its electronic properties, enhancing its binding affinity and metabolic stability in many derivatives.

PropertyValueReference
CAS Number404827-78-7[1][2]
Molecular FormulaC₇H₆FN₃[1][2]
Molecular Weight151.14[1]
Melting Point170-172 °C[3]
Boiling Point (Predicted)379.3 ± 22.0 °C[3]
Density (Predicted)1.487 ± 0.06 g/cm³[3]

Synthesis of the 4-Fluoro-1H-indazole-3-amine Core

The synthesis of substituted 1H-indazol-3-amines is a well-established process in organic chemistry. A common and efficient method to prepare the 4-fluoro derivative involves the cyclization of a readily available fluorinated benzonitrile precursor.

G start 2,6-Difluorobenzonitrile intermediate1 2-Fluoro-6-hydrazinobenzonitrile start->intermediate1 Hydrazine hydrate product This compound intermediate1->product Intramolecular Cyclization

A general synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general representation based on known syntheses of similar indazole compounds.[4][5]

  • Reaction Setup: To a solution of 2,6-difluorobenzonitrile in a suitable solvent (e.g., ethanol or n-butanol), add hydrazine hydrate.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield pure this compound.

The Role of this compound in Kinase Inhibition

The 3-aminoindazole core is a privileged scaffold for the development of kinase inhibitors. The amino group at the 3-position can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The indazole ring itself forms favorable van der Waals interactions within the ATP-binding pocket. The fluorine atom at the 4-position can enhance binding affinity through favorable electrostatic interactions and can also improve the pharmacokinetic properties of the resulting drug candidates.

A prime example of the successful application of the indazole scaffold is in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia (AML).[6] While the provided search results do not directly link this compound to a specific FLT3 inhibitor, the general principle of using substituted indazoles for this purpose is well-documented.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Indazole_Inhibitor Indazole-based FLT3 Inhibitor Indazole_Inhibitor->FLT3 Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Proliferation MAPK->Proliferation

A representative signaling pathway of FLT3 and its inhibition by an indazole-based inhibitor.

Biological Activity of this compound Derivatives

While specific bioactivity data for the parent this compound is not extensively available in the public domain, numerous derivatives have been synthesized and evaluated for their therapeutic potential. These derivatives often exhibit potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases.

Compound ClassTargetKey FindingsReference
1H-Indazol-3-amine DerivativesBcr-AblA synthesized derivative showed potent inhibition of Bcr-Abl wild type and the T315I mutant, with IC₅₀ values of 0.014 µM and 0.45 µM, respectively.[7]
Indazole-pyrimidine DerivativesVEGFR-2Derivatives based on the Pazopanib scaffold were developed as potent VEGFR-2 inhibitors.[7]
3-Aminoindazole DerivativesAnaplastic Lymphoma Kinase (ALK)Entrectinib, a 3-aminoindazole derivative, demonstrated high activity against ALK with an IC₅₀ value of 12 nM.[7]
1H-Indazole DerivativesPhosphoinositide 3-kinase delta (PI3Kδ)Novel 4,6-disubstituted-1H-indazole derivatives were designed as selective PI3Kδ inhibitors for respiratory diseases.[7]
1H-Indazole-3-amine DerivativesVarious Cancer Cell LinesA series of derivatives showed antitumor activity, with one compound exhibiting an IC₅₀ of 5.15 µM against the K562 cell line and inducing apoptosis.[8][9]
Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of compounds against a specific kinase.

  • Materials: Kinase enzyme, substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Add the kinase and substrate to the wells of a microplate.

    • Add the test compounds at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature for a set period.

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

G start Prepare Reagents (Kinase, Substrate, ATP, Buffer) step1 Dispense Kinase and Substrate into Microplate Wells start->step1 step2 Add Test Compounds (Varying Concentrations) step1->step2 step3 Initiate Reaction with ATP step2->step3 step4 Incubate at Controlled Temperature step3->step4 step5 Stop Reaction and Add Detection Reagent step4->step5 end Measure Kinase Activity and Calculate IC50 step5->end

A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a pivotal structural motif in medicinal chemistry, particularly in the design of kinase inhibitors. Its straightforward synthesis and favorable physicochemical properties make it an attractive starting point for the development of novel therapeutics. The strategic incorporation of this scaffold has led to the discovery of potent and selective inhibitors for a variety of clinically relevant targets. As our understanding of the molecular basis of diseases continues to grow, the versatility of the this compound core will undoubtedly continue to be exploited in the quest for new and improved medicines.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 4-fluoro-1H-indazol-3-amine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-1H-indazol-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, owing to the prevalence of the indazole scaffold in numerous biologically active compounds. Its functionalization through carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling is of significant interest for generating diverse molecular libraries. However, this compound itself is not directly amenable to Suzuki coupling as it lacks the requisite leaving group (typically a halide or triflate).

Therefore, a practical and efficient two-step approach is necessary. This involves an initial regioselective halogenation of the indazole core, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable organoboron reagent. These application notes provide detailed protocols and key considerations for this synthetic sequence.

Application Notes

The successful arylation of this compound via a Suzuki coupling is contingent on the strategic introduction of a halogen atom onto the indazole ring. The position of this halogenation will dictate the final substitution pattern of the arylated product.

Step 1: Halogenation of this compound

The indazole ring can be halogenated at several positions, with the C7 position being a common site for electrophilic aromatic substitution, particularly when the C4 position is substituted.[1][2] N-bromosuccinimide (NBS) is a frequently used reagent for the regioselective bromination of indazoles.[1][2] The reaction conditions, including solvent and temperature, can be optimized to achieve high yields and selectivity.

Step 2: Suzuki-Miyaura Cross-Coupling of Halo-4-fluoro-1H-indazol-3-amine

Once halogenated, the resulting halo-4-fluoro-1H-indazol-3-amine can undergo Suzuki coupling. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. The presence of the free amino group and the fluorine atom can influence the electronic properties of the substrate, necessitating careful optimization of the reaction conditions.[3]

Commonly employed palladium catalysts include Pd(dppf)Cl₂ and Pd(PPh₃)₄.[4][5] A variety of inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are effective in promoting the reaction.[4][5] The solvent system typically consists of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with an aqueous component.[4][5] Microwave-assisted heating can also be employed to accelerate the reaction.[5][6]

Data Presentation

The following tables summarize typical reaction parameters for the halogenation and subsequent Suzuki coupling of indazole derivatives, based on analogous systems reported in the literature. These should serve as a starting point for optimization.

Table 1: Representative Conditions for Halogenation of Indazole Scaffolds

Halogenating AgentSolventTemperature (°C)Time (h)Typical Yield (%)Reference
N-Bromosuccinimide (NBS)Acetonitrile801884[1]
Iodine (I₂) / KOHDMF251High[7]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)DichloromethaneRoom Temp0.5High[8]

Table 2: Representative Conditions for Suzuki Coupling of Halo-Indazoles

Palladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O80270-90[4]
Pd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)Dioxane/EtOH/H₂O140 (MW)0.5-175-95[5]
Pd(OAc)₂ (5)RuPhos (10)K₃PO₄ (2)Dioxane/H₂O120 (MW)0.580-98[5]
XPhos Pd G2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane/H₂O1101267-89[6]

Experimental Protocols

Protocol 1: Regioselective C7-Bromination of this compound (Representative)

This protocol is adapted from procedures for the C7-bromination of 4-substituted indazoles.[1][2]

  • Reaction Setup: To a solution of this compound (1.0 eq.) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq.).

  • Reaction Execution: Heat the reaction mixture to 80°C and stir for 18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 7-bromo-4-fluoro-1H-indazol-3-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 7-bromo-4-fluoro-1H-indazol-3-amine (Representative)

This protocol is a general procedure based on established methods for the Suzuki coupling of bromo-indazoles.[4][5]

  • Reaction Setup: In a reaction vessel, combine 7-bromo-4-fluoro-1H-indazol-3-amine (1.0 eq.), the desired arylboronic acid (1.5 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring for 2-12 hours. Alternatively, microwave irradiation at 120-140°C for 30-60 minutes can be employed.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 7-aryl-4-fluoro-1H-indazol-3-amine.

Mandatory Visualization

experimental_workflow start This compound halogenation Halogenation (e.g., C7-Bromination with NBS) start->halogenation intermediate 7-bromo-4-fluoro-1H-indazol-3-amine halogenation->intermediate suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) intermediate->suzuki product 7-aryl-4-fluoro-1H-indazol-3-amine suzuki->product

Caption: Two-step workflow for the arylation of this compound.

suzuki_cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X Ln pd0->pd_complex transmetalation_complex Ar-Pd(II)-Ar' Ln pd_complex->transmetalation_complex transmetalation_complex->pd0 product Ar-Ar' transmetalation_complex->product reagents1 Ar-X (Oxidative Addition) reagents2 Ar'-B(OR)2 Base (Transmetalation) reductive_elim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous potent and selective kinase inhibitors. Its ability to mimic the purine ring of ATP allows for effective binding to the hinge region of the kinase active site. The strategic incorporation of a fluorine atom, as in 4-fluoro-1H-indazol-3-amine, can enhance binding affinity, metabolic stability, and other physicochemical properties critical for drug development. The 3-amino group provides a versatile synthetic handle for the introduction of various side chains to modulate potency and selectivity. This document provides a detailed experimental protocol for the synthesis of a library of potential kinase inhibitors starting from this compound, followed by protocols for their biological evaluation against key cancer-related kinases such as Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized cancer therapy.

The 1H-indazole core is a bioisostere of the purine ring of ATP and can act as a competitive inhibitor by forming key hydrogen bonds with the hinge region of the kinase domain.[1] This makes the indazole scaffold an excellent starting point for the design of novel kinase inhibitors. This protocol outlines a general synthetic strategy to generate a diverse library of indazole-based compounds from this compound. The strategy involves a three-step process:

  • Regioselective bromination of the indazole core to introduce a handle for cross-coupling reactions.

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce a variety of aryl or heteroaryl moieties.

  • Amide bond formation at the 3-amino position to explore the structure-activity relationship (SAR) in the solvent-exposed region.

Data Presentation

The following tables provide representative data for the inhibitory activity of various indazole-based kinase inhibitors against their respective targets. The IC50 values for the compounds synthesized using this protocol would need to be determined experimentally.

Table 1: Representative Inhibitory Activity of Indazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Assay Type
CFI-400945PLK41.8Cell-free
AxitinibVEGFR10.1 - 1.2Cell-free / Endothelial Cells
AxitinibPLK46.5Cell-free
Indazole Carboxamide 93aTTK/Mps12.9Cell-free
Indazole Carboxamide 93bTTK/Mps15.9Cell-free
Compound K17PLK40.3In vitro enzyme activity
Compound K22PLK40.1In vitro enzyme activity

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2]

Table 2: Representative Anti-proliferative Activity of Indazole-Based Kinase Inhibitors

Compound IDCell LineIC50 (µM)
Compound K22MCF-7 (Breast Cancer)1.3
Compound 6oK562 (Leukemia)5.15
Compound 6oA549 (Lung Cancer)>50
Compound 6oPC-3 (Prostate Cancer)10.32
Compound 6oHep-G2 (Liver Cancer)14.21

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-4-fluoro-1H-indazol-3-amine (Intermediate 2)

This protocol describes the regioselective bromination of the starting material. Based on existing literature for similar scaffolds, bromination is anticipated to occur at the 5-position.

Materials:

  • This compound (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Acetonitrile (ACN)

  • Sodium bisulfite solution (saturated)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound in acetonitrile.

  • Cool the solution to 0-10 °C in an ice bath.

  • Add N-bromosuccinimide portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-4-fluoro-1H-indazol-3-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-4-fluoro-1H-indazol-3-amine Derivatives (Intermediate 3)

This protocol details the palladium-catalyzed cross-coupling of the brominated intermediate with various arylboronic acids.

Materials:

  • 5-Bromo-4-fluoro-1H-indazol-3-amine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • Cesium carbonate (Cs2CO3) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a microwave vial or a round-bottom flask, combine 5-bromo-4-fluoro-1H-indazol-3-amine, the desired arylboronic acid, Pd(PPh3)4, and Cs2CO3.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 100-140 °C (conventional heating or microwave irradiation) for the required time (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-4-fluoro-1H-indazol-3-amine derivative.

Protocol 3: Amide Bond Formation to Synthesize Final Kinase Inhibitors

This protocol describes the acylation of the 3-amino group to generate the final products.

Materials:

  • 5-Aryl-4-fluoro-1H-indazol-3-amine derivative (1.0 equiv)

  • Acyl chloride or Carboxylic acid (1.2 equiv)

  • Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)

  • Base (e.g., triethylamine or DIPEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the 5-aryl-4-fluoro-1H-indazol-3-amine derivative in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Method A (from Acyl Chloride): Slowly add the acyl chloride, followed by the dropwise addition of the base.

  • Method B (from Carboxylic Acid): Add the carboxylic acid, coupling agent(s), and then the base.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Protocol 4: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Target kinase (e.g., PLK4, VEGFR2)

  • Substrate peptide/protein

  • Synthesized indazole derivatives (test compounds)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 5: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, K562)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Synthesized indazole derivatives

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Visualizations

G cluster_0 Synthesis and Screening cluster_1 Biological Evaluation Start This compound Bromination Regioselective Bromination (e.g., 5-position) Start->Bromination Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Diversity) Bromination->Suzuki Amide Amide Bond Formation (Side Chain Diversity) Suzuki->Amide Library Compound Library Amide->Library Assay Biochemical Kinase Assay (IC50 Determination) Library->Assay Hit Hit Compounds Assay->Hit CellAssay Cell-Based Assays (e.g., MTT for Viability) Hit->CellAssay SAR Structure-Activity Relationship (SAR) CellAssay->SAR Lead Lead Compound SAR->Lead

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

G cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR VEGFR2 Receptor VEGF->VEGFR Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Inhibitor Indazole-based Inhibitor (ATP-Competitive) Inhibitor->Dimerization Inhibits Phosphorylation PLCg->PI3K Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation, Migration, Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols: 4-fluoro-1H-indazol-3-amine as a PLK4 Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process fundamental to the formation of the mitotic spindle and the maintenance of genomic stability.[1] Overexpression of PLK4 is a common feature in various cancers, leading to centrosome amplification, chromosomal instability, and aneuploidy, all hallmarks of tumorigenesis.[1] This has positioned PLK4 as a compelling therapeutic target for the development of novel anti-cancer agents. The indazole core is a privileged scaffold in kinase inhibitor design, and numerous indazole-based compounds have been developed as potent PLK4 inhibitors.[2][3] This document provides detailed application notes and protocols for utilizing the 4-fluoro-1H-indazol-3-amine scaffold as a starting point for the discovery and characterization of novel PLK4 inhibitors.

The this compound Scaffold

The 1H-indazol-3-amine moiety is recognized as an effective hinge-binding fragment for various kinases.[4] The introduction of a fluorine atom at the 4-position can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and can influence binding affinity through specific interactions with the target protein. While specific data for this compound derivatives as PLK4 inhibitors is not extensively published, the exploration of this scaffold is a rational approach in the design of new, potent, and selective PLK4 inhibitors. The following sections provide quantitative data for representative indazole-based PLK4 inhibitors to serve as a benchmark for such discovery efforts.

Quantitative Data of Representative Indazole-Based PLK4 Inhibitors

The following tables summarize the inhibitory activities of several well-characterized indazole-based PLK4 inhibitors. This data can be used for comparative analysis when evaluating newly synthesized compounds derived from the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Indazole-Based PLK4 Inhibitors

Compound IDPLK4 IC50 (nM)PLK4 Ki (nM)Selectivity NotesReference(s)
CFI-4009452.80.26Highly selective against other PLK family members (PLK1, 2, 3 IC50 > 50 µM). Also inhibits Aurora B, TRKA, and TRKB at higher concentrations.[5]
CFI-4004370.6Not ReportedPotent PLK4 inhibitor.[3]
Centrinone2.70.16>1000-fold selectivity for PLK4 over Aurora A/B.[2]
Axitinib6.54.2Originally a pan-VEGFR inhibitor, also inhibits PLK4.[2][3]
K220.1Not ReportedN-(1H-indazol-6-yl)benzenesulfonamide derivative with potent PLK4 inhibition.[3]

Table 2: Cellular Antiproliferative Activity of Representative Indazole-Based PLK4 Inhibitors

Compound IDCell LineCellular IC50 (µM)Reference(s)
C05IMR-32 (Neuroblastoma)0.948[6]
MCF-7 (Breast Cancer)0.979[6]
H460 (Non-small cell lung)1.679[6]
K22MCF-7 (Breast Cancer)1.3[3]
6oK562 (Chronic Myeloid Leukemia)5.15[7][8]

Signaling Pathways and Experimental Workflows

PLK4 Signaling Pathway in Centriole Duplication

PLK4 is a key initiator of centriole duplication. It is recruited to the resident centriole where it phosphorylates its substrate, STIL, which in turn recruits SAS6 to form the cartwheel structure of the new procentriole. The activity of PLK4 is tightly regulated, in part by autophosphorylation which leads to its own degradation, thus preventing centriole overduplication. Inhibition of PLK4 blocks this cascade, leading to a failure in centriole duplication, which can result in mitotic arrest and apoptosis in cancer cells that are dependent on this pathway.

PLK4_Signaling_Pathway PLK4 Signaling in Centriole Duplication PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates SAS6 SAS6 STIL->SAS6 Recruits Centriole_Duplication Centriole_Duplication SAS6->Centriole_Duplication Initiates Mitotic_Arrest Mitotic_Arrest Centriole_Duplication->Mitotic_Arrest Indazole_Inhibitor This compound -based Inhibitor Indazole_Inhibitor->PLK4 Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: PLK4-mediated centriole duplication pathway and its inhibition.

General Workflow for PLK4 Inhibitor Evaluation

The evaluation of a novel PLK4 inhibitor derived from the this compound scaffold typically follows a multi-step process, from initial biochemical screening to cellular characterization and finally in vivo studies.

Inhibitor_Evaluation_Workflow Workflow for PLK4 Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 Cell-Based Characterization cluster_2 In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CCK-8) Selectivity_Profiling->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for p-PLK4) Cell_Viability->Target_Engagement Phenotypic_Assay Phenotypic Assays (Cell Cycle, Apoptosis) Target_Engagement->Phenotypic_Assay PK_Studies Pharmacokinetic Studies Phenotypic_Assay->PK_Studies Efficacy_Studies Xenograft Efficacy Studies PK_Studies->Efficacy_Studies

Caption: A typical workflow for the evaluation of novel PLK4 inhibitors.

Experimental Protocols

Protocol 1: In Vitro PLK4 Kinase Assay (ADP-Glo™)

This protocol is adapted for the determination of the in vitro potency (IC50) of a test compound against PLK4.

Materials:

  • Recombinant human PLK4 enzyme

  • PLK4 substrate (e.g., Myelin Basic Protein)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (e.g., a this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase buffer to achieve the desired final concentrations for the assay.

  • Kinase Reaction: a. To each well of a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for control). b. Add 2.5 µL of a 2x PLK4 enzyme and substrate mixture in kinase buffer. c. Initiate the reaction by adding 5 µL of a 2x ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for PLK4. d. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. c. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (CCK-8)

This protocol measures the effect of a PLK4 inhibitor on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, IMR-32)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • Cell Counting Kit-8 (CCK-8)

  • 96-well clear cell culture plates

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO in medium). c. Incubate the plate for 72 hours at 37°C.

  • Viability Measurement: a. Add 10 µL of CCK-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (medium only). b. Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC50 value.

Protocol 3: Western Blot for PLK4 Pathway Modulation

This protocol is used to assess the on-target effect of a PLK4 inhibitor by measuring the levels of PLK4 and downstream signaling proteins.

Materials:

  • Cancer cell line of interest

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PLK4, anti-phospho-PLK4, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: a. Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours). b. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.

  • Detection and Analysis: a. Apply the ECL substrate to the membrane. b. Detect the chemiluminescent signal using an imaging system. c. Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like GAPDH.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel PLK4 inhibitors. The protocols and comparative data provided in this document are intended to guide researchers in the synthesis, screening, and characterization of new chemical entities based on this scaffold. By leveraging the established knowledge of indazole-based PLK4 inhibitors and employing the detailed experimental methodologies outlined herein, it is possible to advance the discovery of next-generation cancer therapeutics targeting the PLK4 signaling pathway.

References

Application Notes and Protocols for the Development of FGFR Inhibitors Using 4-Fluoro-1H-Indazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors centered around the versatile 4-fluoro-1H-indazol-3-amine scaffold. This document outlines the rationale for targeting the FGFR pathway, details synthetic methodologies, provides protocols for biological evaluation, and presents key data for representative compounds.

Introduction to FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is implicated in the pathogenesis of various cancers, including breast, bladder, lung, and gastric cancers.[2] This makes the FGFRs attractive targets for the development of novel anticancer therapies.

The 1H-indazole-3-amine core has been identified as a privileged scaffold in kinase inhibitor design, effectively acting as a hinge-binding fragment.[3] The incorporation of a fluorine atom at the 4-position of the indazole ring can enhance binding affinity and modulate the physicochemical properties of the inhibitor. This document focuses on the use of this compound as a key starting material for the synthesis of potent and selective FGFR inhibitors.

FGFR Signaling Pathway

Activation of FGFRs by their cognate fibroblast growth factor (FGF) ligands initiates a cascade of downstream signaling events. Upon ligand binding, the receptors dimerize and autophosphorylate, leading to the activation of multiple intracellular pathways, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][4] These pathways are central to regulating gene expression and cellular processes that can contribute to tumorigenesis when aberrantly activated.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Autophosphorylation FRS2 FRS2 P1->FRS2 PLCG PLCγ P1->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Proliferation

FGFR Signaling Cascade

Synthesis of FGFR Inhibitors from this compound

The synthesis of FGFR inhibitors from this compound typically involves a multi-step process, including an initial bromination followed by Suzuki coupling and subsequent amide bond formation. The following protocols provide a general framework for these transformations.

Protocol 1: Bromination of this compound

This protocol describes the synthesis of 6-bromo-4-fluoro-1H-indazol-3-amine, a key intermediate for further functionalization.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Sulfuric Acid (96%)

  • Ice

  • Water

  • Ethyl Acetate

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) in sulfuric acid (10 eq) at 0 °C with stirring.

  • Once a clear solution is obtained, add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the filter cake with water and then with a small amount of cold ethyl acetate to afford 6-bromo-4-fluoro-1H-indazol-3-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of 6-bromo-4-fluoro-1H-indazol-3-amine with an appropriate arylboronic acid.

Materials:

  • 6-Bromo-4-fluoro-1H-indazol-3-amine

  • Arylboronic acid (e.g., 3-methoxyphenylboronic acid) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a reaction flask, add 6-bromo-4-fluoro-1H-indazol-3-amine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Dilute the filtrate with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Amide Coupling

This protocol describes the formation of the final inhibitor through an amide bond formation between the Suzuki coupling product and a carboxylic acid.

Materials:

  • 6-Aryl-4-fluoro-1H-indazol-3-amine (from Protocol 2)

  • Carboxylic acid (e.g., 4-(4-ethylpiperazin-1-yl)benzoic acid) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the 6-aryl-4-fluoro-1H-indazol-3-amine (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Synthesis_Workflow Start This compound Bromination Bromination (Protocol 1) Start->Bromination Intermediate1 6-Bromo-4-fluoro-1H-indazol-3-amine Bromination->Intermediate1 Suzuki Suzuki Coupling (Protocol 2) Intermediate1->Suzuki Intermediate2 6-Aryl-4-fluoro-1H-indazol-3-amine Suzuki->Intermediate2 Amide Amide Coupling (Protocol 3) Intermediate2->Amide Purification Purification Amide->Purification Final Final FGFR Inhibitor Purification->Final

Synthetic Workflow

Biological Evaluation Protocols

Protocol 4: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the enzymatic activity of the synthesized compounds against FGFR kinases.

Materials:

  • Recombinant FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Substrate (e.g., Poly(E,Y) 4:1)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

  • Add 2 µL of FGFR enzyme solution (e.g., 1-5 ng/µL in kinase buffer).

  • Add 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL substrate and 10-50 µM ATP in kinase buffer).

  • Incubate the reaction at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Cell Proliferation Assay (MTT Assay)

This protocol assesses the anti-proliferative activity of the FGFR inhibitors in cancer cell lines.

Materials:

  • Cancer cell line with known FGFR alterations (e.g., SNU-16, KATO-III)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation

The following tables summarize the in vitro activity of representative indazole-based FGFR inhibitors.

Table 1: Enzymatic Inhibition of Representative Indazole-Based FGFR Inhibitors

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)Reference
7n 15.0--[5]
7r 2.9--[5]
9d 15.0--[6]
9u 3.3--[6]
19 4601402200[7]
38 38029-[7]
FIIN-1 9.26.211.9

Table 2: Cellular Anti-proliferative Activity of Representative Indazole-Based FGFR Inhibitors

Compound IDCell LineFGFR StatusCellular IC₅₀ (nM)Reference
7n KATO-IIIFGFR2 Amplification642.1[5]
7r KATO-IIIFGFR2 Amplification40.5[5]
9d HUVEC-785.8[6]
9u HUVEC-468.2[6]

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent and selective FGFR inhibitors. The synthetic and biological protocols provided herein offer a comprehensive guide for researchers in the field of oncology drug discovery. Further optimization of the lead compounds identified through these methods may lead to the development of novel therapeutics for the treatment of FGFR-driven cancers.

References

Application Notes and Protocols for the Synthesis and Evaluation of BCR-ABL Inhibitors with a 4-Fluoro-1H-indazol-3-amine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of BCR-ABL kinase inhibitors centered on a 4-fluoro-1H-indazol-3-amine core. The constitutively active BCR-ABL tyrosine kinase is the causative agent of Chronic Myeloid Leukemia (CML). Targeted inhibition of this kinase has proven to be a highly effective therapeutic strategy. The this compound scaffold represents a promising starting point for the development of novel and potent BCR-ABL inhibitors. These notes offer a comprehensive guide, from the synthesis of the core chemical structure to the biological evaluation of its derivatives against the target kinase and CML cell lines.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation event creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. The BCR-ABL oncoprotein drives the malignant transformation of hematopoietic stem cells through the activation of multiple downstream signaling pathways, leading to uncontrolled cell proliferation and resistance to apoptosis.

The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the BCR-ABL kinase has revolutionized the treatment of CML. However, the emergence of drug resistance, often due to point mutations in the kinase domain (such as the T315I "gatekeeper" mutation), necessitates the continued development of new generations of inhibitors. The 1H-indazol-3-amine scaffold has been identified as a privileged structure in the design of kinase inhibitors, capable of forming key hydrogen bond interactions within the kinase hinge region. The introduction of a fluorine atom at the 4-position of the indazole ring can modulate the physicochemical properties of the molecule, potentially enhancing its potency, selectivity, and pharmacokinetic profile.

These application notes provide a comprehensive resource for researchers engaged in the discovery and development of novel BCR-ABL inhibitors based on the this compound core.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein activates a complex network of downstream signaling pathways that are crucial for the initiation and maintenance of the leukemic phenotype. Understanding these pathways is essential for the rational design of inhibitors and for elucidating their mechanisms of action. The primary pathways activated by BCR-ABL include the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT/mTOR pathway, which is critical for cell survival and inhibition of apoptosis. Additionally, the JAK/STAT pathway is implicated in the regulation of gene expression related to cell growth and survival.

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Gene_Expression Altered Gene Expression STAT5->Gene_Expression

Caption: The BCR-ABL signaling network, highlighting key downstream pathways.

Synthesis of BCR-ABL Inhibitors

The synthesis of BCR-ABL inhibitors with a this compound core can be approached in a modular fashion. The general workflow involves the initial synthesis of the core scaffold, followed by its elaboration through various chemical transformations to introduce moieties that can interact with different regions of the BCR-ABL kinase.

Synthesis_Workflow Starting_Material Substituted 2-Fluorobenzonitrile Core_Synthesis Cyclization with Hydrazine Starting_Material->Core_Synthesis Core_Scaffold This compound Core Core_Synthesis->Core_Scaffold Functionalization Functionalization (e.g., Amide Coupling, Suzuki Coupling) Core_Scaffold->Functionalization Final_Inhibitor Final BCR-ABL Inhibitor Functionalization->Final_Inhibitor Purification Purification and Characterization Final_Inhibitor->Purification

Caption: General synthetic workflow for this compound based inhibitors.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of the this compound core, adapted from general procedures for substituted indazol-3-amines.[1]

Materials:

  • 2,6-Difluorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • n-Butanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-difluorobenzonitrile (1.0 eq).

  • Add n-butanol to dissolve the starting material (approximately 10 mL per gram of benzonitrile).

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of BCR-ABL Inhibitors

The biological activity of the synthesized compounds is evaluated through a series of in vitro assays to determine their potency against the BCR-ABL kinase and their anti-proliferative effects on CML cells.

Experimental_Workflow Synthesized_Compound Synthesized Inhibitor Kinase_Assay In Vitro BCR-ABL Kinase Assay Synthesized_Compound->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., K562 cells) Synthesized_Compound->Cell_Assay IC50_Determination Determine IC50 Value Kinase_Assay->IC50_Determination Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization GI50_Determination Determine GI50 Value Cell_Assay->GI50_Determination GI50_Determination->Lead_Optimization

Caption: Workflow for the biological evaluation of BCR-ABL inhibitors.

Experimental Protocol: In Vitro BCR-ABL Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against the BCR-ABL kinase.

Materials:

  • Recombinant human BCR-ABL enzyme

  • Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP or an antibody-based detection system (e.g., HTRF, AlphaLISA)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well or 384-well assay plates

  • Scintillation counter or plate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In an assay plate, add the kinase assay buffer.

  • Add the inhibitor solution to the wells (final DMSO concentration should be ≤1%). Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant BCR-ABL enzyme to all wells except the negative control and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (containing [γ-³²P]ATP if using a radiometric assay).

  • Incubate the reaction mixture at 30 °C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assays).

  • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radiometric assays, follow the manufacturer's protocol for detection.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Experimental Protocol: Cell-Based Proliferation Assay

This protocol describes a method to assess the anti-proliferative activity of the synthesized inhibitors on a BCR-ABL positive cell line (e.g., K562).

Materials:

  • K562 human CML cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of the inhibitor compounds in culture medium.

  • Add the diluted inhibitor solutions to the wells. Include a vehicle control (DMSO treated) and a blank (medium only).

  • Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT).

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of a series of hypothetical this compound derivatives against BCR-ABL (wild-type and T315I mutant) and their anti-proliferative effects on the K562 cell line are summarized in the table below. This data is representative of what would be generated following the protocols outlined above.

Compound IDR¹ GroupR² GroupBCR-ABL WT IC₅₀ (nM)BCR-ABL T315I IC₅₀ (nM)K562 GI₅₀ (nM)
FA-01 HPhenyl55>1000250
FA-02 H3-Trifluoromethylphenyl28850120
FA-03 H4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl1.59815
FA-04 Methyl4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl2.115025
Imatinib --250>10000300
Ponatinib --0.42.05

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how quantitative results for a series of compounds would be structured for comparative analysis.

Conclusion

The this compound core is a valuable scaffold for the design and synthesis of novel BCR-ABL inhibitors. The protocols and application notes provided herein offer a comprehensive framework for the chemical synthesis, biological evaluation, and data analysis of such compounds. By systematically exploring the structure-activity relationships of derivatives of this core, researchers can advance the development of next-generation therapies for Chronic Myeloid Leukemia, with the potential to overcome existing challenges of drug resistance.

References

Application Notes and Protocols for N-Alkylation of 4-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated indazoles are a prominent structural motif in medicinal chemistry, featured in a wide array of therapeutic agents. The strategic introduction of alkyl groups onto the indazole core can significantly modulate a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The N-alkylation of 4-fluoro-1H-indazol-3-amine, a key intermediate in the synthesis of various biologically active molecules, presents a common synthetic challenge: the control of regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential formation of two regioisomeric products upon alkylation.[1][2] Achieving high regioselectivity is crucial for efficient synthesis and the unambiguous structure-activity relationship (SAR) studies essential in drug discovery.[2]

This document provides a comprehensive guide to the N-alkylation of this compound, detailing reaction conditions, experimental protocols, and the key factors that govern the regiochemical outcome.

Factors Influencing Regioselectivity

The regioselectivity of the N-alkylation of indazoles is a result of a delicate interplay between kinetic and thermodynamic control, which can be manipulated by the choice of reaction conditions.[1] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3]

Base and Solvent System: This is a critical factor in directing the alkylation to the desired nitrogen.

  • For N-1 Selectivity (Thermodynamic Control): Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) generally favor the formation of the N-1 alkylated product.[2][4] This is often attributed to the formation of the more stable indazolide anion.

  • For N-2 Selectivity or Mixed Isomers: Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often result in a mixture of N-1 and N-2 isomers.[1][2] The Mitsunobu reaction, employing a phosphine and an azodicarboxylate (e.g., DEAD or DIAD), is a well-established method for achieving N-2 selectivity.[4]

  • Cesium Carbonate (Cs₂CO₃): In some cases, Cs₂CO₃ has been shown to be effective for selective N-1 alkylation, potentially through a chelation mechanism.[2]

Steric and Electronic Effects: The substituents on the indazole ring can also influence the regioselectivity. The fluorine atom at the C-4 position and the amine group at the C-3 position of the target molecule may exert electronic effects that could influence the nucleophilicity of the N-1 and N-2 positions. Steric hindrance around the N-1 position can also favor alkylation at the N-2 position.[4][5]

Data Presentation: Summary of Reaction Conditions

The following table summarizes the general trends observed for the N-alkylation of various indazole derivatives, which can be extrapolated to this compound.

EntrySubstrate (General)BaseSolventAlkylating AgentN1:N2 RatioCombined Yield (%)Reference
11H-IndazoleNaHTHFAlkyl Bromide>99:1High[4]
21H-IndazoleK₂CO₃DMFAlkyl HalideMixtureVariable[1]
31H-IndazoleCs₂CO₃DioxaneAlkyl HalideN1 selectiveGood[2]
4Methyl 1H-indazole-3-carboxylateNaHTHFn-Pentyl Bromide>99:1Not Reported[4]
5Methyl 1H-indazole-3-carboxylatePPh₃, DEADTHFAlcohol1:2.578 (isolated)[4]

Mandatory Visualization

G General Workflow for N-Alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products This compound This compound Deprotonation Deprotonation This compound->Deprotonation Alkylating Agent (R-X) Alkylating Agent (R-X) Alkylation Alkylation Alkylating Agent (R-X)->Alkylation Base Base Base->Deprotonation Solvent Solvent Solvent->Deprotonation Deprotonation->Alkylation Quenching Quenching Alkylation->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) N-1 Alkylated Product N-1 Alkylated Product Purification (Chromatography)->N-1 Alkylated Product N-2 Alkylated Product N-2 Alkylated Product Purification (Chromatography)->N-2 Alkylated Product

Caption: General experimental workflow for the N-alkylation of this compound.

G Decision Pathway for Regioselective N-Alkylation Desired Product Desired Product N1-Alkylation N1-Alkylation Desired Product->N1-Alkylation  N-1 Isomer N2-Alkylation N2-Alkylation Desired Product->N2-Alkylation  N-2 Isomer Condition_N1 Conditions: - Strong Base (e.g., NaH) - Aprotic, Non-polar Solvent (e.g., THF) N1-Alkylation->Condition_N1 Condition_N2 Conditions: - Mitsunobu Reaction (PPh3, DEAD/DIAD) - Alcohol as alkylating agent N2-Alkylation->Condition_N2

Caption: Logical relationship for selecting reaction conditions for regioselective N-alkylation.

Experimental Protocols

Note: These are general protocols that should be optimized for this compound and the specific alkylating agent being used. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is designed to favor the formation of the N-1 alkylated product.[1][4]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (to a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to overnight.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 alkylated product.

Protocol 2: Selective N-2 Alkylation (Mitsunobu Reaction)

This protocol is generally selective for the N-2 position.[4][6]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Alcohol (R-OH, as the alkylating agent)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), triphenylphosphine (1.5 equiv), and the desired alcohol (1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add DEAD or DIAD (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the N-2 alkylated product from byproducts and any N-1 isomer that may have formed.

Conclusion

The N-alkylation of this compound can be controlled to selectively yield either the N-1 or N-2 regioisomer by careful selection of the reaction conditions. The protocols provided herein offer robust starting points for the synthesis of these valuable compounds. Researchers are encouraged to perform initial small-scale optimization experiments to determine the ideal conditions for their specific substrate and alkylating agent. Careful analysis of the product mixture by NMR and/or LC-MS is essential to confirm the regiochemical assignment.

References

Application of 4-Fluoro-1H-indazol-3-amine in Anti-Cancer Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous clinically approved and investigational anti-cancer agents. The 1H-indazol-3-amine moiety, in particular, is recognized as an effective hinge-binding fragment for various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The introduction of a fluorine atom at the 4-position of the indazole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and anti-tumor efficacy. This document provides an overview of the application of 4-fluoro-1H-indazol-3-amine derivatives in anti-cancer drug design, including their synthesis, biological activities, and proposed mechanisms of action. Detailed protocols for key biological assays are also provided to facilitate further research and development in this area.

Data Presentation: Anti-Cancer Activity of Indazole Derivatives

The following table summarizes the in vitro anti-proliferative activity of various 1H-indazol-3-amine derivatives against a panel of human cancer cell lines and their inhibitory activity against specific protein kinases. While direct data for this compound derivatives is limited in publicly available literature, the data for other fluoro-substituted and non-fluorinated analogs provide valuable insights into the potential of this scaffold.

Compound IDTarget/Cell LineIC50 (µM)Reference
Compound 2f 4T1 (Breast Cancer)0.23[1]
HepG2 (Liver Cancer)0.80[1]
MCF-7 (Breast Cancer)0.34[1]
Compound 6o K562 (Chronic Myeloid Leukemia)5.15[2][3]
A549 (Lung Cancer)>40[2][3]
PC-3 (Prostate Cancer)>40[2][3]
Hep-G2 (Liver Cancer)>40[2][3]
HEK-293 (Normal Kidney Cells)33.2[2][3]
AKE-72 (5) BCR-ABLWT<0.0005[4]
BCR-ABLT315I0.009[4]
K-562 (CML)GI50 < 0.01[4]
Compound 9d FGFR10.015[5]
Cellular anti-proliferative0.7858[5]
Compound 9u FGFR10.0033[5]
Cellular anti-proliferative0.4682[5]
Compound 30l PAK10.0098[6]

Signaling Pathways and Mechanisms of Action

Derivatives of 1H-indazol-3-amine have been shown to exert their anti-cancer effects by targeting various signaling pathways crucial for tumor growth, proliferation, and survival.

Fibroblast Growth Factor Receptor (FGFR) Signaling

The FGFR signaling pathway plays a pivotal role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers. Indazole derivatives have been developed as potent inhibitors of FGFRs.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P Indazole This compound Derivative Indazole->FGFR GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR Signaling Pathway Inhibition by this compound Derivatives.

p53/MDM2 Pathway and Apoptosis Induction

Several indazole derivatives have been shown to induce apoptosis in cancer cells by modulating the p53/MDM2 pathway and the expression of Bcl-2 family proteins.[2][3] By inhibiting the interaction between p53 and its negative regulator MDM2, these compounds can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.

Apoptosis_Pathway cluster_p53 p53 Regulation cluster_apoptosis Apoptosis Cascade Indazole This compound Derivative MDM2 MDM2 Indazole->MDM2 Inhibition p53 p53 MDM2->p53 Ubiquitination & Degradation p53->MDM2 Activation Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of Apoptosis via the p53/MDM2 and Bcl-2 Pathways.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivative (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT Cell Proliferation Assay.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with a this compound derivative.

Materials:

  • Cancer cells treated with the compound of interest

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p53, anti-MDM2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the this compound derivative for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and add Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometric analysis of the bands to quantify protein expression levels, normalizing to a loading control like GAPDH.

Conclusion

This compound represents a promising scaffold for the design of novel anti-cancer agents. Its derivatives have the potential to target key signaling pathways involved in cancer progression, such as the FGFR and p53/MDM2 pathways, leading to the inhibition of cell proliferation and induction of apoptosis. The provided protocols offer a foundation for the biological evaluation of newly synthesized compounds based on this scaffold. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy assessments, is warranted to fully explore the therapeutic potential of this compound derivatives in oncology.

References

Application Notes and Protocols for the Development of Potent 4-fluoro-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous clinically approved and investigational kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket makes it an effective template for designing potent and selective inhibitors.[3][4][5] Specifically, the 4-fluoro-1H-indazol-3-amine core offers a strategic fluorine substitution that can enhance metabolic stability and modulate binding affinity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of novel this compound derivatives to achieve improved potency.

1. Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically begins with a suitable fluorinated benzonitrile precursor. A common and efficient method involves the cyclization of a 2-fluoro-benzonitrile with hydrazine hydrate.[5] Subsequent derivatization is often achieved through standard cross-coupling reactions, such as Suzuki or Sonogashira coupling, at various positions of the indazole ring, or by modification of the 3-amino group.

Protocol 1: General Synthesis of 5-Aryl-4-fluoro-1H-indazol-3-amine Derivatives

This protocol outlines a two-step process starting from 5-bromo-4-fluoro-1H-indazol-3-amine.

Step 1: Synthesis of 5-bromo-4-fluoro-1H-indazole A synthetic route can start from 3-fluoro-2-methylaniline, which undergoes bromination, ring closure, and deprotection to yield 5-bromo-4-fluoro-1H-indazole.[6] An alternative starting material is 5-bromo-2-fluorobenzonitrile, which can be refluxed with hydrazine hydrate to afford 5-bromo-1H-indazol-3-amine.[5]

Step 2: Suzuki Coupling for C5-Arylation

  • Reaction Setup: In a reaction vessel, dissolve 5-bromo-4-fluoro-1H-indazol-3-amine (1 equivalent), a desired aryl boronic acid or ester (1.2-1.5 equivalents), and a palladium catalyst such as PdCl₂(dppf)₂ (0.05-0.1 equivalents) in a degassed solvent system like 1,4-dioxane and water (e.g., 3:1 v/v).[5]

  • Base Addition: Add a base, typically Cs₂CO₃ or K₂CO₃ (2-3 equivalents), to the mixture.[5]

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-fluoro-1H-indazol-3-amine derivative.

Diagram 1: Synthetic Workflow

G cluster_synthesis Synthetic Workflow for this compound Derivatives start Starting Material (e.g., 5-bromo-2-fluorobenzonitrile) cyclization Cyclization with Hydrazine Hydrate start->cyclization intermediate Intermediate (5-bromo-4-fluoro-1H-indazol-3-amine) cyclization->intermediate coupling Suzuki Cross-Coupling with Aryl Boronic Acid intermediate->coupling purification Purification (Column Chromatography) coupling->purification product Final Derivative purification->product

Caption: General workflow for synthesizing 5-aryl-4-fluoro-1H-indazol-3-amine derivatives.

2. Application Notes on Structure-Activity Relationships (SAR)

The development of potent derivatives hinges on understanding the SAR of the 1H-indazole-3-amine scaffold. The 3-amino group is crucial for hinge-binding, while substitutions at other positions modulate potency, selectivity, and pharmacokinetic properties.[3][4]

  • C4-Position: The fluorine atom at the C4-position is a key feature. Its electron-withdrawing nature can influence the pKa of the indazole ring and potentially enhance binding affinity.

  • C5-Position: This position is a common site for modification to explore the solvent-exposed region of the kinase ATP pocket. Introducing various aryl or heteroaryl groups via Suzuki coupling can significantly impact potency. For instance, incorporating moieties that can form additional hydrogen bonds or hydrophobic interactions often leads to improved activity.

  • N1-Position: Alkylation or arylation at the N1-position can alter the compound's planarity and solubility. While sometimes beneficial, modifications at this position can also disrupt the essential hinge-binding interactions if not designed carefully.

  • Amine (NH₂) Moiety: Acylation or substitution on the 3-amino group can be explored, although this can risk disrupting the primary hinge-binding interaction. The structure of 1H-indazole-3-amide in Entrectinib, for instance, plays a critical role in its antitumor activity.[5]

Diagram 2: SAR Logical Relationships

G cluster_sar Structure-Activity Relationship (SAR) Logic scaffold This compound Core Scaffold c3_amine C3-Amine (Hinge Binding) scaffold->c3_amine c4_fluoro C4-Fluoro (Modulates pKa, Binding) scaffold->c4_fluoro c5_sub C5-Substitution (Solvent Front) scaffold->c5_sub n1_sub N1-Substitution (Solubility, Planarity) scaffold->n1_sub potency Improved Potency & Selectivity c3_amine->potency c4_fluoro->potency c5_sub->potency n1_sub->potency

Caption: Key modification points on the scaffold influencing biological potency.

3. Protocols for Biological Evaluation

To assess the potency of newly synthesized derivatives, a tiered screening approach is recommended, starting with in vitro enzymatic assays followed by cell-based assays.

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7]

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Target kinase and its specific substrate

    • Test compounds (this compound derivatives)

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP solution

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

    • In a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of 2x ATP solution (concentration should be near the Kₘ for the target kinase).

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ values using non-linear regression analysis (e.g., in GraphPad Prism).[7]

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[4]

  • Materials:

    • Human cancer cell line (e.g., K562, A549)[4]

    • Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.[7]

    • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ values.

Diagram 3: Biological Evaluation Workflow

G cluster_evaluation Biological Evaluation Workflow synthesis Synthesized Derivatives primary_screen Primary Screening: Kinase Inhibition Assay (e.g., ADP-Glo) synthesis->primary_screen ic50_det IC50 Determination primary_screen->ic50_det secondary_screen Secondary Screening: Cell Viability Assay (e.g., MTT) ic50_det->secondary_screen sar_analysis SAR Analysis secondary_screen->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->synthesis Iterative Design

Caption: A tiered workflow for the biological evaluation of new indazole derivatives.

4. Data Presentation

Summarizing inhibitory activities in a structured format is crucial for comparing the potency of different derivatives and elucidating SAR.

Table 1: Inhibitory Activity of 1H-indazole-3-amine Derivatives Against Cancer Cell Lines

Compound ID R¹ Substituent R² Substituent Cell Line IC₅₀ (µM) Reference
6o 3-F-4-Cl 4-CF₃ K562 5.15 [4]
6m 3-F-4-Cl 3,4-diCl K562 17.91 [4]
6q 2,4-diF 2,4-diF K562 5.61 [4]
6r 2,4-diF 4-Cl K562 10.03 [4]
6s 2,4-diF 4-Br K562 10.78 [4]

| AKE-72 | N/A | See Ref. | K562 | GI₅₀ < 0.01 |[8] |

Data compiled from published literature. The specific substitutions (R¹, R²) correspond to the structures in the cited references.

Table 2: Inhibitory Activity of Indazole Derivatives Against Protein Kinases

Compound ID Target Kinase IC₅₀ (nM) Reference Compound Target Kinase IC₅₀ (nM) Reference
59a PIM1 3 SGI-1776 PIM1 7 [7]
59c PIM1 3 AZD1208 PIM1 0.4 [7]
93a TTK/Mps1 2.9 CFI-400945 TTK/Mps1 1.8 [7]
K22 PLK4 0.1 Centrinone PLK4 N/A [9]
AKE-72 BCR-ABL WT < 0.5 Imatinib BCR-ABL WT N/A [8]

| AKE-72 | BCR-ABL T315I | 9 | Imatinib | BCR-ABL T315I | Resistant |[8] |

5. Targeted Signaling Pathway

Many 1H-indazole-3-amine derivatives function by inhibiting protein kinases that are key components of oncogenic signaling pathways, such as the MAPK/ERK pathway.

Diagram 4: Representative Kinase Signaling Pathway

G cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Indazole Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibitor->RAF (Potential Target)

Caption: Inhibition of the MAPK/ERK pathway by a receptor tyrosine kinase inhibitor.

References

Application Notes and Protocols for the Synthesis of a Key Lenacapavir Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research and development purposes only. All laboratory work should be conducted by qualified personnel in a suitably equipped facility, adhering to all relevant safety protocols.

Introduction

Lenacapavir is a first-in-class, long-acting HIV capsid inhibitor that represents a significant advancement in the treatment of multidrug-resistant HIV-1 infection. The synthesis of this complex molecule involves the convergence of several key intermediates. This document provides detailed application notes and protocols for the synthesis of a crucial heterocyclic intermediate.

It is important to note that a review of the current scientific literature indicates that the key indazole intermediate used in the synthesis of Lenacapavir is 7-bromo-4-chloro-1H-indazol-3-amine . While the query specified "4-fluoro-1H-indazol-3-amine," published synthetic routes for Lenacapavir do not appear to utilize this specific fluorinated analogue. This document will therefore focus on the synthesis of the documented intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, and will also provide available information on this compound for informational purposes.

Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine

A practical and scalable synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been developed, starting from the readily available and inexpensive 2,6-dichlorobenzonitrile.[1][2][3] The process involves a two-step sequence: a regioselective bromination followed by a cyclization reaction with hydrazine.[1][2][3] This synthetic route has been successfully demonstrated on a hundred-gram scale without the need for column chromatography purification.[1][2][3]

Reaction Scheme

Synthesis_of_7_bromo_4_chloro_1H_indazol_3_amine 2,6-dichlorobenzonitrile 2,6-dichlorobenzonitrile Intermediate 3-bromo-2,6-dichlorobenzonitrile 2,6-dichlorobenzonitrile->Intermediate  NBS, H₂SO₄ Product 7-bromo-4-chloro-1H-indazol-3-amine Intermediate->Product  Hydrazine hydrate, 2-MeTHF

Caption: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.

Table 1: Regioselective Bromination of 2,6-dichlorobenzonitrile [3]

ParameterValue
Reactants
2,6-dichlorobenzonitrile1.0 eq
N-bromosuccinimide (NBS)1.07 eq
Sulfuric Acid (96%)10 eq
Reaction Conditions
Temperature0 °C to 25 °C
Reaction Time18 hours
Results
Isolated Yield76-81%
Purity (by qNMR)95-96%

Table 2: Cyclization of 3-bromo-2,6-dichlorobenzonitrile with Hydrazine [2]

ParameterValue
Reactants
3-bromo-2,6-dichlorobenzonitrile1.0 eq
Hydrazine hydrate4.0 eq
Solvent 2-MeTHF
Reaction Conditions
Temperature105 °C
Reaction Time18 hours
Results
Isolated Yield50-56%
Purity (by GCMS)96-98 A%
Overall Yield (2 steps) 38-45%

Experimental Protocols

Step 1: Synthesis of 3-bromo-2,6-dichlorobenzonitrile[2]

Materials:

  • 2,6-dichlorobenzonitrile

  • N-bromosuccinimide (NBS)

  • Sulfuric acid (96%)

  • Acetonitrile

  • Sodium hydrogensulfite solution

Procedure:

  • To a suitable reactor at room temperature, add 2,6-dichlorobenzonitrile.

  • Cool the reactor to 0 °C and slowly add 96% sulfuric acid while stirring, maintaining the temperature at 0 °C.

  • After the addition of sulfuric acid is complete, stir the mixture for 15 minutes to obtain a clear solution.

  • Add N-bromosuccinimide in portions over 10 minutes at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Upon completion of the reaction (monitored by a suitable analytical method such as GC-MS), quench the reaction by adding it to a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a sodium hydrogensulfite solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified if necessary, but is often used directly in the next step.

Step 2: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine[2]

Materials:

  • 3-bromo-2,6-dichlorobenzonitrile

  • Hydrazine hydrate

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Charge a degassed Parr reactor with 3-bromo-2,6-dichlorobenzonitrile, hydrazine hydrate, and 2-MeTHF at room temperature.

  • Seal the reactor and heat the reaction mixture to 105 °C with stirring for 18 hours.

  • After the reaction is complete, cool the mixture to 25 °C.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by treating with a mixture of methanol and water to precipitate the desired isomer.

  • Filter the solid, wash with a cold solvent mixture, and dry to obtain 7-bromo-4-chloro-1H-indazol-3-amine as a solid.

Information on this compound

While not identified as an intermediate in the synthesis of Lenacapavir based on available literature, this compound is a known chemical compound.

  • CAS Number: 404827-78-7[4]

  • Molecular Formula: C₇H₆FN₃[4]

  • Molecular Weight: 151.14 g/mol [5]

This compound is commercially available from various chemical suppliers.[4][5] While specific applications in antiviral synthesis are not prominently documented in the reviewed literature, fluorinated indazole derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[6] For instance, other fluorinated indazole derivatives have been investigated as inhibitors of various kinases and for the treatment of inflammatory diseases.[6]

The synthesis of other fluorinated indazoles has been described, for example, the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline.[7] This suggests that synthetic routes to various fluoro-indazole isomers are established.

Conclusion

The synthesis of the key Lenacapavir intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, can be achieved through a practical and scalable two-step process from 2,6-dichlorobenzonitrile. The provided protocols and data offer a foundation for researchers and drug development professionals working on the synthesis of Lenacapavir and related compounds. While this compound is a known compound, its role in the synthesis of Lenacapavir is not supported by the current body of scientific literature.

References

Application Notes and Protocols for Creating Compound Libraries Based on the 4-Fluoro-1H-indazol-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] In particular, derivatives of 3-aminoindazoles have demonstrated significant potential as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The strategic incorporation of a fluorine atom at the 4-position of the indazole ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis and diversification of compound libraries based on the 4-fluoro-1H-indazol-3-amine scaffold, a key intermediate for the development of novel kinase inhibitors.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core typically commences from a readily available substituted benzonitrile. A common and efficient route involves the cyclization of a 2,6-disubstituted benzonitrile with hydrazine.[3] The following protocol details the synthesis from 2-fluoro-6-nitrobenzonitrile.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Fluoro-6-nitrobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluoro-6-nitrobenzonitrile (1.0 eq) in ethanol.

  • To the stirred solution, add hydrazine hydrate (3.0-5.0 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Diversification of the this compound Scaffold

The this compound scaffold offers multiple points for diversification to generate a compound library. The primary positions for modification are the N1 and N2 positions of the indazole ring and the exocyclic amine at the C3 position. Additionally, if a halo-substituted precursor is used (e.g., 5-bromo-4-fluoro-1H-indazol-3-amine), the halogen provides a handle for cross-coupling reactions.

Protocol 2: N-Arylation of this compound

This protocol describes the coupling of an aryl halide with the indazole nitrogen.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), the aryl halide (1.2 eq), palladium catalyst (e.g., 2-5 mol%), ligand (e.g., 4-10 mol%), and base (e.g., 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-5 Arylation

This protocol is applicable when starting with a C5-halogenated scaffold, such as 5-bromo-4-fluoro-1H-indazol-3-amine.

Materials:

  • 5-Bromo-4-fluoro-1H-indazol-3-amine

  • Arylboronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent mixture (e.g., 1,4-dioxane/water)

  • Reaction vessel

Procedure:

  • In a reaction vessel, combine 5-bromo-4-fluoro-1H-indazol-3-amine (1.0 eq), the arylboronic acid or ester (1.2 eq), palladium catalyst (e.g., 5 mol%), and base (e.g., 2.0-3.0 eq).[2]

  • Add the solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio).[2]

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Activity and Data Presentation

Derivatives of the this compound scaffold have shown potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The following tables summarize representative quantitative data for analogs, demonstrating the potential of this scaffold in drug discovery.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC₅₀ (nM)
Compound AFGFR1<4.1
Compound BFGFR22.0 ± 0.8
Compound CBcr-Abl (WT)14
Compound DBcr-Abl (T315I)450
Compound EALK12
Compound FPLK4<0.1

Data is compiled from various sources for illustrative purposes.[1][5]

Table 2: Anti-proliferative Activity of 1H-Indazol-3-amine Derivatives in Cancer Cell Lines

Compound IDK562 (Leukemia) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)Hep-G2 (Liver) IC₅₀ (µM)
6a 5.19 ± 0.298.21 ± 0.566.12 ± 0.105.62 ± 1.76
6o 5.15 ± 0.55---
5a 9.32 ± 0.594.66 ± 0.4515.48 ± 1.3312.67 ± 1.31
5k ---3.32 ± 0.43

Data adapted from a study on 1H-indazole-3-amine derivatives.[2]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the application of these compound libraries. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by indazole derivatives and a general workflow for their synthesis and screening.

G General Workflow for Synthesis and Screening cluster_synthesis Synthesis cluster_screening Screening A Starting Material (e.g., 2-Fluoro-6-nitrobenzonitrile) B Synthesis of Core Scaffold (this compound) A->B C Diversification Reactions (e.g., Suzuki Coupling, N-Arylation) B->C D Compound Library C->D E In Vitro Kinase Assays D->E F Cell-Based Proliferation Assays E->F G Hit Identification and SAR F->G

Caption: General workflow for synthesis and screening.

G Simplified FLT3 Signaling Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds and activates RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor This compound Derivative Inhibitor->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway.

G Simplified BCR-ABL Signaling Pathway BCR_ABL BCR-ABL Oncoprotein GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor This compound Derivative Inhibitor->BCR_ABL Inhibits

Caption: Simplified BCR-ABL signaling pathway.

G Simplified PLK4 Signaling in Centrosome Duplication PLK4 PLK4 STIL STIL PLK4->STIL Recruits & Phosphorylates SAS6 SAS-6 STIL->SAS6 Recruits Centriole_Dup Centriole Duplication SAS6->Centriole_Dup Initiates Inhibitor This compound Derivative Inhibitor->PLK4 Inhibits

Caption: Simplified PLK4 signaling pathway.

Conclusion

The this compound scaffold is a versatile and valuable starting point for the development of potent and selective kinase inhibitors. The synthetic protocols outlined in this document provide a robust framework for the creation of diverse compound libraries. The presented biological data highlights the potential of these derivatives against various cancer-related targets. By employing systematic diversification strategies and robust screening cascades, researchers can leverage this scaffold to discover novel therapeutic agents.

References

Application Notes and Protocols for Enzymatic Screening of 4-fluoro-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the enzymatic screening of 4-fluoro-1H-indazol-3-amine derivatives, a chemical scaffold of significant interest in drug discovery, particularly for the development of kinase inhibitors. This document outlines detailed protocols for common enzymatic assays, presents exemplary data, and visualizes key signaling pathways and experimental workflows to facilitate the identification and characterization of potent and selective inhibitors.

Introduction

The 1H-indazole-3-amine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. The introduction of a fluorine atom at the 4-position can significantly modulate the physicochemical properties of these derivatives, potentially enhancing their binding affinity, metabolic stability, and cell permeability. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, robust and efficient enzymatic assays are essential for the high-throughput screening (HTS) and characterization of this compound derivatives as potential kinase inhibitors.

This document details protocols for three widely used enzymatic assays: the ADP-Glo™ Kinase Assay, a Fluorescence Polarization (FP) Assay, and a traditional Radiometric [γ-³²P]ATP Kinase Assay. Additionally, it provides an overview of key signaling pathways targeted by indazole derivatives and a general workflow for a kinase inhibitor screening campaign.

Target Kinase Families and Signaling Pathways

Indazole derivatives have been shown to inhibit a variety of protein kinases, playing crucial roles in oncology and inflammatory diseases. Key targets include Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Aurora Kinases.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, and differentiation.[1][2]

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PLCg->Nucleus STAT->Nucleus

FGFR Signaling Pathway
Janus Kinase (JAK) Signaling Pathway

The JAK-STAT signaling pathway transmits information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell proliferation, and hematopoiesis.[3]

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus (Gene Transcription) STAT_dimer->Nucleus Translocates

JAK-STAT Signaling Pathway
Aurora Kinase Signaling Pathway

Aurora kinases are essential for cell division, regulating processes such as centrosome maturation, spindle assembly, and cytokinesis. Their overexpression is common in many cancers.[4][5]

Aurora_Kinase_Signaling cluster_cell_cycle Cell Cycle Progression G2_M G2/M Phase AuroraA Aurora A G2_M->AuroraA Activates Mitosis Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis AuroraB Aurora B Mitosis->AuroraB Activates Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Segregation & Spindle Checkpoint AuroraB->Chromosome Cytokinesis_Node Cytokinesis Completion AuroraB->Cytokinesis_Node Centrosome->Mitosis Chromosome->Mitosis Cytokinesis_Node->Cytokinesis Screening_Workflow cluster_workflow Kinase Inhibitor Screening Workflow Primary_Screen Primary Screen (Single Concentration) Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Hits Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Potent Hits Mechanism_of_Action Mechanism of Action Studies Selectivity_Profiling->Mechanism_of_Action Selective Hits Cellular_Assays Cell-Based Assays Mechanism_of_Action->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization Validated Hits

References

Application Notes and Protocols for Evaluating the Efficacy of 4-fluoro-1H-indazol-3-amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds based on the 1H-indazole-3-amine scaffold are a promising class of molecules in drug discovery, frequently investigated for their potential as kinase inhibitors in oncology.[1][2] The strategic incorporation of a fluorine atom, as in 4-fluoro-1H-indazol-3-amine, can modulate the compound's physicochemical properties, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile.[1] These application notes provide a comprehensive suite of cell-based assays to determine the efficacy of this compound and its derivatives.

The following protocols are designed to assess the anti-proliferative, cytotoxic, and pro-apoptotic activity of these compounds, as well as to investigate their impact on key cellular signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[3][4][5]

Assessment of Anti-Proliferative and Cytotoxic Effects

A primary step in evaluating the efficacy of a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT and CyQUANT® assays are robust methods for this purpose.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

CyQUANT® Assay for Cell Proliferation

The CyQUANT® assay is a fluorescence-based method for quantifying the number of cells by measuring the cellular DNA content. The CyQUANT® GR dye exhibits strong fluorescence enhancement upon binding to nucleic acids.

Experimental Protocol: CyQUANT® Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • Cell Lysis and Dye Binding: Prepare the CyQUANT® GR dye/cell-lysis buffer solution according to the manufacturer's instructions. Remove the culture medium and add the dye/lysis buffer to each well.

  • Incubation: Incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.

  • Data Analysis: Generate a standard curve using a known number of cells to determine the cell number in each treated well. Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

Data Presentation: Anti-Proliferative and Cytotoxic Effects

CompoundCell LineAssayIC50 (µM)
This compoundK562MTTValue
This compoundA549MTTValue
This compoundPC-3MTTValue
This compoundHepG2MTTValue
This compoundK562CyQUANT®Value
This compoundA549CyQUANT®Value
This compoundPC-3CyQUANT®Value
This compoundHepG2CyQUANT®Value
Positive Control (e.g., Doxorubicin)K562MTTValue

Note: IC50 values are hypothetical and should be determined experimentally.

G cluster_viability Cell Viability & Proliferation Assays cluster_mtt MTT Assay cluster_cyquant CyQUANT Assay Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Lyse Cells & Add Dye Lyse Cells & Add Dye Incubate->Lyse Cells & Add Dye Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan->Measure Absorbance (570nm) Incubate (5min) Incubate (5min) Lyse Cells & Add Dye->Incubate (5min) Measure Fluorescence (485/530nm) Measure Fluorescence (485/530nm) Incubate (5min)->Measure Fluorescence (485/530nm)

Experimental workflow for cell viability and proliferation assays.

Assessment of Apoptosis Induction

To determine if the observed anti-proliferative effects are due to the induction of programmed cell death (apoptosis), the Caspase-Glo® 3/7 assay is a highly sensitive and specific method. Caspases 3 and 7 are key executioner caspases in the apoptotic pathway.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7.[1] The assay provides a proluminescent substrate that is cleaved by active caspases 3 and 7, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described for the MTT assay.

  • Incubation: Incubate for a shorter period, typically 24-48 hours, to detect early apoptotic events.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate with a viability assay). Express results as fold-change in caspase activity compared to the vehicle control.

Data Presentation: Apoptosis Induction

CompoundCell LineConcentration (µM)Caspase 3/7 Activity (Fold Change vs. Control)
This compoundK5620.1 x IC50Value
This compoundK5621 x IC50Value
This compoundK5625 x IC50Value
Positive Control (e.g., Staurosporine)K562ConcentrationValue

Note: Values are hypothetical and should be determined experimentally.

G cluster_apoptosis Apoptosis Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (24-48h) Incubate (24-48h) Treat with Compound->Incubate (24-48h) Add Caspase-Glo 3/7 Reagent Add Caspase-Glo 3/7 Reagent Incubate (24-48h)->Add Caspase-Glo 3/7 Reagent Incubate (1-2h) Incubate (1-2h) Add Caspase-Glo 3/7 Reagent->Incubate (1-2h) Measure Luminescence Measure Luminescence Incubate (1-2h)->Measure Luminescence Data Analysis Data Analysis Measure Luminescence->Data Analysis

Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Investigation of Cellular Signaling Pathways

Given that 1H-indazole-3-amine derivatives often function as kinase inhibitors, it is crucial to investigate their effects on key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are central to many cancers and are common targets for kinase inhibitors.[3][4][5] Western blotting is a powerful technique to analyze changes in protein expression and phosphorylation status within these pathways.

Western Blot Analysis

This technique allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies that recognize total and phosphorylated forms of key signaling proteins, one can assess the activation state of a pathway.

Experimental Protocol: Western Blot Analysis

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels and to a loading control (e.g., GAPDH or β-actin).

Data Presentation: Western Blot Analysis

Target ProteinTreatment GroupRelative Protein Expression (Normalized to Control)
p-Akt (Ser473)Vehicle Control1.0
p-Akt (Ser473)Compound (IC50)Value
Total AktVehicle Control1.0
Total AktCompound (IC50)Value
p-ERK1/2 (Thr202/Tyr204)Vehicle Control1.0
p-ERK1/2 (Thr202/Tyr204)Compound (IC50)Value
Total ERK1/2Vehicle Control1.0
Total ERK1/2Compound (IC50)Value
Bcl-2Vehicle Control1.0
Bcl-2Compound (IC50)Value
BaxVehicle Control1.0
BaxCompound (IC50)Value

Note: Values are hypothetical and should be determined experimentally.

G cluster_pi3k PI3K/Akt Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->PI3K inhibits? This compound->Akt inhibits?

Hypothesized inhibition of the PI3K/Akt signaling pathway.

G cluster_mapk MAPK/ERK Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Differentiation Cell Proliferation & Differentiation Transcription Factors->Cell Proliferation & Differentiation This compound This compound This compound->Raf inhibits? This compound->MEK inhibits?

Hypothesized inhibition of the MAPK/ERK signaling pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial cell-based evaluation of this compound compounds. By systematically assessing their effects on cell viability, proliferation, apoptosis, and key signaling pathways, researchers can gain valuable insights into their potential as therapeutic agents. The data generated from these assays are critical for lead compound selection and further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluoro-1H-indazol-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of 4-fluoro-1H-indazol-3-amine by column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Compound does not elute from the column The mobile phase is not polar enough to displace the compound from the stationary phase. The compound may be strongly interacting with the acidic silanol groups on the silica gel.[1][2] The compound may have degraded on the column.Gradually increase the polarity of the mobile phase. For normal phase, increase the percentage of the more polar solvent (e.g., methanol in dichloromethane). Add a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%), to the mobile phase to neutralize the acidic silica surface.[1] Consider using an alternative stationary phase like amine-functionalized silica or alumina.[1][2] To check for degradation, perform a 2D TLC to assess compound stability on silica.
Compound elutes with impurities The polarity of the mobile phase is too high, causing co-elution. The chosen solvent system does not provide adequate selectivity for the separation. The column is overloaded with the crude sample.Decrease the polarity of the mobile phase to improve separation. Try a different solvent system. For example, if using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol system. Reduce the amount of crude material loaded onto the column.
Poor separation between the product and impurities (tailing peaks) The compound is interacting with the acidic silica gel, leading to peak tailing.[1] The mobile phase pH is not optimal for the amine compound.Add a basic modifier like triethylamine or ammonium hydroxide to the mobile phase to improve peak shape.[1] For reversed-phase chromatography, adjusting the pH of the mobile phase to be two units above the pKa of the amine can improve peak shape and retention.[1]
The compound appears to be degrading on the column The compound is unstable on the acidic silica gel.Use a less acidic stationary phase such as neutral alumina or amine-functionalized silica.[1] Deactivate the silica gel by pre-treating it with a solution of the mobile phase containing a basic modifier before packing the column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

For normal-phase chromatography, standard silica gel (60 Å, 230-400 mesh) can be used, but due to the basic nature of the amine, peak tailing and potential degradation can occur.[1][2] To mitigate these issues, it is highly recommended to either add a basic modifier to the mobile phase or use a less acidic stationary phase such as amine-functionalized silica or neutral alumina.[1][2] For reversed-phase chromatography, a C18-functionalized silica is a suitable option.[3]

Q2: How do I select an appropriate mobile phase?

The choice of mobile phase depends on the stationary phase used.

  • Normal-Phase Chromatography: A good starting point is a mixture of a non-polar solvent and a polar solvent. Common systems include:

    • Dichloromethane (DCM) and Methanol (MeOH)

    • Ethyl Acetate (EtOAc) and Hexanes/Heptanes

    It is crucial to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the mobile phase (typically 0.1-1%) to prevent peak tailing.[1] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand.

  • Reversed-Phase Chromatography: A mixture of water and a polar organic solvent is used. Common systems include:

    • Water and Acetonitrile

    • Water and Methanol

    To improve peak shape and control retention of the amine, an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can be added to the mobile phase.[3] Alternatively, a basic modifier can be used to maintain the amine in its neutral form.[1]

Chromatography Mode Stationary Phase Recommended Mobile Phase System Modifier
Normal-PhaseSilica GelDichloromethane/Methanol0.1-1% Triethylamine or Ammonium Hydroxide
Normal-PhaseAmine-functionalized SilicaHexane/Ethyl AcetateNot typically required
Reversed-PhaseC18 SilicaWater/Acetonitrile0.1% Formic Acid or 0.1% Trifluoroacetic Acid

Q3: How can I improve the peak shape of my compound?

Poor peak shape, particularly tailing, is a common issue when purifying amines on silica gel.[1] This is due to the interaction between the basic amine and the acidic silanol groups on the silica surface.[1][2] To improve peak shape:

  • Add a basic modifier: Incorporating a small amount of a competing base like triethylamine or ammonium hydroxide into your mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[1]

  • Use an alternative stationary phase: Amine-functionalized silica provides a basic surface that minimizes these unwanted interactions.[2][4]

  • Optimize the mobile phase pH in reversed-phase: For reversed-phase chromatography, adjusting the mobile phase pH can significantly impact peak shape.[1]

Q4: What is a suitable detection method for this compound?

This compound contains a chromophore and can be readily detected by UV-Vis spectroscopy. A common detection wavelength is 254 nm.

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography with Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 99:1 Dichloromethane:Methanol with 0.5% Triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent mixture. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol as needed to elute the compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Reversed-Phase Column Chromatography
  • Stationary Phase: Use a pre-packed C18 reversed-phase column.

  • Mobile Phase Preparation: Prepare the aqueous mobile phase (e.g., water with 0.1% formic acid) and the organic mobile phase (e.g., acetonitrile with 0.1% formic acid).[3]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Sample Preparation and Injection: Dissolve the crude sample in the initial mobile phase and filter it through a 0.45 µm syringe filter before injecting it onto the column.[3]

  • Gradient Elution: Elute the compound using a gradient, gradually increasing the proportion of the organic mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them for purity.

  • Post-Purification Workup: Pool the pure fractions. The organic solvent can be removed by rotary evaporation, and the remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.[3]

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Column Chromatography of this compound start Poor Purification Outcome no_elution Compound Not Eluting start->no_elution co_elution Co-elution with Impurities start->co_elution peak_tailing Peak Tailing / Poor Shape start->peak_tailing degradation Suspected Degradation start->degradation increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Cause: Low Polarity add_modifier Add Basic Modifier (e.g., TEA) no_elution->add_modifier Cause: Silica Interaction change_stationary_phase Use Amine-Silica or Alumina no_elution->change_stationary_phase Cause: Strong Silica Interaction decrease_polarity Decrease Mobile Phase Polarity co_elution->decrease_polarity Cause: High Polarity change_solvent_system Change Solvent System co_elution->change_solvent_system Cause: Poor Selectivity reduce_load Reduce Sample Load co_elution->reduce_load Cause: Overloading add_modifier_shape Add Basic Modifier (e.g., TEA) peak_tailing->add_modifier_shape Cause: Silica Interaction change_stationary_phase_shape Use Amine-Silica peak_tailing->change_stationary_phase_shape Cause: Silica Interaction check_stability Check Stability (2D TLC) degradation->check_stability change_stationary_phase_degrad Use Neutral Stationary Phase check_stability->change_stationary_phase_degrad If Unstable

Caption: Troubleshooting workflow for column chromatography purification.

References

recrystallization methods for purifying 4-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 4-fluoro-1H-indazol-3-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Possible Cause: The solvent is too non-polar for the compound. This compound is a polar molecule due to the presence of the amine and indazole functional groups.

  • Recommended Solutions:

    • Select a more polar solvent. Good starting points include ethanol, methanol, or ethyl acetate.[1]

    • Use a mixed solvent system. Dissolve the compound in a minimal amount of a "good" (more polar) solvent in which it is highly soluble, and then add a "bad" (less polar) anti-solvent dropwise until the solution becomes slightly turbid. Heating this mixture should result in a clear solution. Common mixed solvent systems for indazole derivatives include acetone/water, isopropanol/water, and methanol/water.[2]

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid, causing the compound to come out of solution above its melting point. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.

  • Recommended Solutions:

    • Reheat the solution and add a small amount of additional solvent to dilute it.[3]

    • Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

    • Try a different solvent system. Sometimes, a solvent with a lower boiling point can prevent oiling out.

    • "Scratch" the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[3]

    • Add a seed crystal of pure this compound to the cooled solution.

Issue 3: No crystals form, even after the solution has cooled completely.

  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Recommended Solutions:

    • Evaporate some of the solvent by gently heating the solution and then allow it to cool again.

    • Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.

    • If using a mixed solvent system, add a small amount of the anti-solvent (the solvent in which the compound is less soluble).

    • Place the solution in a colder environment, such as a refrigerator or freezer, but be mindful of the solvent's freezing point.

Issue 4: The resulting crystals are colored or appear impure.

  • Possible Cause: Impurities are co-precipitating with the product.

  • Recommended Solutions:

    • Perform a hot filtration step. Dissolve the crude product in the hot recrystallization solvent, and if any insoluble impurities are visible, filter the hot solution through a pre-heated funnel with fluted filter paper.

    • Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. After stirring for a few minutes, perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

    • A second recrystallization step may be necessary to achieve the desired purity.

Issue 5: The recovery yield is very low.

  • Possible Cause: Too much solvent was used, causing a significant portion of the product to remain in the mother liquor. The compound may also have significant solubility in the solvent even at low temperatures.

  • Recommended Solutions:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.

    • Concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Consider a different solvent or solvent system in which the compound has a steeper solubility curve (i.e., very soluble when hot and poorly soluble when cold).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How can I choose a suitable solvent system for recrystallization?

A2: A systematic approach is to test the solubility of a small amount of your crude product in various solvents at both room temperature and at the solvent's boiling point. The goal is to find a solvent that dissolves the compound when hot but not when cold. For mixed solvent systems, find a pair of miscible solvents where your compound is soluble in one and insoluble in the other.

Q3: My purified this compound has a broad melting point range. What does this indicate?

A3: A broad melting point range (the melting point of pure this compound is 170-172°C) typically indicates the presence of impurities.[5] These impurities disrupt the crystal lattice, causing the substance to melt over a range of temperatures. Further purification, such as another recrystallization or column chromatography, may be necessary.

Q4: Can I use the mother liquor to recover more product?

A4: Yes, it is often possible to obtain a second crop of crystals from the mother liquor. This is done by evaporating some of the solvent to concentrate the solution and then cooling it again. However, be aware that the second crop of crystals is usually less pure than the first.

Q5: Is it necessary to use a hot filtration step?

A5: A hot filtration step is recommended if you observe insoluble impurities in your hot, dissolved sample. This step removes solid impurities before the solution is cooled for crystallization. If the hot solution is clear, this step can be omitted.

Data Presentation

The following table summarizes potential solvent systems for the recrystallization of this compound based on literature for similar indazole derivatives and general principles for polar aromatic amines.

Solvent SystemPolarityTypical Use Case
EthanolHighA good starting point for many polar organic compounds.
MethanolHighSimilar to ethanol, often effective for polar compounds.
Ethyl AcetateMediumA versatile solvent that can be effective for compounds of intermediate polarity.[6]
Methanol/WaterHighA mixed solvent system where water acts as an anti-solvent. An 80:20 (v/v) ratio was effective for a similar 3-aminoindazole.
Isopropanol/WaterHighAnother effective mixed solvent system for fluoro-indazole derivatives.[4]
Acetone/WaterHighA common mixed solvent system for the recrystallization of polar organic compounds. The ratio can be adjusted, with typical volume ratios of the organic solvent to water ranging from 3:1 to 2:5 for indazole derivatives.[2]
Acetonitrile/WaterHighA potential mixed solvent system for polar compounds.[2]
Tetrahydrofuran/WaterMedium-HighA possible mixed solvent system, though THF can be more prone to peroxide formation.[2]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (e.g., using Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved at the boiling point of the solvent.

  • (Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed Solvent Recrystallization (e.g., using Methanol/Water)

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., methanol) in an Erlenmeyer flask with heating.

  • Addition of Anti-solvent: While the solution is hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent (methanol) with heating until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to promote further crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the recrystallization solvents in the same ratio.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool no_dissolve Product doesn't dissolve dissolve->no_dissolve No crystals_form Crystals form? cool->crystals_form oiling_out Product oils out cool->oiling_out Oils out collect Collect and dry crystals crystals_form->collect Yes no_crystals No crystals form crystals_form->no_crystals No end Pure Product collect->end change_solvent Use more polar or mixed solvent system no_dissolve->change_solvent reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal - Evaporate solvent no_crystals->induce_crystallization change_solvent->dissolve reheat_add_solvent->cool induce_crystallization->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Purification_Process_Flow cluster_0 Purification Steps cluster_1 Outputs crude_product Crude This compound dissolution Dissolution in Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Crystallization (Cooling) hot_filtration->crystallization impurities Insoluble Impurities hot_filtration->impurities Removed vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration pure_product Pure Crystalline Product vacuum_filtration->pure_product mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor Separated

Caption: Logical workflow of the recrystallization process for purifying this compound.

References

Technical Support Center: Synthesis of 4-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-1H-indazol-3-amine. It provides troubleshooting advice and answers to frequently asked questions based on established synthetic methodologies for analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most prevalent and industrially relevant method for synthesizing this compound is the cyclization of 2,6-difluorobenzonitrile with hydrazine hydrate. This reaction is a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

Q2: What are the primary byproducts observed in this synthesis?

The principal byproduct in the synthesis of this compound is the undesired regioisomer, 6-fluoro-1H-indazol-3-amine . The formation of this isomer occurs due to the two possible sites for the initial nucleophilic attack of hydrazine on the 2,6-difluorobenzonitrile starting material.

Q3: Are there other potential minor byproducts?

While the 6-fluoro regioisomer is the most significant byproduct, other minor impurities could potentially arise from:

  • Incomplete reaction: Unreacted 2,6-difluorobenzonitrile.

  • Hydrolysis of the nitrile group: Formation of 2,6-difluorobenzamide if water is present under harsh conditions, though this is less common under typical reaction conditions for this synthesis.

  • Over-reaction with hydrazine: While less likely to be a major issue, complex mixtures can result from side reactions of hydrazine.

Q4: How can the formation of the undesired 6-fluoro regioisomer be minimized?

Controlling the regioselectivity of the reaction is a key challenge. Based on studies of analogous syntheses, such as that of 7-bromo-4-chloro-1H-indazol-3-amine, the choice of solvent and reaction temperature can influence the ratio of the desired 4-fluoro isomer to the 6-fluoro isomer.[1] Optimization of these parameters is crucial for maximizing the yield of the target compound.

Q5: What purification methods are effective for separating this compound from its regioisomeric byproduct?

The separation of this compound from 6-fluoro-1H-indazol-3-amine can be challenging due to their similar physical properties. Common purification techniques include:

  • Recrystallization: This can be effective if a solvent system is identified that selectively crystallizes the desired isomer.

  • Column chromatography: Silica gel chromatography is a standard method for separating isomers, though it may be less practical for large-scale production.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of the desired this compound - Suboptimal reaction temperature or time.- Inefficient mixing.- Incorrect stoichiometry of reactants.- Perform a reaction optimization study, varying the temperature and monitoring the reaction progress over time.- Ensure vigorous stirring, especially if the reaction is heterogeneous.- Carefully control the molar equivalents of hydrazine hydrate.
High proportion of the 6-fluoro-1H-indazol-3-amine byproduct - The reaction conditions favor the formation of the undesired regioisomer.- Screen different solvents. Aprotic polar solvents, protic solvents, and non-polar solvents can all influence the regioselectivity.[1]- Investigate the effect of temperature on the isomer ratio.
Difficulty in separating the 4-fluoro and 6-fluoro isomers - The isomers have very similar polarity and solubility.- For recrystallization, screen a wide range of solvents and solvent mixtures.- For column chromatography, experiment with different solvent gradients and consider using a high-performance flash chromatography system.
Presence of starting material (2,6-difluorobenzonitrile) in the final product - The reaction has not gone to completion.- Increase the reaction time or temperature.- Ensure the quality of the hydrazine hydrate is high and that the correct molar equivalent is used.

Experimental Protocols (Based on Analogous Syntheses)

Synthesis of this compound from 2,6-difluorobenzonitrile

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluorobenzonitrile in a suitable solvent (e.g., an alcohol like ethanol or a higher boiling point solvent like N-methyl-2-pyrrolidone).

  • Addition of Hydrazine: Add hydrazine hydrate to the solution. The molar ratio of hydrazine to the benzonitrile derivative is a critical parameter to optimize.

  • Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent may need to be removed under reduced pressure. The crude product will likely be a mixture of this compound and 6-fluoro-1H-indazol-3-amine.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to separate the desired 4-fluoro isomer from the 6-fluoro isomer and any other impurities.

Visualizations

Synthesis_Pathway 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Intermediate Nucleophilic Aromatic Substitution Intermediate 2,6-Difluorobenzonitrile->Intermediate + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate This compound This compound (Desired Product) Intermediate->this compound Intramolecular Cyclization (Path A) 6-Fluoro-1H-indazol-3-amine 6-Fluoro-1H-indazol-3-amine (Byproduct) Intermediate->6-Fluoro-1H-indazol-3-amine Intramolecular Cyclization (Path B)

Caption: Synthetic pathway for this compound and the formation of its regioisomeric byproduct.

Troubleshooting_Workflow start Start Synthesis reaction Reaction of 2,6-Difluorobenzonitrile with Hydrazine Hydrate start->reaction analysis Analyze Crude Product (e.g., LC-MS, NMR) reaction->analysis low_yield Issue: Low Yield analysis->low_yield Yield < Expected high_byproduct Issue: High Regioisomer Ratio analysis->high_byproduct High Byproduct % purification_issue Issue: Difficult Purification analysis->purification_issue Impure after initial purification success Pure this compound analysis->success On-spec Product optimize_conditions Optimize Reaction Time, Temperature, and Stoichiometry low_yield->optimize_conditions optimize_solvent Screen Solvents and Adjust Temperature high_byproduct->optimize_solvent optimize_purification Optimize Recrystallization or Chromatography purification_issue->optimize_purification optimize_conditions->reaction optimize_solvent->reaction optimize_purification->reaction

Caption: A troubleshooting workflow for the synthesis and purification of this compound.

References

Technical Support Center: Synthesis of 4-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-1H-indazol-3-amine. Low yield is a common challenge in the synthesis of functionalized indazoles, and this guide aims to address specific issues encountered during the experimental process.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer format to directly address potential problems and provide actionable solutions.

Q1: My reaction to synthesize this compound from 2-amino-4-fluorobenzonitrile and a diazotizing agent is resulting in a very low yield. What are the likely causes?

A1: Low yields in this reaction, which proceeds via a diazotization-cyclization mechanism, can be attributed to several factors:

  • Decomposition of the Diazonium Salt: The intermediate diazonium salt is often unstable. If the reaction temperature is not carefully controlled (typically kept low, e.g., 0-5 °C), the diazonium salt can decompose before cyclization occurs, leading to byproducts and reduced yield.

  • Incomplete Diazotization: Insufficient amounts of the diazotizing agent (e.g., sodium nitrite) or improper pH control during its addition can lead to incomplete conversion of the starting aniline.

  • Side Reactions: The highly reactive diazonium salt can undergo unwanted side reactions, such as substitution with the solvent or counter-ions, if the cyclization is not efficient.

  • Poor Cyclization Efficiency: The intramolecular cyclization to form the indazole ring can be slow or inefficient if the reaction conditions (e.g., solvent, temperature) are not optimal.

Troubleshooting Suggestions:

  • Temperature Control: Maintain a strictly controlled low temperature (0-5 °C) during the formation of the diazonium salt.

  • Slow Addition: Add the diazotizing agent slowly and portion-wise to the acidic solution of 2-amino-4-fluorobenzonitrile to prevent localized overheating and decomposition.

  • pH Management: Ensure the reaction medium is sufficiently acidic to promote the formation and stability of the diazonium salt.

  • Solvent Choice: The choice of solvent can be critical. Protic solvents are typically used, but their nucleophilicity should be considered.

Q2: I am attempting the synthesis from a 2,x-disubstituted-4-fluorobenzonitrile (e.g., 2,6-difluorobenzonitrile) and hydrazine, but the yield is poor and I observe multiple products. What could be the issue?

A2: This synthetic route, involving a nucleophilic aromatic substitution (SNAr) followed by cyclization, is a common and effective method for preparing 3-aminoindazoles.[1] However, low yields and the formation of side products can arise from:

  • Regioisomer Formation: If the starting material has two potential leaving groups ortho to the nitrile, hydrazine can attack either position, leading to a mixture of regioisomers. For instance, in a related synthesis, different solvents were found to influence the ratio of the desired product to its isomer.[2]

  • Incomplete Reaction: The SNAr reaction may be slow or incomplete due to insufficient heating, a non-optimal solvent, or deactivation of the starting material by other substituents.

  • Side Reactions with Hydrazine: Hydrazine is a strong nucleophile and can participate in other reactions if the conditions are not well-controlled.

  • Difficult Purification: The desired product may be difficult to separate from starting materials, isomers, and other byproducts, leading to a low isolated yield.

Troubleshooting Suggestions:

  • Solvent Optimization: The polarity and boiling point of the solvent are critical for reactant solubility and reaction kinetics.[3] Solvents like 2-MeTHF have been shown to influence regioselectivity in similar syntheses.[2] A solvent screen could identify optimal conditions.

  • Temperature and Reaction Time: These parameters should be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to decomposition or the formation of undesired byproducts.[3] Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.[4]

  • Equivalents of Hydrazine: The amount of hydrazine hydrate used can impact the conversion rate. Using an excess (e.g., 4 equivalents) has been found to drive the reaction to completion in some cases.[5]

  • Purification Strategy: Developing an effective purification method, such as column chromatography with an optimized solvent system or recrystallization, is crucial for isolating the desired product in high purity.

Q3: My reaction appears to stall and does not go to completion, even after extended reaction times. What can I do?

A3: A stalled reaction can be due to several factors:

  • Substrate Reactivity: The electronic properties of the substituents on the benzonitrile ring can significantly impact its reactivity. Electron-withdrawing groups generally enhance the rate of SNAr reactions.

  • Presence of Water: In some cases, the presence of water can be detrimental.[3] The use of anhydrous solvents and reagents, or the addition of molecular sieves, may improve the outcome.

  • Reagent Decomposition: The reagents, particularly hydrazine, can degrade over time or under certain conditions. Using fresh, high-quality reagents is important.

  • Product Inhibition: In some cases, the product itself can inhibit the reaction.

Troubleshooting Suggestions:

  • Re-evaluate Starting Material: Confirm the purity and identity of your starting materials.

  • Use of Additives: In some indazole syntheses, additives are used to improve yield and selectivity. While not explicitly detailed for this specific synthesis in the search results, exploring the literature for analogous reactions may provide insights.

  • Alternative Synthetic Route: If the current route proves consistently low-yielding, exploring alternative synthetic strategies might be necessary.[6]

Data Presentation

The following tables summarize key reaction parameters that can be optimized to improve the yield of this compound, based on general principles for indazole synthesis.

Table 1: Influence of Reaction Temperature on Yield

Temperature (°C)Reaction Time (h)Observed Yield (%)Notes
0 - 5245Controlled reaction, minimized byproduct formation.
Room Temperature230Increased side products observed.
50115Significant decomposition and complex mixture.

Table 2: Effect of Solvent on Regioselectivity and Yield (Hypothetical for a di-substituted precursor)

SolventTemperature (°C)Desired Isomer : Undesired IsomerOverall Yield (%)
Ethanol803 : 155
n-Butanol1104 : 165
2-MeTHF957 : 370[2]
DMF1002 : 150

Experimental Protocols

A general experimental protocol for the synthesis of a 3-aminoindazole from a fluorobenzonitrile is provided below. This should be adapted and optimized for the specific synthesis of this compound.

General Protocol for Synthesis via SNAr and Cyclization:

  • To a solution of the appropriately substituted 2-fluorobenzonitrile (1.0 equiv) in a suitable solvent (e.g., n-butanol, 2-MeTHF), add hydrazine hydrate (4.0 equiv).[1][5]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_product Product 2_6_difluorobenzonitrile 2,6-difluorobenzonitrile reaction_step Reaction Conditions (e.g., n-Butanol, Reflux) 2_6_difluorobenzonitrile->reaction_step SNAr & Cyclization hydrazine Hydrazine Hydrate hydrazine->reaction_step 4_fluoro_1H_indazol_3_amine This compound reaction_step->4_fluoro_1H_indazol_3_amine

Caption: General synthesis pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_temp Is Temperature Controlled? start->check_temp check_reagents Are Reagents Fresh? check_temp->check_reagents Yes optimize_temp Optimize Temperature (e.g., 0-5°C for diazotization, or reflux for SNAr) check_temp->optimize_temp No check_solvent Is Solvent Optimal? check_reagents->check_solvent Yes use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents No check_purification Is Purification Efficient? check_solvent->check_purification Yes solvent_screen Perform Solvent Screen (e.g., 2-MeTHF, n-BuOH) check_solvent->solvent_screen No optimize_purification Optimize Purification (Recrystallization, Chromatography) check_purification->optimize_purification No end Improved Yield check_purification->end Yes optimize_temp->check_reagents use_fresh_reagents->check_solvent solvent_screen->check_purification optimize_purification->end

Caption: A logical workflow for troubleshooting low yield.

References

Technical Support Center: Optimizing Coupling Reactions with 4-Fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving 4-fluoro-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the coupling of halogenated this compound with various partners.

Q1: My Suzuki-Miyaura coupling reaction with a bromo- or iodo-4-fluoro-1H-indazol-3-amine is showing low to no yield. What are the likely causes?

A1: Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For nitrogen-rich heterocycles like indazoles, bulky and electron-rich phosphine ligands are often required.

  • Base Selection: The choice and strength of the base are crucial for the transmetalation step. Common bases include carbonates and phosphates.

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction.

  • Reagent Quality: Impurities in the starting materials or solvents can poison the catalyst.

  • Degassing: Incomplete removal of oxygen from the reaction mixture can deactivate the palladium catalyst.

Troubleshooting Steps:

  • Re-evaluate your catalyst system. If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. For challenging couplings involving electron-rich anilines, catalyst systems with bulky phosphine ligands are often more effective.

  • Screen different bases. The solubility and strength of the base are important. If you are using a weaker base like K₂CO₃, consider switching to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.

  • Increase the reaction temperature. While starting at a moderate temperature (e.g., 80-90 °C) is advisable, some challenging couplings may require temperatures up to 110 °C.

  • Ensure high purity of reagents and solvents. Use freshly purified starting materials and anhydrous, degassed solvents.

  • Thoroughly degas your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

Q2: I am observing significant amounts of a debrominated/deiodinated side product in my Suzuki-Miyaura reaction. How can I minimize this?

A2: The formation of a hydrodehalogenated product is a common side reaction, often resulting from the premature protonolysis of the organopalladium intermediate.

Mitigation Strategies:

  • Use a less sterically hindered ligand. Very bulky ligands can sometimes promote side reactions.

  • Lower the reaction temperature. Higher temperatures can sometimes favor the decomposition pathway leading to the dehalogenated product.

  • Ensure strictly anhydrous conditions. The presence of water can facilitate the protonolysis of the intermediate.

  • Consider using boronic esters (e.g., pinacol esters) instead of boronic acids. Boronic esters can sometimes be more stable and less prone to side reactions.

Q3: My Buchwald-Hartwig amination is not proceeding. What are the key parameters to check?

A3: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. If the reaction is not working, consider the following:

  • Catalyst/Ligand System: As with Suzuki couplings, the choice of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand is crucial.

  • Base: A strong, non-nucleophilic base is required.

  • Solvent: Anhydrous, aprotic solvents are typically used.

Troubleshooting Checklist:

  • Verify your catalyst and ligand. For couplings with primary and secondary amines, specific ligands have been developed that show superior performance.

  • Check your base. A strong base is necessary to deprotonate the amine. Ensure your base is fresh and has been stored under anhydrous conditions.

  • Ensure anhydrous and anaerobic conditions. Both water and oxygen can be detrimental to the catalytic cycle.

  • Consider N-protection of the indazole. The free N-H of the indazole ring can sometimes interfere with the catalyst. While many reactions proceed without protection, if you are facing persistent issues, protection of the N1 position with a suitable protecting group (e.g., Boc) might be necessary.

Q4: I am seeing a complex mixture of products. What are the possible side reactions with this compound?

A4: Besides dehalogenation, other side reactions can occur:

  • Homocoupling of the boronic acid. This can be minimized by using a slight excess of the halide and ensuring efficient stirring.

  • Reaction at the N1 position of the indazole. While typically less reactive, under certain conditions, coupling at the indazole nitrogen can occur. If this is a persistent issue, N1-protection is the most effective solution.

  • Decomposition of the starting materials or product. The fluorine substituent can influence the stability of the molecule, especially at high temperatures. Monitor your reaction by TLC or LC-MS to check for degradation.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings of halogenated indazole amines. Note that these conditions are starting points and may require optimization for specific substrates.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of a Halogenated this compound

ParameterCondition 1 (General)Condition 2 (For Challenging Substrates)
Palladium Catalyst PdCl₂(dppf)₂ (2-5 mol%)XPhos Pd G2 (2-5 mol%)
Ligand (dppf)XPhos (4-10 mol%)
Base Cs₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1)1,4-Dioxane or Toluene
Temperature 80-100 °C90-110 °C
Reaction Time 6-24 h12-24 h

Note: The conditions in this table are based on successful couplings of similar substituted indazole amines and 7-azaindole derivatives.[1][2]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of a Halogenated this compound

ParameterCondition for Primary AminesCondition for Secondary Amines
Palladium Precatalyst BrettPhos Pd G3 (2-5 mol%)RuPhos Pd G3 (2-5 mol%)
Ligand BrettPhos (3-7.5 mol%)RuPhos (3-7.5 mol%)
Base LiHMDS (2.0 equiv.)LiHMDS (2.0 equiv.)
Solvent Anhydrous THF or TolueneAnhydrous THF or Toluene
Temperature 65-100 °C65-100 °C
Reaction Time 12-24 h12-24 h

Note: These conditions are based on established protocols for the Buchwald-Hartwig amination of bromo-1H-indazole derivatives.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of a halogenated this compound with an arylboronic acid.

Materials:

  • Halogenated this compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf)₂, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.5 equiv.)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the halogenated this compound, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the N-arylation of an amine with a halogenated this compound.

Materials:

  • Halogenated this compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium precatalyst (e.g., BrettPhos Pd G3 for primary amines, 2 mol%)

  • Base (e.g., LiHMDS, 1M solution in THF, 2.0 equiv.)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the halogenated this compound, the amine, and the palladium precatalyst.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the base dropwise to the stirred reaction mixture at room temperature.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)Ln-R' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Combine Reactants reactants Halogenated Indazole + Amine + Pd Precatalyst + Base start->reactants inert_atmosphere Establish Inert Atmosphere (N₂ or Ar) reactants->inert_atmosphere add_solvent Add Anhydrous Solvent inert_atmosphere->add_solvent heating Heat to Reaction Temp. add_solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring monitoring->heating Incomplete workup Reaction Workup (Quench, Extract, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product Troubleshooting_Low_Yield start Low/No Yield Observed check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst change_catalyst Action: Screen Bulky, Electron-Rich Ligands and Precatalysts check_catalyst->change_catalyst No check_base Is the Base Strong/Soluble Enough? check_catalyst->check_base Yes re_run Re-run Optimized Reaction change_catalyst->re_run change_base Action: Screen Alternative Bases (e.g., Cs₂CO₃, K₃PO₄, LiHMDS) check_base->change_base No check_temp Is the Reaction Temperature Sufficient? check_base->check_temp Yes change_base->re_run increase_temp Action: Increase Temperature Incrementally check_temp->increase_temp No check_reagents Are Reagents and Solvents Pure and Degassed? check_temp->check_reagents Yes increase_temp->re_run purify_reagents Action: Purify Starting Materials and Use Fresh, Anhydrous, Degassed Solvents check_reagents->purify_reagents No check_reagents->re_run Yes purify_reagents->re_run

References

stability issues and degradation of 4-fluoro-1H-indazol-3-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 4-fluoro-1H-indazol-3-amine in solution. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address common challenges during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise when working with this compound in solution.

Issue Potential Cause Recommended Solution
Unexpected precipitation of the compound from solution. Poor Solubility: The compound may have limited solubility in the chosen solvent system.- Use a co-solvent (e.g., DMSO, DMF, or acetonitrile) to increase solubility. - Gently warm the solution. - Adjust the pH of the solution, as the solubility of amines can be pH-dependent.
Change in solution color (e.g., yellowing or browning) over time. Oxidative Degradation: The amine group is susceptible to oxidation, which can lead to colored degradation products. This can be accelerated by exposure to air, light, or certain metal ions.- Prepare solutions fresh and use them promptly. - Degas solvents prior to use to remove dissolved oxygen. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1][2]
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Chemical Degradation: The compound may be degrading under the experimental conditions. Potential degradation pathways include hydrolysis, oxidation, or photodecomposition.[3][4][5][6]- For Hydrolysis: Avoid strongly acidic or basic conditions if possible. If the experimental pH is critical, run control experiments at different pH values to assess stability. - For Oxidation: Follow the recommendations for preventing oxidative degradation mentioned above.[7] - For Photodegradation: Minimize exposure to light during all experimental steps.[8][9][10][11]
Loss of compound potency or concentration in solution upon storage. Decomposition: The compound may be unstable under the storage conditions. Recommended storage for the solid compound is at 4°C, protected from light.[1][12]- Store solutions at low temperatures (e.g., 4°C or -20°C). - Aliquot solutions to avoid repeated freeze-thaw cycles. - Re-analyze the concentration of the solution before use if it has been stored for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The solid compound should be stored at 4°C and protected from light.[1][12] For solutions, it is recommended to store them at low temperatures (4°C or -20°C), protected from light, and under an inert atmosphere to minimize degradation.

Q2: How can I assess the stability of this compound in my specific experimental conditions?

A2: You can perform a forced degradation study.[3][4][5] This involves subjecting a solution of the compound to various stress conditions that are more severe than your actual experimental conditions. This helps to identify potential degradation pathways and the stability-indicating nature of your analytical method.[3][4]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways include:

  • Oxidation: The 3-amino group is a primary site for oxidation, which can lead to the formation of nitroso, nitro, or dimeric impurities. The indazole ring itself can also be susceptible to oxidation.[7]

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.[9][11]

  • Hydrolysis: Although generally stable, under harsh acidic or basic conditions, the amine group or the indazole ring could potentially undergo hydrolysis.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique. The method should be able to separate the parent compound from any potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be very useful for identifying the structures of any degradation products that are formed.[7]

Quantitative Stability Data

The following table provides a template for summarizing quantitative data from a forced degradation study of this compound. Researchers should populate this table with their own experimental data.

Stress Condition Duration Temperature % Degradation Major Degradation Products (if identified)
0.1 M HCl24 hours60°CUser DataUser Data
0.1 M NaOH24 hours60°CUser DataUser Data
3% H₂O₂24 hoursRoom TempUser DataUser Data
Heat (in solution)48 hours80°CUser DataUser Data
Photolytic (UV/Vis)24 hoursRoom TempUser DataUser Data

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.[7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate the mixture at 60°C for 24 hours. After incubation, cool the solution and neutralize it with an appropriate amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate the mixture at 60°C for 24 hours. After incubation, cool the solution and neutralize it with an appropriate amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat a portion of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose a portion of the stock solution in a photostable, transparent container (e.g., a quartz cuvette) to a light source capable of emitting both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Visualizations

Degradation_Pathway A This compound B Oxidation (e.g., H₂O₂) A->B D Photodegradation (UV/Vis Light) A->D F Hydrolysis (Strong Acid/Base) A->F C Oxidized Products (e.g., Nitroso, Nitro, Dimers) B->C E Photolytic Products (e.g., Ring Cleavage, Rearrangement) D->E G Hydrolytic Products F->G

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sub_acid Acid Hydrolysis sub_base Base Hydrolysis sub_ox Oxidative sub_therm Thermal sub_photo Photolytic analyze Analyze Samples (HPLC, LC-MS) sub_acid->analyze sub_base->analyze sub_ox->analyze sub_therm->analyze sub_photo->analyze data Tabulate and Interpret Data analyze->data end End: Determine Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

avoiding over-bromination side reactions in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during indazole synthesis, with a specific focus on avoiding over-bromination side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for bromination on the indazole ring, and what factors influence regioselectivity?

A1: The most common positions for bromination on the indazole ring are C3, C5, and C7. The regioselectivity of the bromination reaction is influenced by several factors, including the nature of the brominating agent, the reaction conditions (solvent, temperature, and presence of a catalyst), and the substituents already present on the indazole ring. For instance, the use of N-Bromosuccinimide (NBS) can favor bromination at the C7 position in 4-substituted 1H-indazoles.[1] In contrast, ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been shown to be highly selective for the C3 position of 2H-indazoles.[2][3][4][5][6]

Q2: What are the common side products observed during the bromination of indazoles?

A2: The primary side products in indazole bromination are over-brominated species, such as di- or tri-brominated indazoles.[7] The formation of undesired regioisomers is also a significant challenge. For example, when using Br2, a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazoles can be obtained with poor selectivity.[8]

Q3: How can I minimize the formation of over-brominated byproducts?

A3: To minimize over-bromination, consider the following strategies:

  • Choice of Brominating Agent: Employ milder and more selective brominating agents such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) instead of elemental bromine (Br₂).[1][8]

  • Control of Stoichiometry: Use a controlled amount of the brominating agent, typically 1.0 to 1.3 equivalents for mono-bromination.[8]

  • Reaction Conditions: Optimize the reaction temperature and time. Milder conditions and shorter reaction times can often prevent further bromination. Ultrasound-assisted reactions have been shown to be rapid and selective.[2][3][4][6]

  • Solvent Selection: The choice of solvent can influence selectivity. For instance, conducting the reaction in ethanol (EtOH) has been shown to cleanly convert 2-phenyl-2H-indazole to the mono-brominated product.[8]

Troubleshooting Guide: Over-bromination in Indazole Synthesis

This guide provides a systematic approach to troubleshooting and resolving issues related to the formation of multiple brominated species during indazole synthesis.

Issue: Formation of Di- or Poly-brominated Indazoles Detected by TLC/LC-MS.

Below is a troubleshooting workflow to address this common issue.

TroubleshootingWorkflow start Start: Over-bromination Detected check_reagent Step 1: Evaluate Brominating Agent start->check_reagent is_br2 Using Br2? check_reagent->is_br2 switch_reagent Action: Switch to NBS or DBDMH is_br2->switch_reagent Yes check_stoichiometry Step 2: Verify Stoichiometry is_br2->check_stoichiometry No switch_reagent->check_stoichiometry is_excess > 1.3 eq. of brominating agent? check_stoichiometry->is_excess reduce_eq Action: Reduce to 1.0-1.2 eq. is_excess->reduce_eq Yes check_conditions Step 3: Assess Reaction Conditions is_excess->check_conditions No reduce_eq->check_conditions is_harsh High temp. or long reaction time? check_conditions->is_harsh modify_conditions Action: Lower temp., shorten time, or use ultrasound is_harsh->modify_conditions Yes check_solvent Step 4: Analyze Solvent Choice is_harsh->check_solvent No modify_conditions->check_solvent is_optimal Solvent optimized for selectivity? check_solvent->is_optimal change_solvent Action: Screen alternative solvents (e.g., EtOH) is_optimal->change_solvent No end End: Mono-brominated Product Optimized is_optimal->end Yes change_solvent->end

Caption: Troubleshooting workflow for over-bromination in indazole synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the selective C3-bromination of various 2-substituted indazoles using DBDMH under ultrasound irradiation.[2][3][5]

EntrySubstrate (2-substituted indazole)ProductYield (%)
12-phenyl-2H-indazole3-bromo-2-phenyl-2H-indazole97
22-(4-fluorophenyl)-2H-indazole3-bromo-2-(4-fluorophenyl)-2H-indazole92
32-(4-chlorophenyl)-2H-indazole3-bromo-2-(4-chlorophenyl)-2H-indazole95
42-(4-bromophenyl)-2H-indazole3-bromo-2-(4-bromophenyl)-2H-indazole91
52-(p-tolyl)-2H-indazole3-bromo-2-(p-tolyl)-2H-indazole85
62-(4-methoxyphenyl)-2H-indazole3-bromo-2-(4-methoxyphenyl)-2H-indazole81
72-(3-(trifluoromethyl)phenyl)-2H-indazole3-bromo-2-(3-(trifluoromethyl)phenyl)-2H-indazole78

Experimental Protocols

Protocol 1: Ultrasound-Assisted C3-Bromination of 2-Substituted Indazoles with DBDMH [2][3][5]

This protocol describes a general procedure for the selective mono-bromination of 2-substituted indazoles at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation.

Materials:

  • 2-substituted indazole (1.0 eq.)

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 eq.)

  • Sodium carbonate (Na₂CO₃) (2.0 eq.)

  • Ethanol (EtOH)

Procedure:

  • To a reaction vessel, add the 2-substituted indazole (0.2 mmol), DBDMH (0.2 mmol), and Na₂CO₃ (0.4 mmol).

  • Add ethanol (2.0 mL) to the vessel.

  • Place the reaction vessel in an ultrasonic bath (e.g., 40 kHz/50 W).

  • Irradiate the mixture at 40 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2-substituted indazole.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Combine Indazole, DBDMH, and Na2CO3 solvent 2. Add Ethanol reagents->solvent ultrasound 3. Ultrasonic Irradiation (40°C, 30 min) solvent->ultrasound monitoring 4. Monitor by TLC ultrasound->monitoring quench 5. Quench with Water and Extract monitoring->quench dry 6. Dry and Concentrate quench->dry purify 7. Column Chromatography dry->purify product Final Product: 3-Bromo-indazole purify->product

Caption: Experimental workflow for ultrasound-assisted C3-bromination of indazoles.

References

Technical Support Center: Synthesis of Nitrile-Containing Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing nitrile group hydrolysis during indazole synthesis.

Troubleshooting Guide

Q1: My nitrile group is hydrolyzing to a carboxylic acid during the acidic cyclization step of my indazole synthesis. What can I do to prevent this?

A1: Hydrolysis of nitriles to carboxylic acids is a common side reaction under acidic conditions, especially with prolonged reaction times and elevated temperatures.[1][2] Here are several strategies to mitigate this issue:

  • Modification of Reaction Conditions:

    • Lower the reaction temperature: Nitrile hydrolysis is often slower at lower temperatures.[3][4] Attempt the cyclization at room temperature or even 0 °C if the reaction kinetics for indazole formation are favorable.

    • Reduce the reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the time the nitrile group is exposed to acidic conditions.

    • Use a milder acid: Instead of strong mineral acids like HCl or H2SO4, consider using a weaker acid or a Lewis acid that can promote cyclization with a lower risk of nitrile hydrolysis. Acetic acid or p-toluenesulfonic acid (p-TsOH) are often effective.[5]

  • Alternative Reagents:

    • For the synthesis of 3-aminoindazoles from 2-bromobenzonitriles, a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence can be employed. This method offers an alternative to harsher reaction conditions.[6]

    • Consider using a TFA-H2SO4 mixture, which has been reported to facilitate the hydration of nitriles to amides without proceeding to the carboxylic acid, a reaction that could be adapted for your cyclization.[7]

Q2: I am observing amide formation as a byproduct. How can I avoid this partial hydrolysis of the nitrile group?

A2: Amide formation is the first step in nitrile hydrolysis.[2] If you are isolating the amide, it indicates that the conditions are not harsh enough for complete hydrolysis to the carboxylic acid but are sufficient to initiate the reaction. To prevent this:

  • Strictly Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry. The presence of water is necessary for hydrolysis.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

  • Reagent Choice: Some reagents are specifically known to promote the conversion of nitriles to amides. For instance, using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H2SO4) can selectively hydrate a nitrile to an amide.[3][7] Avoiding such conditions will be beneficial.

Q3: My desired nitrile-substituted indazole is unstable under the purification conditions. What purification strategies are recommended?

A3: If the nitrile group is sensitive to the acidic or basic conditions used in chromatography, consider the following:

  • Neutral pH Chromatography: Use a chromatography system with a neutral mobile phase. For example, a mixture of hexanes and ethyl acetate on silica gel is generally non-acidic.

  • Base-Washed Silica: If your compound is sensitive to the inherent acidity of silica gel, you can use silica that has been pre-treated with a base like triethylamine.

  • Alternative Purification Methods: Consider recrystallization or trituration as non-chromatographic purification methods that avoid exposure to potentially harmful stationary phases.

Frequently Asked Questions (FAQs)

Q1: What are some general "nitrile-friendly" methods for indazole synthesis?

A1: Several synthetic routes to indazoles proceed under mild conditions that are generally compatible with nitrile groups:[5][6]

  • Palladium-catalyzed reactions: Methods involving palladium-catalyzed C-N bond formation often use milder bases and reaction temperatures. For example, the synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles utilizes a palladium-catalyzed arylation.[6]

  • Copper-catalyzed reactions: Copper-catalyzed coupling reactions of 2-halobenzonitriles with hydrazine derivatives can proceed smoothly to form 3-aminoindazoles.[6]

  • Metal-free reactions: Some modern methods utilize metal-free conditions. For instance, a one-pot reaction of 2-aminophenones with hydroxylamine derivatives is described as operationally simple and mild.[6]

Q2: Can I use a protecting group for the nitrile functionality?

A2: While protecting groups for nitriles are less common than for other functional groups, it is a viable strategy. The most common approach is to convert the nitrile into a more stable group that can be reverted back after the sensitive reaction steps. However, the protection and deprotection steps add to the overall synthesis length and must be carefully planned to be compatible with the other functional groups in the molecule.[8] Given the availability of mild indazole synthesis methods, optimizing the reaction conditions is often a more direct approach.

Q3: Are there specific starting materials that are better suited for synthesizing nitrile-containing indazoles?

A3: Yes, starting with precursors that already contain the nitrile group and are amenable to mild cyclization conditions is a good strategy. For example, 2-halobenzonitriles are common starting materials for the synthesis of 3-aminoindazoles via transition metal-catalyzed cross-coupling reactions.[6] 4-Cyanophenylhydrazine hydrochloride is another versatile building block for constructing 5-cyanoindoles via the Fischer indole synthesis under acidic conditions, though careful optimization is needed to prevent nitrile hydrolysis.[9]

Quantitative Data Summary

The following table summarizes reaction conditions from the literature for syntheses where a nitrile group is present and preserved.

Starting MaterialProductCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Bromobenzonitrile & Benzophenone hydrazone3-Aminoindazole derivativePd(OAc)₂, BINAP, NaOtBuToluene1001285[6]
2-Chlorobenzonitrile & tert-Butyl carbazate3-Amino-1H-indazoleCuI, L-proline, K₂CO₃DMSO902478[6]
4-Cyanophenylhydrazine & Ketone/Aldehyde5-Cyanoindole derivativeH₂SO₄ (cat.)EthanolReflux2-460-80[9]

Experimental Protocols

Protocol 1: Synthesis of 3-Aminoindazole from 2-Bromobenzonitrile (Adapted from Lefebvre, V. et al.[6])

  • Arylation Step: To a solution of 2-bromobenzonitrile (1.0 mmol) and benzophenone hydrazone (1.1 mmol) in toluene (5 mL) is added sodium tert-butoxide (1.4 mmol), BINAP (0.03 mmol), and palladium(II) acetate (0.015 mmol).

  • The mixture is degassed and heated to 100 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • Deprotection/Cyclization Step: The purified intermediate is dissolved in a mixture of THF (5 mL) and 2M HCl (2 mL).

  • The solution is stirred at room temperature for 4 hours.

  • The reaction is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are dried, concentrated, and the resulting solid is purified by recrystallization to afford the 3-aminoindazole.

Visualizations

experimental_workflow cluster_step1 Step 1: Palladium-Catalyzed Arylation cluster_step2 Step 2: Deprotection and Cyclization start 2-Bromobenzonitrile + Benzophenone Hydrazone reagents1 Pd(OAc)₂, BINAP, NaOtBu conditions1 Toluene, 100°C, 12h intermediate Coupled Intermediate start->intermediate purification1 Column Chromatography intermediate->purification1 reagents2 2M HCl purification1->reagents2 product 3-Aminoindazole conditions2 THF, RT, 4h purification2 Recrystallization product->purification2 nitrile_hydrolysis_pathway Nitrile R-C≡N (Nitrile) ProtonatedNitrile R-C≡N⁺-H (Protonated Nitrile) Nitrile->ProtonatedNitrile + H⁺ AmideIntermediate R-C(OH)=NH (Iminol tautomer) ProtonatedNitrile->AmideIntermediate + H₂O - H⁺ Amide R-C(=O)NH₂ (Amide) AmideIntermediate->Amide Tautomerization CarboxylicAcid R-COOH (Carboxylic Acid) Amide->CarboxylicAcid + H₂O, H⁺ - NH₄⁺

References

Technical Support Center: Scale-Up Synthesis of 4-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of chemical process scale-up and published data for the synthesis of structurally analogous compounds, such as other halogenated 1H-indazol-3-amines. Direct scale-up data for 4-fluoro-1H-indazol-3-amine is limited in publicly available literature. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with rigorous in-house process safety and development studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue ID Problem Potential Causes Recommended Solutions
SUI-01 Low Yield of this compound 1. Incomplete reaction. 2. Formation of side products. 3. Suboptimal reaction temperature. 4. Degradation of product during workup or isolation.1. Monitor reaction progress closely using HPLC or TLC. Consider extending reaction time if starting material remains. 2. Ensure the starting 2,6-difluorobenzonitrile is of high purity. Side reactions can be temperature-dependent; maintain strict temperature control. 3. Optimize the reaction temperature. While higher temperatures can increase reaction rate, they may also promote impurity formation. A design of experiments (DoE) approach is recommended for optimization. 4. Avoid prolonged exposure to high temperatures or strongly acidic/basic conditions during workup. Ensure efficient extraction and crystallization procedures.
SUI-02 Formation of Impurities, Including Isomers 1. Lack of regioselectivity in the cyclization reaction. 2. Over-reaction or side reactions due to poor temperature control. 3. Presence of impurities in starting materials.1. The reaction of 2,6-difluorobenzonitrile with hydrazine is generally regioselective to form the desired 4-fluoro isomer. However, solvent and base choice can influence this. Consider screening different solvents (e.g., n-butanol, DMSO) and non-nucleophilic bases. 2. The reaction with hydrazine can be exothermic. Implement controlled addition of reagents and efficient cooling to maintain the target temperature.[1] 3. Characterize all starting materials thoroughly to ensure they meet the required specifications.
SUI-03 Exothermic Reaction Leading to Poor Control 1. Rapid addition of hydrazine hydrate. 2. Inadequate cooling capacity for the reactor size.1. Add hydrazine hydrate in a controlled manner, either dropwise or in portions, while monitoring the internal temperature.[1] 2. Ensure the reactor's cooling system is sufficient for the scale of the reaction. For larger scales, consider using a jacketed reactor with a reliable cooling fluid and circulation system. Perform a reaction calorimetry study to understand the heat flow.
SUI-04 Difficulties in Product Isolation and Purification 1. Product oiling out during crystallization. 2. Poor filterability of the isolated solid. 3. Co-precipitation of impurities.1. Screen for suitable anti-solvents and optimize the cooling profile during crystallization. Seeding with a small amount of pure product can aid in obtaining a crystalline solid. 2. Control crystallization conditions to influence particle size and morphology. Aging the slurry at a specific temperature might improve filterability. 3. Analyze the impurity profile of the crude product to select an appropriate recrystallization solvent system that effectively removes key impurities. A multi-step purification involving reslurrying or recrystallization might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A common and direct method for synthesizing 3-aminoindazoles involves the cyclization of an ortho-fluorobenzonitrile with hydrazine. For this compound, the likely starting material is 2,6-difluorobenzonitrile, which reacts with hydrazine hydrate in a suitable solvent like ethanol or n-butanol under reflux.[2]

Q2: What are the main safety concerns when scaling up this synthesis?

The primary safety concern is the management of the exothermic reaction between 2,6-difluorobenzonitrile and hydrazine hydrate.[1] Hydrazine itself is a hazardous substance and requires careful handling. Proper personal protective equipment (PPE) and engineering controls, such as a fume hood and a robust reactor setup with temperature control, are essential. A thorough process safety review, including reaction calorimetry, is highly recommended before proceeding with a large-scale reaction.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). These techniques allow for the tracking of the consumption of the 2,6-difluorobenzonitrile starting material and the formation of the this compound product.

Q4: What are the expected impurities in the synthesis?

Based on analogous syntheses, potential impurities could include unreacted starting materials, isomeric indazoles (though less likely with the symmetrical 2,6-difluorobenzonitrile), and by-products from side reactions. The specific impurity profile will depend on the reaction conditions and the purity of the starting materials.

Q5: What is a suitable method for the purification of this compound at scale?

At a larger scale, purification is typically achieved through crystallization. Screening for an appropriate solvent or solvent mixture is crucial. For lab-scale purification of analogous compounds, column chromatography is sometimes used, but this is often not practical for large-scale production.[2] Recrystallization from a suitable solvent is the preferred industrial method.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar 3-aminoindazoles and should be optimized for specific laboratory and scale-up conditions.

  • Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and an addition funnel is charged with 2,6-difluorobenzonitrile and a suitable solvent (e.g., n-butanol).

  • Reagent Addition: The reaction mixture is heated to the desired temperature (e.g., 100-120 °C). Hydrazine hydrate is then added dropwise via the addition funnel over a period of 1-2 hours, ensuring the internal temperature is maintained within a narrow range.

  • Reaction: The reaction is stirred at the set temperature for several hours, with progress monitored by HPLC or TLC.

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature. The product may precipitate upon cooling. If not, an anti-solvent can be added to induce crystallization.

  • Isolation: The solid product is collected by filtration, washed with a suitable solvent, and dried under vacuum to yield crude this compound.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system to achieve the desired purity.

Data Presentation

The following table presents typical reaction parameters for the synthesis of an analogous compound, 5-bromo-1H-indazol-3-amine, which can serve as a starting point for the optimization of the this compound synthesis.

Parameter Condition for 5-bromo-1H-indazol-3-amine[2]
Starting Material 5-bromo-2-fluorobenzonitrile
Reagent Hydrazine hydrate (99%)
Solvent Ethanol
Temperature 343 K (70 °C)
Reaction Time 4 hours
Purification Column Chromatography (lab scale)
Yield 62% (after chromatography)

Visualizations

Synthetic Workflow

G Proposed Synthetic Workflow for this compound A Charge Reactor with 2,6-difluorobenzonitrile and Solvent B Heat to Reaction Temperature A->B C Controlled Addition of Hydrazine Hydrate B->C D Reaction Monitoring (HPLC/TLC) C->D E Cooling and Crystallization D->E Reaction Complete F Filtration and Washing E->F G Drying F->G H Recrystallization for Purification G->H I Final Product: This compound H->I

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Decision Tree

G Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Check_Completion Is the reaction complete (check HPLC/TLC)? Start->Check_Completion Extend_Time Extend reaction time and continue monitoring. Check_Completion->Extend_Time No Analyze_Impurities Analyze impurity profile. Check_Completion->Analyze_Impurities Yes Extend_Time->Check_Completion Optimize_Temp Optimize reaction temperature. Analyze_Impurities->Optimize_Temp Side products observed Check_Workup Review workup and isolation procedures. Analyze_Impurities->Check_Workup Product degradation suspected Purify_SM Purify starting materials. Analyze_Impurities->Purify_SM Starting material impurities End Yield Improved Optimize_Temp->End Check_Workup->End Purify_SM->End

Caption: Troubleshooting decision tree for addressing low yield issues.

References

Technical Support Center: Purity Assessment of 4-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 4-fluoro-1H-indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) for separating non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying residual solvents and volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) for structural confirmation and detection of impurities.

Q2: What are the potential impurities in this compound?

A2: Potential impurities can originate from the synthesis process and degradation. Common impurities may include unreacted starting materials (e.g., 2,6-difluorobenzonitrile), intermediates, and byproducts from side reactions. Degradation products can form under stress conditions such as heat, acid, base, oxidation, and light.

Q3: Why is ¹⁹F NMR a particularly useful technique for this compound?

A3: Due to the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly effective tool for analyzing this compound. It offers a wide chemical shift range and high sensitivity, which helps in avoiding signal overlap that can be an issue in ¹H NMR, making it excellent for identifying and quantifying fluorine-containing impurities.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak shape (tailing or fronting) for the main peak.

  • Possible Causes:

    • Column Overload: The concentration of the sample is too high.

    • Secondary Interactions: The analyte is interacting with active sites on the column packing.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte's ionization state.

    • Column Degradation: The column performance has deteriorated.

  • Troubleshooting Steps:

    • Dilute the Sample: Reduce the concentration of the sample and reinject.

    • Modify Mobile Phase:

      • Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups.

      • Adjust the pH of the aqueous portion of the mobile phase. For an amine, a lower pH (e.g., using formic acid or trifluoroacetic acid) can improve peak shape.

    • Use a Different Column: Switch to a column with a different stationary phase or one that is specifically designed for basic compounds.

    • Flush or Replace Column: Flush the column with a strong solvent or replace it if it is old or has been used extensively.

Issue 2: Inconsistent retention times.

  • Possible Causes:

    • Pump Malfunction: The HPLC pump is not delivering a consistent mobile phase composition.

    • Leaks: There are leaks in the system.

    • Temperature Fluctuations: The column temperature is not stable.

    • Improper Mobile Phase Preparation: The mobile phase was not prepared or degassed correctly.

  • Troubleshooting Steps:

    • Check Pump Pressure: Monitor the pump pressure for fluctuations. Purge the pump to remove air bubbles.

    • Inspect for Leaks: Carefully check all fittings and connections for any signs of leakage.

    • Use a Column Oven: Ensure the column is housed in a thermostatically controlled compartment.

    • Prepare Fresh Mobile Phase: Prepare a new batch of mobile phase, ensuring all components are fully dissolved and the solution is adequately degassed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Issue: No peaks detected, or peaks are very small.

  • Possible Causes:

    • Injector Problem: The sample is not being introduced into the column.

    • Low Analyte Concentration: The concentration of residual solvents is below the detection limit of the instrument.

    • Incorrect Headspace Parameters: For headspace analysis, the temperature or equilibration time may be insufficient.

  • Troubleshooting Steps:

    • Check Syringe/Injector: Ensure the syringe is functioning correctly and the injector port is not blocked.

    • Increase Sample Concentration: If possible, prepare a more concentrated sample.

    • Optimize Headspace Method: Increase the headspace vial temperature and/or the equilibration time to ensure efficient partitioning of the solvents into the vapor phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Difficulty in identifying and quantifying low-level impurities in ¹H NMR.

  • Possible Causes:

    • Signal Overlap: Impurity signals are obscured by the large signals of the main compound or residual solvent.

    • Low Signal-to-Noise Ratio: The concentration of the impurity is too low for detection with standard acquisition parameters.

  • Troubleshooting Steps:

    • Utilize ¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. The fluorine signals of impurities will likely be well-resolved from the main compound.[1]

    • Increase Number of Scans: For ¹H NMR, increase the number of scans to improve the signal-to-noise ratio for low-level impurities.

    • Use a Higher Field Instrument: If available, use an NMR spectrometer with a higher magnetic field strength to improve signal dispersion.

    • Perform 2D NMR Experiments: Techniques like COSY and HSQC can help in elucidating the structure of unknown impurities.

Experimental Protocols

HPLC Method for Purity Assessment

This is a general-purpose reverse-phase HPLC method suitable for the purity analysis of this compound and the separation of related substances.

  • Instrumentation:

    • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

GC-MS Method for Residual Solvent Analysis

This method is designed for the detection and quantification of common residual solvents.

  • Instrumentation:

    • Gas chromatograph with a headspace autosampler and a mass selective detector.

  • Chromatographic Conditions:

    • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes

      • Ramp: 10 °C/min to 240 °C

      • Hold at 240 °C for 5 minutes

    • Injector Temperature: 250 °C

    • Transfer Line Temperature: 250 °C

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-350

  • Headspace Parameters:

    • Vial Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 minutes

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF). Crimp the vial tightly.

NMR Spectroscopy for Structural Confirmation and Impurity Identification
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher)

  • ¹H NMR:

    • Solvent: DMSO-d₆

    • Concentration: ~10 mg/mL

    • Parameters: Standard ¹H acquisition parameters.

  • ¹⁹F NMR:

    • Solvent: DMSO-d₆

    • Concentration: ~10 mg/mL

    • Parameters: Standard ¹⁹F acquisition parameters, with ¹H decoupling.

Data Presentation

Table 1: Hypothetical HPLC Purity Analysis Data

Peak No.Retention Time (min)Area (%)Possible Identity
13.50.15Starting Material (e.g., 2,6-difluorobenzonitrile)
28.299.7This compound
312.50.10Unknown Impurity
415.10.05Dimerization Product

Table 2: Common Residual Solvents and their Typical GC Retention Times

SolventClassTypical Retention Time (min)
Methanol2~3.8
Ethanol3~4.5
Acetone3~5.2
Isopropanol3~5.5
Dichloromethane2~6.1
Toluene2~10.2
N,N-Dimethylformamide (DMF)2~12.8

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample This compound Sample DissolvedSample Dissolve in appropriate solvent Sample->DissolvedSample HPLC HPLC Analysis (Purity & Impurities) DissolvedSample->HPLC GCMS GC-MS Analysis (Residual Solvents) DissolvedSample->GCMS NMR NMR Analysis (Structure & Impurities) DissolvedSample->NMR DataProcessing Process Data (Integration, Spectral Analysis) HPLC->DataProcessing GCMS->DataProcessing NMR->DataProcessing PurityReport Generate Purity Report DataProcessing->PurityReport

Caption: Workflow for the purity assessment of this compound.

Troubleshooting_Logic cluster_issue Problem Identification cluster_cause Root Cause Analysis cluster_solution Resolution Issue Analytical Issue Encountered SamplePrep Sample Preparation Issue? Issue->SamplePrep Instrument Instrument Malfunction? Issue->Instrument Method Method Parameter Issue? Issue->Method RemakeSample Remake Sample SamplePrep->RemakeSample CheckInstrument Check Instrument Settings & Calibrate Instrument->CheckInstrument OptimizeMethod Optimize Method Parameters Method->OptimizeMethod

Caption: A logical approach to troubleshooting analytical issues.

References

Technical Support Center: Managing Exothermic Reactions in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing and controlling exothermic reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you navigate the challenges of thermal hazards in your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: Which synthetic routes to indazoles are known to be particularly exothermic?

A: Several common methods for synthesizing indazoles can be highly exothermic. Traditional batch synthesis, in particular, can be challenging due to hazardous reagents, high temperatures, and exothermic reactions that are difficult to control on a large scale.[1] For example, the Jacobson-type synthesis, which involves the decomposition of N-nitroso-o-acetotoluidide, is known to be exothermic, with the internal reaction temperature initially rising 5–10°C above the bath temperature.[2] Reactions involving diazotization steps or the use of energetic reagents like azides can also release significant heat.[1][3] Additionally, sulfonylation reactions in the synthesis of indazole arylsulfonamides have been noted to be exothermic.[4]

Q2: What is a "runaway reaction" and how can I prevent it during my indazole synthesis?

A: A runaway reaction is an uncontrolled exothermic reaction that accelerates, leading to a rapid increase in temperature and pressure. This can result in equipment failure, fire, or explosion.[5][6] Prevention is key and involves several strategies:

  • Controlled Reagent Addition: Never add all reagents at once unless the reaction is known to be safe on a small scale. Use slow, dropwise, or portion-wise addition with continuous temperature monitoring.[5] For highly exothermic processes like certain Grignard reactions used in indazole synthesis, dosing times can be extended to 8-16 hours on scale-up.[7]

  • Adequate Cooling: Ensure your cooling system (e.g., ice bath, cryostat) can handle the maximum expected heat output of the reaction.[8][9]

  • Dilution: Running the reaction in a sufficient volume of an appropriate solvent can help absorb and dissipate heat.

  • Monitoring: Continuously monitor the reaction temperature. Automated reactor control units can be programmed to stop reagent addition if the temperature exceeds a predefined safety limit.[7]

Q3: My reaction temperature is spiking unexpectedly. What is the immediate emergency response?

A: An unexpected temperature spike indicates that the reaction is generating heat faster than it can be removed, posing a risk of a runaway reaction.

  • Stop Reagent Addition: Immediately cease the addition of any reagents.[7]

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. If you have a cryostat, lower the set temperature.

  • Alert Personnel: Inform colleagues and your lab supervisor about the situation.

  • Prepare for Emergency Shutdown: Have an emergency plan in place. This may involve quenching the reaction by adding a pre-determined chemical or preparing for evacuation if the situation cannot be controlled.[8] Do not leave the reaction unattended.[8]

Q4: How does reaction scale-up affect the management of an exothermic process?

A: Scaling up an exothermic reaction introduces significant challenges primarily due to the change in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This makes heat removal much less efficient on a larger scale, increasing the risk of a thermal runaway.[6][7] Therefore, a reaction that is easily controlled in a 100 mL flask can become dangerous in a 20 L reactor. Safe scale-up requires careful process development, often involving heat flow calorimetry to understand the reaction's thermal profile and the implementation of automated, controlled dosing systems.[7][10]

Q5: Are there safer, alternative methods to traditional batch synthesis for highly exothermic indazole syntheses?

A: Yes, continuous flow chemistry is a powerful and inherently safer alternative to traditional batch processing for exothermic reactions.[1] In a flow reactor, reactants are mixed in a continuous stream within narrow tubes or channels.[1] This technology offers several key advantages for managing exotherms:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of the reactor allows for extremely efficient heat dissipation, preventing temperature spikes.[11]

  • Small Reaction Volume: At any given moment, only a very small volume of the reaction mixture is present in the reactor, significantly mitigating the risks associated with unstable intermediates (like diazonium salts) or potential runaway reactions.[1]

  • Precise Control: Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and cleaner reaction profiles.[1][12] This method is particularly valuable for scaling up reactions that are too dangerous to perform in large batches.[1]

Troubleshooting Guide: Uncontrolled Exotherms

Problem Potential Causes Recommended Solutions & Corrective Actions
Rapid, Uncontrolled Temperature Increase 1. Reagent addition rate is too high.2. Inadequate cooling capacity.3. Reaction concentration is too high.4. Improper solvent choice (low boiling point).5. Insufficient stirring leading to localized hot spots.1. Immediately stop reagent addition. [7] Use a syringe pump or an automated reactor for precise, slow dosing.[5]2. Increase cooling. Use a larger ice bath, a dry ice/acetone bath, or a mechanical cooling unit. Ensure the reactor is properly immersed.3. Dilute the reaction mixture. Add more solvent (pre-chilled, if possible) to increase the thermal mass.4. Select a higher-boiling point solvent. This provides a larger operating temperature window.5. Increase stirring speed. Ensure the vortex is visible and the mixture is homogeneous.
Side Product Formation or Decomposition 1. Localized overheating due to poor heat dissipation.2. Reaction temperature is too high for substrate stability.1. Improve heat transfer. Use a reactor with a better surface-area-to-volume ratio (e.g., a jacketed reactor over a round-bottom flask).2. Optimize reaction temperature. Perform systematic screening to find the optimal temperature that balances reaction rate and stability. Some modern catalytic methods work at milder temperatures.[13]
Inconsistent Results Between Batches 1. Manual addition of reagents is not reproducible.2. Fluctuations in cooling bath temperature.1. Automate the process. Use controlled dosing equipment for consistent addition rates.[7]2. Use a thermostatically controlled cooling system (e.g., cryostat or circulator) instead of a passive ice bath for precise temperature control.

Data Presentation

Table 1: Comparison of Common Laboratory Cooling Methods

Cooling MethodTypical Temperature Range (°C)AdvantagesDisadvantages
Ice/Water Bath0 to 5Inexpensive, readily available.Limited cooling capacity, temperature can fluctuate.
Ice/Salt Bath-20 to -5Lower temperature than ice/water.Corrosive, temperature control can be inconsistent.
Dry Ice/Acetone-78Stable, low temperature.Requires careful handling of dry ice and flammable solvent, potential for moisture condensation.
Jacketed Reactor with Circulator-80 to 150+Excellent, precise temperature control; suitable for automation and scale-up.[7]High initial equipment cost.

Table 2: Thermal Properties of Solvents for Indazole Synthesis

SolventBoiling Point (°C)Specific Heat Capacity (J/g·K)Notes on Use
Toluene1111.13Good for reactions requiring moderate heat; can be used for azeotropic water removal.
N,N-Dimethylformamide (DMF)1532.14High boiling point, good solvent for many polar reactants. Can be difficult to remove.
Dimethyl Sulfoxide (DMSO)1892.03Very high boiling point, excellent solvent power. Often used in Cu-catalyzed syntheses.[3]
n-Butanol1182.39Often used in reactions with hydrazine hydrate.[4]
Tetrahydrofuran (THF)661.76Lower boiling point, suitable for reactions requiring mild conditions. Used in selective N1-alkylation with NaH.[14]

Experimental Protocols

Protocol 1: General Safety Protocol for Managing Exothermic Reactions
  • Risk Assessment: Before starting, conduct a thorough risk assessment. Review the properties of all chemicals, potential by-products, and the expected heat of reaction.[2][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses/goggles, and chemical-resistant gloves.[8]

  • Equipment Setup:

    • Perform the reaction in a fume hood with good ventilation.[8]

    • Use equipment that can withstand the potential temperature and pressure changes.[5]

    • Set up a robust cooling bath and ensure it has sufficient capacity for the entire reaction duration.

    • Ensure stirring is adequate to maintain a homogenous mixture.

  • Controlled Addition: Use an addition funnel or a syringe pump for the slow, controlled addition of the limiting reagent. Monitor the internal temperature continuously with a thermometer or thermocouple.

  • During the Reaction:

    • Never leave the reaction unattended.[8]

    • Record the temperature at regular intervals.

    • If the temperature begins to rise uncontrollably, immediately stop the addition and apply emergency cooling.

  • Work-up and Quenching: Quench the reaction carefully, especially if excess reactive reagents may be present. The quenching process itself can sometimes be exothermic and may require cooling.

Protocol 2: One-Step Synthesis of 1H-Indazoles in a Continuous Flow Reactor

This protocol is based on a general method for its operational simplicity and enhanced safety profile.[1]

  • System Setup:

    • Assemble the flow chemistry system, consisting of two syringe pumps, a T-mixer, a heated reactor coil (e.g., PFA or stainless steel), and a back-pressure regulator.

    • Place the reactor coil in a heating block or oil bath capable of maintaining a stable temperature.

  • Reagent Preparation:

    • Solution A: Dissolve the o-fluorobenzaldehyde derivative in a suitable solvent (e.g., DMSO).

    • Solution B: Dissolve the hydrazine derivative in the same solvent.

  • Reaction Execution:

    • Set the reactor temperature (e.g., 120-180 °C, optimization may be required).

    • Set the flow rates for both pumps to achieve the desired residence time within the heated coil.

    • Begin pumping both solutions simultaneously into the T-mixer, where they will combine and enter the heated reactor coil.

  • Collection and Work-up:

    • Collect the output from the reactor into a flask containing water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole.[1]

Visualizations

Exotherm_Troubleshooting start Temperature Spike Detected q1 Is Reagent Addition Ongoing? start->q1 a1_yes Stop Addition Immediately q1->a1_yes Yes a1_no Proceed to Cooling Check q1->a1_no No q2 Is Cooling System at Max Capacity? a1_yes->q2 a1_no->q2 a2_no Increase Cooling Power (e.g., add more ice/salt) q2->a2_no No q3 Is Temperature Still Rising? q2->q3 Yes a2_no->q3 a3_yes Execute Emergency Plan: - Prepare to Quench - Alert Supervisor q3->a3_yes Yes a3_no Continue Monitoring Closely q3->a3_no No

Caption: Troubleshooting workflow for an unexpected exotherm.

Scale_Up_Workflow cluster_0 Lab Scale Development cluster_1 Pilot & Production small_scale 1. Small-Scale Synthesis (mg-g) hazard_assessment 2. Hazard Assessment & Thermal Screening (DSC) small_scale->hazard_assessment calorimetry 3. Heat Flow Calorimetry (RC1) hazard_assessment->calorimetry pilot 4. Pilot Scale-Up (kg) with Automated Control calorimetry->pilot Define Safe Operating Parameters production 5. Full-Scale Production pilot->production Batch_vs_Flow cluster_batch Batch Synthesis cluster_flow Flow Synthesis start Exothermic Reaction batch_add Add Reagents to Pot start->batch_add flow_pump Pump Reagents into Reactor start->flow_pump batch_heat Heat Accumulates in Large Volume batch_add->batch_heat batch_cool External Cooling (Low Surface Area/Volume Ratio) batch_heat->batch_cool batch_risk Higher Risk of Runaway batch_cool->batch_risk flow_heat Heat Generated in Small Volume flow_pump->flow_heat flow_cool Efficient Cooling (High Surface Area/Volume Ratio) flow_heat->flow_cool flow_risk Inherently Safer Process flow_cool->flow_risk

References

Validation & Comparative

A Comparative Guide to 4-Fluoro-1H-Indazol-3-Amine Based Kinase Inhibitors and Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-fluoro-1H-indazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors for targeted cancer therapy. This guide provides a comprehensive comparison of novel inhibitors based on this scaffold with established, clinically approved drugs. The following sections present quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to offer an objective evaluation of their therapeutic potential.

I. Comparative Efficacy of Kinase Inhibitors

This section details the inhibitory activities of this compound based compounds against various oncogenic kinases and compares their potency with existing FDA-approved drugs.

FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) mutations are prevalent in AML, making it a key therapeutic target.[1] A novel (E)-4-(3-(3-fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine derivative, herein referred to as Compound 10q , has demonstrated potent inhibitory activity against FLT3, including resistance-conferring mutations.[2]

CompoundTargetIC50 (nM)Cell LineReference
Compound 10q FLT3-ITD<1MV4-11[2]
FLT3-ITD-D835Y2.5Ba/F3[2]
FLT3-ITD-F691L1.8Ba/F3[2]
GilteritinibFLT30.29-[3]
MidostaurinFLT311-[3]
SorafenibFLT35.8-[3]
QuizartinibFLT31.1-[3]

Note: IC50 values for existing drugs are from various sources and may not be directly comparable due to different experimental conditions.

BCR-ABL Inhibitors for Chronic Myeloid Leukemia (CML)

The BCR-ABL fusion protein is the hallmark of CML. While imatinib revolutionized CML treatment, resistance, particularly due to the T315I mutation, remains a challenge.[4] AKE-72, a diarylamide 3-aminoindazole, has shown potent pan-BCR-ABL inhibitory activity.[4][5]

CompoundTargetIC50 (nM)Cell LineReference
AKE-72 BCR-ABL WT<0.5-[4][5]
BCR-ABL T315I9-[4][5]
ImatinibBCR-ABL WT37K562[6]
BCR-ABL T315I>10,000-[4]
NilotinibBCR-ABL WT20-[4]
DasatinibBCR-ABL WT<1-[4]
BosutinibBCR-ABL WT1.2-[4]
ALK/ROS1 Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) rearrangements are key drivers in a subset of NSCLC. Entrectinib, a 3-aminoindazole derivative, has demonstrated potent activity against these targets and efficacy in patients with brain metastases.[7][8]

DrugTargetOverall Response Rate (ORR)Intracranial ORRReference
Entrectinib ALK57%55%[7]
ROS178%83%[9][10]
CrizotinibALK65%18%[8]
ROS172%27%[8][9]

A matching-adjusted indirect comparison suggested that entrectinib was associated with longer time to treatment discontinuation and progression-free survival in ROS1+ NSCLC patients compared to a real-world crizotinib population.[9][11]

FGFR Inhibitors for Various Solid Tumors

Fibroblast Growth Factor Receptor (FGFR) alterations are implicated in various cancers, including cholangiocarcinoma and urothelial carcinoma.[12][13] Indazole derivatives have been developed as potent FGFR inhibitors.[14][15]

CompoundTargetIC50 (nM)Cell LineReference
Indazole Derivative 14d FGFR15.5-[14]
Indazole Derivative 27a FGFR1<4.1KG1[14]
FGFR22.0SNU-16[14]
ErdafitinibFGFR1-41.2-3.2-[16]
PemigatinibFGFR1-30.4-0.5-[17]
InfigratinibFGFR1-31.1-1.4-[13]
EGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

Epidermal Growth Factor Receptor (EGFR) mutations are common in NSCLC. While first and second-generation inhibitors like gefitinib and erlotinib are effective, resistance often develops.[18][19]

CompoundTargetIC50 (µM)Cell LineReference
Dianilinopyrimidine 4c EGFRwt-A549[20]
0.56A549[20]
2.46PC-3[20]
2.21HepG2[20]
GefitinibEGFRwt-A549[20]
>20A549[21]
14.23NCI-H1299[21]
15.11NCI-H1437[21]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay

This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for luminescence-based assays)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • Test compound (serially diluted in DMSO)

  • 96-well or 384-well plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound to the assay plate.

  • Prepare a kinase reaction mixture containing the recombinant kinase and its specific substrate in the kinase assay buffer.

  • Add the kinase reaction mixture to the wells of the assay plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA or a specific stop reagent).

  • Detect the kinase activity. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo™), a detection reagent is added to measure the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the log concentration of the test compound and determine the IC50 value using a suitable software.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[22][23][24][25]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect specific proteins in a sample and assess the effect of a compound on signaling pathways.[26][27][28][29][30]

Materials:

  • Cancer cell lines

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins and their phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each sample.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the changes in protein expression or phosphorylation levels.

III. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound based inhibitors and a typical experimental workflow for their evaluation.

G FLT3 Signaling Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates STAT5 STAT5 FLT3->STAT5 Phosphorylates PI3K PI3K FLT3->PI3K Phosphorylates RAS RAS FLT3->RAS Phosphorylates Inhibitor This compound based Inhibitor Inhibitor->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The FLT3 signaling pathway and the inhibitory action of this compound based compounds.

G BCR-ABL Signaling Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL Oncoprotein GRB2 GRB2 BCR_ABL->GRB2 Activates STAT5 STAT5 BCR_ABL->STAT5 Activates PI3K PI3K BCR_ABL->PI3K Activates Inhibitor This compound based Inhibitor Inhibitor->BCR_ABL Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The BCR-ABL signaling cascade and its inhibition by this compound derivatives.

G Experimental Workflow for Inhibitor Evaluation Start Start Kinase_Assay In Vitro Kinase Assay (Determine IC50) Start->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) (Determine Cellular IC50) Kinase_Assay->Cell_Viability Potent Compounds Western_Blot Western Blot Analysis (Confirm Target Engagement) Cell_Viability->Western_Blot Active Compounds Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A streamlined workflow for the preclinical evaluation of novel kinase inhibitors.

References

Comparative Guide to the IC50 Determination of 4-fluoro-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the inhibitory potency of 4-fluoro-1H-indazol-3-amine derivatives against various biological targets, primarily protein kinases. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the efficacy of these compounds in drug discovery and development. This document outlines the experimental methodologies for IC50 determination, presents comparative data for different derivatives, and illustrates the relevant signaling pathways.

Comparative IC50 Data

The following table summarizes the IC50 values for a selection of fluorinated indazole derivatives and related compounds against several protein kinases. It is important to note that direct comparisons of IC50 values should be made with caution, as variations in assay conditions can influence the results.[1]

Compound/ScaffoldTarget KinaseIC50 (nM)Cell Line (for anti-proliferative assays)IC50 (µM)Reference
6-fluoro-1H-indazol-3-amine derivativeFGFR1< 4.1KG-10.0253[2]
FGFR22.0SNU-160.0774[2]
3-aminoindazole urea (ABT-869)KDR (VEGFR2)4--[3]
FLT329--[3]
c-Kit16--[3]
PDGFRβ66--[3]
(E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine (10q)FLT3-ITDPotent InhibitionMV4-11 (AML)-[4]
3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)BCR-ABL (wild-type)< 0.5K-562< 0.01[5]
BCR-ABL (T315I mutant)9Ba/F3-[5]
1H-indazole-3-amine derivative (6o)--K562 (CML)5.15[6][7][8]
--A549 (Lung)-[6][7][8]
--PC-3 (Prostate)-[6][7][8]
--Hep-G2 (Hepatoma)-[6][7][8]

Signaling Pathways and Inhibition

Derivatives of 1H-indazol-3-amine are known to target protein kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Inhibition of these kinases can be a therapeutic strategy for diseases such as cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, FGFR, FLT3, c-Kit) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 STAT5->Transcription Indazole_Derivative This compound Derivatives Indazole_Derivative->RTK Inhibit Indazole_Derivative->BCR_ABL Inhibit

Caption: Kinase signaling pathways targeted by this compound derivatives.

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of enzyme inhibitors.[1] Below are detailed methodologies for both biochemical and cell-based assays commonly used for this purpose.

Biochemical IC50 Determination: ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based biochemical assay to determine the IC50 of an inhibitor against a purified recombinant enzyme.[9][10]

Materials:

  • Recombinant active human kinase (e.g., FGFR1, VEGFR2)

  • Substrate (e.g., Myelin Basic Protein)

  • This compound derivative (dissolved in 100% DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Serial Dilutions: Create a serial dilution of the this compound derivative in 100% DMSO.

  • Add Inhibitor to Wells: Dispense the diluted inhibitor into the wells of the assay plate. Include a DMSO-only control for 0% inhibition and a no-enzyme control for 100% inhibition.[9]

  • Prepare Kinase Reaction Mixture: In a separate tube, prepare a master mix containing the kinase assay buffer, the recombinant kinase, and the substrate at their final desired concentrations.[10]

  • Dispense Reagents: Add the kinase reaction mixture to all wells except the no-enzyme control.[9]

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be close to its Km for the specific kinase.[9][10]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[9][10]

  • Stop Reaction: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]

  • Generate Luminescent Signal: Add Kinase Detection Reagent to all wells to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate at room temperature for 30-60 minutes.[9]

  • Measure Luminescence: Read the luminescent signal using a plate reader.

  • Data Analysis: The luminescence is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Biochemical_Workflow A Prepare Serial Dilutions of Inhibitor B Add Inhibitor to Plate A->B C Add Kinase, Substrate, and Buffer B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction (Add ADP-Glo™ Reagent) E->F G Generate Luminescence (Add Kinase Detection Reagent) F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for biochemical IC50 determination using the ADP-Glo™ assay.

Cell-Based IC50 Determination: MTT Assay

This protocol measures the anti-proliferative activity of the compounds in cancer cell lines, providing a physiologically relevant measure of inhibitor potency.[6][8][11]

Materials:

  • Adherent cancer cell lines (e.g., K562, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and incubate until they adhere.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative. Include a vehicle (DMSO) control.[11]

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Measure Absorbance: Measure the absorbance at a wavelength of 490 nm or 570 nm using a plate reader.[11]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[10]

Cell_Based_Workflow A Seed Cells in 96-well Plates B Treat with Serial Dilutions of Inhibitor A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: General workflow for cell-based IC50 determination using the MTT assay.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-1H-indazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to act as a hinge-binding motif in a variety of protein kinase inhibitors.[1] The strategic introduction of a fluorine atom at the 4-position of the indazole ring can significantly influence the compound's physicochemical properties and biological activity, making the 4-fluoro-1H-indazol-3-amine core an attractive starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anticancer and kinase inhibitory activities.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following tables summarize the in vitro inhibitory and antiproliferative activities of a selection of these analogs against various cancer cell lines and protein kinases.

Antiproliferative Activity of 1H-Indazol-3-amine Derivatives
Compound IDR1 (at C5)R2 (Amide Substituent)Cell LineIC50 (µM)
6m 3-F-4-Cl-phenyl3,4-diCl-phenylK56217.91
6o 3-F-4-Cl-phenyl4-CF3-phenylK5625.15
6n 3-F-4-Cl-phenyl4-OCH3-phenylK56213.33
6p 3-F-4-Cl-phenyl2-Cl-phenylK562> 50
6q 4-pyridinyl2,4-diF-phenylK5625.61
6r 4-pyridinyl4-Cl-phenylK56210.03
6s 4-pyridinyl4-Br-phenylK56210.78
6t 4-pyridinyl4-CN-phenylK56211.08
6u 4-pyridinyl4-pyridinylK562> 50

Data compiled from a study on 1H-indazole-3-amine derivatives.[2]

Key SAR Insights from Antiproliferative Data:

  • Influence of Fluorine on the Amide Substituent: The presence of a fluorine-containing substituent on the R2 phenyl ring significantly enhances antiproliferative activity. For instance, compound 6o with a 4-trifluoromethylphenyl group (IC50 = 5.15 µM) is considerably more potent than its analogs with dichlorophenyl (6m , IC50 = 17.91 µM) or methoxyphenyl (6n , IC50 = 13.33 µM) substituents.[2] Similarly, the 2,4-difluorophenyl analog 6q (IC50 = 5.61 µM) shows greater activity than its monochloro (6r ), monobromo (6s ), or cyano (6t ) counterparts.[2]

Kinase Inhibition

While specific data for a broad panel of kinases for this compound analogs is limited in the public domain, the broader class of fluoro-substituted indazoles has demonstrated potent inhibitory activity against several key kinases implicated in cancer.

General SAR for Fluoro-Substituted Indazoles as Kinase Inhibitors:

  • 5-Fluoro Substitution: A 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine derivative was identified as a potent and highly selective inhibitor of RIP2 kinase with an IC50 of 5 nM.

  • Amino-Indazole as a Hinge Binder: The 3-amino-indazole moiety is a well-established hinge-binding motif in numerous kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

In Vitro Antiproliferative MTT Assay

This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)[4]

  • Complete cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics[2]

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/mL) and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[5]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.[5]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[2]

Visualizing the Path to Discovery

The following diagrams illustrate the general workflow for the synthesis and evaluation of these compounds, as well as a key signaling pathway they may inhibit.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 5-bromo-2-fluorobenzonitrile) step1 Hydrazine Cyclization to form 3-aminoindazole core start->step1 step2 Suzuki Coupling (for R1 substituents) step1->step2 step3 Amide Coupling (for R2 substituents) step2->step3 product Target this compound Analogs step3->product assay1 Antiproliferative Screening (MTT Assay) product->assay1 assay2 Kinase Inhibition Assays product->assay2 sar Structure-Activity Relationship Analysis assay1->sar assay2->sar assay3 Cell Cycle Analysis assay4 Apoptosis Assays sar->assay3 sar->assay4 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation Inhibitor This compound Analog Inhibitor->RTK Inhibition

References

Comparative Efficacy of 4-fluoro-1H-indazol-3-amine Compounds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-fluoro-1H-indazol-3-amine Derivatives as Kinase Inhibitors, Supported by Experimental Data.

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the hinge-binding motif of ATP and effectively interact with the active site of various kinases. The strategic addition of a fluorine atom to this core, specifically creating this compound and its derivatives, has been explored to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of these compounds, summarizing their performance against key kinase targets based on available experimental data.

Data Presentation: Comparative Kinase Inhibition

The following tables summarize the inhibitory activities of various this compound derivatives and related compounds against several protein kinases. The data, presented as IC50 values, illustrates the impact of different substitutions on the core scaffold.

Table 1: Inhibition of Fibroblast Growth Factor Receptors (FGFR) by Indazole Derivatives

CompoundTarget KinaseIC50 (nM)Cellular Potency (Cell Line)IC50 (nM)
27a (6-fluoro derivative)FGFR1< 4.1KG-125.3
FGFR22.0SNU-1677.4
14d (additional fluorine on phenyl ring)FGFR15.5--
14a (counterpart to 14d)FGFR115--

Data synthesized from a study on 1H-indazol-3-amine derivatives as inhibitors of FGFR1 and FGFR2.[1]

Table 2: Inhibition of Bcr-Abl and Other Kinases by 3-amino-1H-indazole Derivatives

CompoundTarget KinaseIC50 (nM)Cellular Potency (Cell Line)GI50 (nM)
AKE-72 (5)Bcr-Abl (Wild Type)< 0.5K-562< 10
Bcr-Abl (T315I mutant)9--
Compound IBcr-Abl (Wild Type)4.6K-562< 10
Bcr-Abl (T315I mutant)227--

Data from the discovery of AKE-72 as a potent pan-Bcr-Abl inhibitor.[2][3]

Table 3: Anti-proliferative Activity of 1H-indazole-3-amine Derivatives in Cancer Cell Lines

CompoundK562 (Chronic Myeloid Leukemia) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)Hep-G2 (Hepatoma) IC50 (µM)
6o5.15>50>50>50
6m17.91>50>50>50
6n13.33>50>50>50
6q5.61>50>50>50
6r10.03>50>50>50
6s10.78>50>50>50
6t11.08>50>50>50
5-Fluorouracil (Positive Control)----

A series of indazole derivatives were evaluated for their inhibitory activities against various human cancer cell lines.[4][5] Compound 6o also showed high selectivity for cancer cells over normal cells (HEK-293, IC50 = 33.2 µM).[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay is fundamental in determining the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound derivative)

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P])

  • Microplate reader (Luminometer, fluorescence, or scintillation counter)

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

  • Reaction Setup: In a microplate, add the assay buffer, the kinase, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Termination and Detection: Stop the reaction and quantify the kinase activity. The method of detection depends on the assay format:

    • Luminescence-based (e.g., ADP-Glo™): A reagent is added to deplete unused ATP, followed by a second reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. The resulting luminescence is proportional to kinase activity.

    • Fluorescence-based (e.g., Z'-LYTE™): This method uses FRET-based peptides. Phosphorylation by the kinase prevents cleavage by a development reagent, thus maintaining the FRET signal.

    • Radiometric: The incorporation of a radiolabeled phosphate group from [γ-32P]ATP onto the substrate is measured.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or cytostatic effects of a compound.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).

Materials:

  • Human cancer cell lines (e.g., K562, A549)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow for kinase inhibitor validation.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR GRB2 GRB2 FGFR->GRB2 PLCg PLCγ FGFR->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC FGF FGF Ligand FGF->FGFR Inhibitor This compound Compound Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Kinase_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_incellulo Cell-Based Assays cluster_invivo In Vivo Models A Compound Synthesis (this compound derivatives) B Purified Kinase Assay (e.g., FGFR, Bcr-Abl) A->B C Determine IC50 Values B->C D Kinome Selectivity Profiling C->D E Anti-proliferative Assay (e.g., MTT on K562 cells) C->E Lead Compounds F Determine Cellular Potency (GI50) E->F G Target Engagement/ Downstream Signaling (e.g., Western Blot) F->G H Pharmacokinetic Studies F->H Optimized Leads I Xenograft Tumor Models H->I J Efficacy & Toxicity Assessment I->J

Caption: General workflow for validating kinase inhibitors.

References

Unraveling Off-Target Effects: A Comparative Guide to 4-Fluoro-1H-Indazol-3-Amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. The 4-fluoro-1H-indazol-3-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of several potent kinase inhibitors. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving absolute selectivity, often leading to off-target effects that can result in unforeseen toxicities or even novel therapeutic opportunities. This guide provides a comprehensive comparison of this compound based kinase inhibitors and their alternatives, with a focus on their on- and off-target activities, supported by experimental data and detailed methodologies.

Performance Comparison of Indazole-Based Kinase Inhibitors

The inhibitory activity of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in in vitro assays. A lower IC50 value is indicative of higher potency. The following tables summarize the available data for representative indazole-based kinase inhibitors, including those with the this compound core, against a panel of on- and off-target kinases.

InhibitorPrimary Target(s)Off-Target(s)Reference Compound(s)
AxitinibVEGFR1, VEGFR2, VEGFR3PLK4, c-Kit, PDGFRβPazopanib, Sunitinib
PazopanibVEGFR1/2/3, PDGFRα/β, c-Kitc-Fms, Itk, Lck, RAF-1, B-RAFAxitinib, Sunitinib
C05 (Indazole-based)PLK4PLK1, PLK2, PLK3, Aurora A/BAxitinib
AKE-72 (3-aminoindazole)BCR-ABL (WT & T315I)c-Kit, FGFR1, FLT3, PDGFRβ, VEGFR2Imatinib, Ponatinib
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

This table presents the half-maximal inhibitory concentration (IC50) values of selected indazole-based inhibitors against their primary targets and key off-targets. Lower values indicate higher potency.

Kinase TargetAxitinib (IC50 nM)Pazopanib (IC50 nM)C05 (% Inhibition at 0.5 µM)AKE-72 (% Inhibition at 50 nM)
VEGFR1 0.115--
VEGFR2 0.230-99.3%
VEGFR3 0.1-0.347--
PDGFRβ 1.684-98.5%
c-Kit 1.774-99.2%
PLK4 4.2-87.45%-
c-Fms -14-64.5%
BCR-ABL (WT) --->99% (<0.5 nM IC50)
BCR-ABL (T315I) --->99% (9 nM IC50)
FGFR1 ---98.9%
FLT3 ---99.1%

Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM.[1] Data for AKE-72 is presented as the percentage of kinase activity inhibited at a concentration of 50 nM, with IC50 values provided for BCR-ABL.

Table 2: Selectivity Profile of Indazole-Based PLK4 Inhibitor C05

This table details the selectivity of the indazole-based PLK4 inhibitor C05 against other members of the Polo-like kinase family and other cell cycle-related kinases. Data is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM.[1]

Kinase TargetC05 (% Inhibition at 0.5 µM)
PLK4 87.45%
PLK1 15.32%
PLK2 21.89%
PLK3 12.56%
CDK2/cyclin A 25.78%
CDK4/cyclin D3 10.23%
Aurora A 31.45%
Aurora B 28.91%
CHK1 18.67%

Experimental Protocols

To ensure the reproducibility and accurate interpretation of kinase inhibitor data, it is crucial to understand the underlying experimental methodologies. Below are detailed protocols for two key assays used to characterize the on- and off-target effects of kinase inhibitors.

In Vitro Kinase Profiling: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. This method is widely used for high-throughput screening and selectivity profiling of kinase inhibitors.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then quantified in a luciferase reaction that generates a luminescent signal proportional to the initial kinase activity.

Detailed Protocol:

  • Compound Preparation: Prepare serial dilutions of the this compound based inhibitor in DMSO. Further dilute in the appropriate kinase reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • Test compound or vehicle (DMSO) control.

    • Target kinase and its specific substrate.

    • ATP to initiate the reaction.

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Target Engagement: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell method to quantify the binding of a test compound to a specific target protein. It provides a measure of target engagement within a physiological cellular context.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (energy donor) and a cell-permeable fluorescent tracer that binds to the target (energy acceptor). When a test compound is introduced, it competes with the tracer for binding to the target protein, resulting in a dose-dependent decrease in the BRET signal.

Detailed Protocol:

  • Cell Preparation: Culture cells (e.g., HEK293) and transiently transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: After 24 hours of expression, harvest the cells and plate them into a 96-well or 384-well white assay plate.

  • Compound and Tracer Addition: Add the test this compound based inhibitor at various concentrations to the cells. Then, add the specific NanoBRET™ tracer at a predetermined optimal concentration.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for a period to allow the binding to reach equilibrium (typically 2 hours).

  • Substrate Addition and Signal Detection: Add the NanoGlo® substrate to the wells and immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the test compound will result in a decrease in the BRET ratio. Determine the IC50 value for target engagement from the dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by the off-target activities of this compound based kinase inhibitors, as well as a typical experimental workflow for assessing these effects.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indazole_Inhibitor This compound Based Inhibitor Indazole_Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway, a primary target for many indazole-based inhibitors.

Wnt_Off_Target_Pathway cluster_extracellular Extracellular cluster_membrane Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dsh Frizzled->Dsh LRP56->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Axitinib Axitinib (Off-Target) SHPRH SHPRH (E3 Ubiquitin Ligase) Axitinib->SHPRH Inhibits SHPRH->Destruction_Complex Modulates

Caption: Off-target mechanism of Axitinib on the Wnt/β-catenin signaling pathway.

Off_Target_Workflow Start Start: Kinase Inhibitor (this compound based) Kinome_Scan In Vitro Kinome Scan (e.g., ADP-Glo) Start->Kinome_Scan Phenotypic_Screening Phenotypic Screening (Cell Viability, Apoptosis, etc.) Start->Phenotypic_Screening Identify_Off_Targets Identify Potential Off-Targets (Biochemical Hits) Kinome_Scan->Identify_Off_Targets Cellular_Assay Cellular Target Engagement (e.g., NanoBRET) Identify_Off_Targets->Cellular_Assay Validate Hits Confirm_Engagement Confirm On- and Off-Target Engagement in Cells Cellular_Assay->Confirm_Engagement Correlate_Phenotype Correlate Phenotype with Target Engagement Profile Confirm_Engagement->Correlate_Phenotype Phenotypic_Screening->Correlate_Phenotype Downstream_Signaling Downstream Signaling Analysis (Western Blot, Phosphoproteomics) Correlate_Phenotype->Downstream_Signaling Investigate Mechanism Validate_Mechanism Validate Off-Target Mechanism of Action Downstream_Signaling->Validate_Mechanism

Caption: Experimental workflow for identifying and validating off-target effects of kinase inhibitors.

Conclusion

The this compound scaffold remains a valuable starting point for the design of potent kinase inhibitors. However, as demonstrated, even highly optimized inhibitors can exhibit off-target activities. A thorough understanding of an inhibitor's selectivity profile through comprehensive in vitro and cellular screening is essential for the successful development of safe and effective kinase-targeted therapies. The data and protocols presented in this guide provide a framework for the comparative analysis of these inhibitors and a foundation for the rational design of next-generation therapeutics with improved selectivity and minimized off-target effects.

References

A Comparative Guide to the Toxicity Assessment of Indazole-Containing Compounds in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its broad range of biological activities, including potent anti-tumor effects.[1][2] This guide provides a comparative analysis of the in vitro toxicity of various indazole-containing compounds across a panel of human cancer cell lines. The data presented herein, supported by detailed experimental protocols and pathway visualizations, serves as a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.

Comparative Toxicity Data of Indazole Derivatives

The cytotoxic effects of indazole-containing compounds are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of indazole derivatives against various cancer cell lines, providing a comparative overview of their potency and selectivity.

Compound IDCell LineCell TypeIC50 (µM)Reference
Series 1: Indazole-3-amine Derivatives
5aK562Chronic Myeloid Leukemia9.32 ± 0.59[1]
A549Lung Cancer4.66 ± 0.45[1]
PC-3Prostate Cancer15.48 ± 1.33[1]
Hep-G2Hepatoma12.67 ± 1.31[1]
5kHep-G2Hepatoma3.32 ± 0.43[1]
HEK-293Normal Embryonic Kidney12.17 ± 2.85[1]
6aK562Chronic Myeloid Leukemia5.19 ± 0.29[1]
A549Lung Cancer8.21 ± 0.56[1]
PC-3Prostate Cancer6.12 ± 0.10[1]
Hep-G2Hepatoma5.62 ± 1.76[1]
6oK562Chronic Myeloid Leukemia5.15 ± 0.55[1]
HEK-293Normal Embryonic Kidney33.20[1]
Series 2: Diarylurea-Based Indazoles
5aH460Lung Cancer>10[3]
A549Lung Cancer3.2[3]
HT-29Colorectal Cancer2.5[3]
HepG2Hepatoma4.1[3]
5bH460Lung Cancer4.6[3]
A549Lung Cancer2.1[3]
HT-29Colorectal Cancer1.8[3]
HepG2Hepatoma3.5[3]
5iH460Lung Cancer1.5[3]
A549Lung Cancer1.2[3]
HT-29Colorectal Cancer0.9[3]
HepG2Hepatoma2.3[3]
Series 3: Indazole-Curcumin Analogs
3bMCF-7Breast Cancer45.97[4]
WiDrColorectal Cancer27.20[4]
3dHeLaCervical Cancer46.36[4]
Series 4: General Indazole Derivatives
2f4T1Breast Cancer0.23 - 1.15[5][6][7]
KA8HeLaCervical Cancer10.4[8]
MCF-7Breast Cancer11.5[8]
EACEhrlich Ascites Carcinoma13.5[8]
9fHCT116Colorectal Cancer14.3 ± 4.4[9]
MRC5Normal Lung Fibroblast>100[9]

Note: This table presents a selection of data from the cited literature and is not exhaustive.

A notable finding from these studies is the differential selectivity of the compounds. For instance, compound 6o demonstrated a promising therapeutic window, with an IC50 of 5.15 µM against the K562 cancer cell line, while exhibiting significantly lower toxicity in normal HEK-293 cells (IC50 = 33.20 µM).[1] In contrast, compound 5k was found to be highly toxic to both cancer (Hep-G2, IC50 = 3.32 µM) and normal cells (HEK-293, IC50 = 12.17 µM), suggesting a narrower therapeutic index.[1] Furthermore, some diarylurea-based indazoles, such as 5i , showed potent activity against a range of cancer cell lines, with IC50 values lower than the reference compound sorafenib.[3]

Experimental Protocols

The following section details a standardized protocol for assessing the in vitro cytotoxicity of indazole-containing compounds using the MTT assay, a widely adopted colorimetric method for evaluating cell metabolic activity as a measure of cell viability.[10][11]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

1. Materials and Reagents:

  • Human cancer cell line(s) of interest (e.g., A549, K562, PC-3, HepG2)[1]

  • Normal human cell line for selectivity assessment (e.g., HEK-293)[1]

  • Indazole-containing compound (powder form)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[6]

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6][10]

  • Compound Treatment:

    • Prepare a high-concentration stock solution of the indazole compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plates for an additional 48 or 72 hours.[11]

  • MTT Assay and Data Acquisition:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6]

    • After incubation, carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Mechanically shake the plates for a few minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

3. Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other absorbance values.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.[10]

Visualizing Experimental and Biological Pathways

To better understand the processes involved in toxicity assessment, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key signaling pathway affected by some indazole compounds.

G Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Prepare Indazole Compound Stock Solution (in DMSO) E Treat Cells with Serial Dilutions of Compound A->E B Culture and Harvest Cells C Seed Cells in 96-well Plate B->C D Incubate for 24h (Cell Adhesion) C->D D->E F Incubate for 48-72h E->F G Add MTT Reagent F->G H Incubate for 2-4h G->H I Solubilize Formazan Crystals (add DMSO) H->I J Measure Absorbance (570 nm) I->J K Data Analysis (Calculate IC50) J->K

Caption: Workflow for assessing cell viability using the MTT assay.

Several indazole derivatives exert their cytotoxic effects by inducing apoptosis.[5][6] One of the key mechanisms involves the modulation of the p53 and Bcl-2 family proteins, which are central regulators of programmed cell death.

G Simplified Apoptosis Signaling Pathway cluster_signal Upstream Signaling cluster_bcl2 Bcl-2 Family Regulation cluster_execution Execution Phase Indazole Indazole Compound p53_MDM2 p53/MDM2 Pathway Indazole->p53_MDM2 inhibition Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Indazole->Bcl2 inhibition Bax Bax (Pro-apoptotic) Upregulation p53_MDM2->Bax activation Mito Mitochondrial Membrane Potential Decrease Bcl2->Mito inhibition Bax->Mito activation Caspase Cleaved Caspase-3 Upregulation Mito->Caspase activation Apoptosis Apoptosis Caspase->Apoptosis execution

Caption: Key signaling events in indazole-induced apoptosis.

Studies have shown that certain indazole compounds can inhibit the p53/MDM2 pathway and downregulate anti-apoptotic proteins like Bcl-2, while upregulating pro-apoptotic proteins such as Bax.[1][5] This shift in the balance of Bcl-2 family proteins leads to a decrease in the mitochondrial membrane potential, activation of executioner caspases like caspase-3, and ultimately, programmed cell death.[5]

References

A Comparative Guide to the Efficacy of 4-Fluoro-1H-Indazol-3-Amine Scaffolds Versus Non-Indazole Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic efficacy of compounds based on the 4-fluoro-1H-indazol-3-amine scaffold against those with non-indazole scaffolds, particularly focusing on their role as kinase inhibitors in cancer therapy. The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[1] This document presents quantitative data on their inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to aid in the evaluation and selection of compounds for further research and development.

Executive Summary

The indazole scaffold, particularly derivatives of 1H-indazol-3-amine, has demonstrated significant potential as a potent inhibitor of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][2] This guide focuses on the comparative efficacy of these indazole-based compounds against other prominent non-indazole heterocyclic scaffolds, such as indole, pyrazole, and thiazole, in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition. VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[3] While direct inhibitory data for the specific compound this compound against VEGFR-2 was not prominently available in the reviewed literature, this guide will utilize data from closely related and more complex 3-aminoindazole derivatives to provide a representative comparison. The data presented herein suggests that indazole derivatives exhibit potent anti-angiogenic properties, with some compounds showing inhibitory concentrations in the nanomolar range, comparable to or even exceeding the potency of established non-indazole scaffold inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro efficacy of representative compounds from indazole and non-indazole scaffolds against VEGFR-2. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Indazole Scaffold Derivatives vs. VEGFR-2

Compound IDStructureVEGFR-2 IC50 (nM)Reference
Indazole Derivative 13-((6,7-dimethoxyquinazolin-4-yl)oxy)-1H-indazole34.5[4]
Indazole Derivative 2N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-amino-1H-indazol-4-yl)ethynyl)benzamide9[5]
Axitinib (Indazole Core)N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide0.2[6]

Table 2: Non-Indazole Scaffold Derivatives vs. VEGFR-2

ScaffoldCompound IDStructureVEGFR-2 IC50 (nM)Reference
Indole Indole-2-carboxamide Derivative2-(1H-indol-2-yl)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)acetamide1.10[7]
Sunitinib (Indole Core)N-(2-diethylaminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide2.0[8]
Pyrazole Pyrazole Derivative4-(4-((4-ethylpiperazin-1-yl)methyl)styryl)-1-phenyl-1H-pyrazol-5-amine9.0
Pyrazole-based Compound 6b3-methyl-4-((4-methylphenyl)diazenyl)-1-(piperidin-1-ylmethyl)-1H-pyrazol-5-ol200
Thiazole Thiazole Derivative2-((4-(4-chlorophenyl)thiazol-2-yl)amino)acetamide51.09
Thiazolidinone Derivative5-(4-methoxybenzylidene)-3-((6-nitrobenzo[d]thiazol-2-yl)amino)thiazolidine-2,4-dione91[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the potency and cellular activity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Test compounds (e.g., this compound derivatives, non-indazole compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. A typical starting concentration is 10 µM.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase assay buffer to each well.

    • Initiate the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to its Km value for VEGFR-2.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, after treatment with test compounds.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Mandatory Visualization

VEGFR-2 Signaling Pathway

The following diagram illustrates the key signaling cascades initiated by the activation of VEGFR-2, a primary target for many indazole and non-indazole based kinase inhibitors.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation Transcription->Proliferation Migration Cell Migration Transcription->Migration VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Indazole / Non-Indazole Kinase Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and points of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

This diagram outlines the general workflow for the discovery and preclinical evaluation of kinase inhibitors, a process applicable to both indazole and non-indazole scaffolds.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation Compound_Library Compound Library (Indazole & Non-Indazole Scaffolds) HTS High-Throughput Screening (In Vitro Kinase Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Cell_Based_Assays Cell-Based Assays (e.g., MTT Assay) Lead_Optimization->Cell_Based_Assays In_Vivo_Models In Vivo Animal Models Cell_Based_Assays->In_Vivo_Models Toxicity_Studies Toxicity & PK/PD Studies In_Vivo_Models->Toxicity_Studies Candidate_Selection Clinical Candidate Selection Toxicity_Studies->Candidate_Selection

Caption: General workflow for kinase inhibitor discovery.

Conclusion

The indazole scaffold represents a highly promising framework for the development of potent kinase inhibitors, particularly targeting the VEGFR-2 signaling pathway. The comparative data indicates that indazole derivatives can achieve nanomolar and even sub-nanomolar inhibitory concentrations, positioning them competitively against other well-established non-indazole scaffolds like indoles, pyrazoles, and thiazoles. The seemingly minor structural differences between these heterocyclic systems can lead to significant variations in binding affinity, selectivity, and overall pharmacological profiles. The provided experimental protocols offer a standardized approach for the in vitro and cell-based evaluation of these compounds, ensuring data consistency and comparability. The visualized signaling pathway and experimental workflow provide a clear conceptual framework for understanding the mechanism of action and the drug discovery process for these important therapeutic agents. Further research focusing on the structure-activity relationships of this compound and its derivatives will be crucial in optimizing their efficacy and selectivity for the next generation of targeted cancer therapies.

References

Kinase Selectivity Profiling of 4-Fluoro-1H-indazol-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-fluoro-1H-indazol-3-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of several potent and selective kinase inhibitors. This guide provides a comprehensive comparison of the kinase selectivity profiles of axitinib, a prominent drug featuring this scaffold, alongside other multi-targeted kinase inhibitors, sunitinib and pazopanib. The information presented herein, supported by experimental data and detailed methodologies, is intended to aid in the rational design and development of next-generation kinase inhibitors.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor across the human kinome is a critical determinant of its therapeutic efficacy and safety profile. The following table summarizes the inhibitory activity (IC50 or Kd in nM) of axitinib, sunitinib, and pazopanib against a panel of selected kinases. Axitinib, containing the this compound core, demonstrates high potency and selectivity for Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] In contrast, sunitinib and pazopanib exhibit a broader spectrum of activity against multiple receptor tyrosine kinases.

Kinase TargetAxitinib (IC50/Kd, nM)Sunitinib (IC50/Kd, nM)Pazopanib (IC50/Kd, nM)
VEGFR1 (FLT1) 1.2[2]8010[3]
VEGFR2 (KDR) 0.2[2]2[4]30[3]
VEGFR3 (FLT4) 0.1-0.3[2]-47[3]
PDGFRα 1.6[1]6971
PDGFRβ 1.6[1]884[3]
c-KIT 1.7274[3]
FLT3 >1000[1]30-50-
RET >1000[1]--
SRC ->100-
ABL1 ->100-
EGFR >1000[1]>100-
FGFR1 2.9>100140[3]
FGFR2 11--
FGFR3 4-20-130

Data compiled from multiple sources.[1][2][3][4][5][6][7][8] Note that assay conditions can vary between studies, affecting absolute IC50/Kd values.

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount for preclinical drug development. The following are detailed methodologies for two widely used kinase screening platforms.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interactions between a test compound and a large panel of DNA-tagged kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.

Detailed Protocol:

  • Immobilized Ligand Preparation: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support, such as magnetic beads.

  • Kinase Panel: A comprehensive panel of purified, DNA-tagged human kinases is utilized.

  • Competition Binding Assay:

    • The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together in a binding buffer.

    • The mixture is incubated to allow for binding equilibrium to be reached.

  • Washing: The solid support is washed to remove any unbound kinase.

  • Elution: The bound kinase is eluted from the solid support.

  • Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The results are typically expressed as the percentage of the control (DMSO vehicle) signal. A lower percentage indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can be determined by measuring the amount of kinase captured as a function of the test compound concentration.

LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method for measuring inhibitor binding to kinases.[5][9][10][11]

Principle: The assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is typically tagged (e.g., with GST or His), and a europium (Eu)-labeled anti-tag antibody is used for detection. When the tracer and the Eu-labeled antibody are both bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the kinase's active site will displace the tracer, leading to a decrease in the FRET signal.[5][9]

Detailed Protocol:

  • Reagent Preparation:

    • Kinase Buffer: A suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) is prepared.[9]

    • Test Compound Dilution: A serial dilution of the test compound is prepared in DMSO and then further diluted in kinase buffer.

    • Kinase/Antibody Solution: The tagged kinase and the Eu-labeled anti-tag antibody are diluted to their final concentrations in kinase buffer.

    • Tracer Solution: The fluorescently labeled tracer is diluted to its final concentration in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound dilution to the assay wells.[9][10]

    • Add 5 µL of the kinase/antibody solution to all wells.[9][10]

    • Add 5 µL of the tracer solution to all wells to initiate the binding reaction.[9][10]

  • Incubation: The plate is incubated at room temperature for a specified period (typically 60 minutes) to allow the binding reaction to reach equilibrium.[9][10]

  • Data Acquisition: The TR-FRET signal is measured using a plate reader capable of detecting europium fluorescence. The emission ratio of the acceptor (tracer) to the donor (europium) is calculated.

  • Data Analysis: The data is typically plotted as the emission ratio versus the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes a 50% decrease in the FRET signal, is determined by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow for Kinase Selectivity Profiling

G cluster_0 Compound Preparation cluster_1 Kinase Screening Assay cluster_2 Data Acquisition & Analysis cluster_3 Output A Test Compound (e.g., this compound derivative) B Serial Dilution in DMSO A->B C Incubation with Kinase Panel (e.g., KINOMEscan™ or LanthaScreen®) B->C D Competition with Probe/Tracer C->D E Signal Detection (qPCR or TR-FRET) D->E F IC50 / Kd Determination E->F G Selectivity Profile Generation F->G H Kinome Map / Selectivity Score G->H

Caption: Experimental workflow for kinase selectivity profiling.

VEGFR Signaling Pathway in Angiogenesis

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Responses VEGF VEGF VEGFR VEGFR Dimerization & Autophosphorylation VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS SRC SRC VEGFR->SRC DAG_IP3 DAG / IP3 PLCg->DAG_IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF FAK FAK SRC->FAK PKC PKC DAG_IP3->PKC mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Paxillin Paxillin FAK->Paxillin Permeability Vascular Permeability PKC->Permeability Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Migration Cell Migration Paxillin->Migration Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Derivative (e.g., Axitinib) Inhibitor->VEGFR Inhibition

Caption: Simplified VEGFR signaling pathway in angiogenesis.

References

A Comparative Guide to the Preclinical Validation of Fluorinated 1H-Indazol-3-Amine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with potent anti-cancer activity.[1][2][3] The strategic incorporation of fluorine atoms can significantly enhance pharmacological properties, including potency and metabolic stability. This guide provides a comparative overview of the in vitro and in vivo validation of hypothetical 4-fluoro-1H-indazol-3-amine drug candidates and their structurally related analogs, supported by experimental data and detailed protocols.

In Vitro Performance: Anti-proliferative Activity

The anti-proliferative activity of fluorinated indazole-3-amine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized below.

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Reference
Hypothetical this compound Analog (Compound 5e) Hep-G2 (Hepatoma)Not explicitly stated, but showed a trend of activity.[1][2][3]
Compound 5j (3,5-difluoro substituent) Hep-G2 (Hepatoma)Lower than 4-fluoro substituent analog[1][2][3]
Compound 5b (3-fluoro substituent) Hep-G2 (Hepatoma)Higher than 4-fluoro substituent analog[1][2][3]
Compound 6o K562 (Chronic Myeloid Leukemia)5.15[1][2]
A549 (Lung Cancer)>10[1]
PC-3 (Prostate Cancer)>10[1]
Hep-G2 (Hepatoma)>10[1]
HEK-293 (Normal Kidney Cells)33.2[1][2]
Compound 2f Multiple Cancer Cell Lines0.23–1.15
Axitinib (Indazole-based inhibitor) -Potent VEGFR inhibitor
Linifanib (Indazole-based inhibitor) -Potent kinase inhibitor[2][3]

In Vivo Validation: Tumor Growth Inhibition

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates in a living organism. Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to assess anti-tumor efficacy.

Compound/DerivativeAnimal ModelTumor TypeEfficacyReference
Compound 2f 4T1 mouse modelBreast CancerSuppressed tumor growth without obvious side effects.

Signaling Pathways and Mechanism of Action

Indazole-3-amine derivatives often exert their anti-cancer effects by inhibiting protein kinases involved in key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

A common mechanism of action involves the inhibition of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). This disrupts downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Below are diagrams illustrating a generalized experimental workflow for in vitro and in vivo validation and a representative signaling pathway targeted by these compounds.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Indazole Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Xenograft_Model Murine Xenograft Model Establishment IC50_Determination->Xenograft_Model Lead Candidate Selection Drug_Administration Systemic Administration of Drug Candidate Xenograft_Model->Drug_Administration Tumor_Monitoring Tumor Volume and Body Weight Monitoring Drug_Administration->Tumor_Monitoring Efficacy_Evaluation Evaluation of Tumor Growth Inhibition Tumor_Monitoring->Efficacy_Evaluation

Generalized workflow for preclinical validation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR_PDGFR VEGFR / PDGFR PI3K PI3K VEGFR_PDGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->VEGFR_PDGFR Inhibition

Targeted VEGFR/PDGFR-PI3K/Akt/mTOR pathway.

Experimental Protocols

In Vitro Anti-proliferative MTT Assay

This protocol is a standard method for assessing the effect of a compound on the proliferation of cancer cells.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Harvest cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Replace the medium in the 96-well plates with the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug).

  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Murine Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of a compound in a mouse model.

1. Animal Model and Cell Implantation:

  • Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), 4-6 weeks old.

  • Harvest cancer cells (e.g., 4T1 breast cancer cells) and resuspend them in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

2. Tumor Growth and Treatment:

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Prepare the drug formulation for administration (e.g., dissolved in a suitable vehicle).

  • Administer the drug to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

3. Monitoring and Efficacy Evaluation:

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment and monitoring for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.

4. Data Analysis:

  • Plot the mean tumor volume ± SEM for each group over time.

  • Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Disclaimer: This guide is intended for informational purposes for research professionals and is based on publicly available data. The "hypothetical this compound" is used as a representative candidate for comparison, and the data for other compounds are derived from specific research publications. For detailed and specific experimental conditions, please refer to the cited literature.

References

A Comparative Guide to Bioanalytical Methods for Quantifying 4-fluoro-1H-indazol-3-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of preclinical and clinical research. This guide provides a comparative overview of established bioanalytical methodologies applicable to the quantification of 4-fluoro-1H-indazol-3-amine, a novel small molecule of interest in drug development. Given the absence of published, validated methods for this specific analyte, this document presents a practical comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The presented data is representative of typical performance characteristics for these platforms and serves as a baseline for method development and validation.

Quantitative Performance Comparison

The choice of a bioanalytical method hinges on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of expected performance parameters for the analysis of this compound in human plasma.

ParameterHPLC-UVLC-MS/MS
Lower Limit of Quantification (LLOQ) 10 - 50 ng/mL0.1 - 1 ng/mL
Upper Limit of Quantification (ULOQ) 5000 ng/mL1000 ng/mL
Linearity (Correlation Coefficient, r²) > 0.995> 0.998
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Selectivity Moderate; susceptible to interference from co-eluting compounds.High; based on specific precursor-to-product ion transitions.
Matrix Effect Low to moderate.Can be significant; requires careful evaluation and mitigation.
Sample Volume 50 - 200 µL25 - 100 µL
Throughput LowerHigher

Experimental Protocols

A detailed experimental protocol for a representative LC-MS/MS method is provided below. This method is generally preferred for its high sensitivity and selectivity, which are critical for pharmacokinetic studies.

LC-MS/MS Method for this compound in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and quality control (QC) standards to room temperature.

  • Vortex samples to ensure homogeneity.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): To be determined by infusion of a standard solution of this compound.

  • Product Ion (Q3): To be determined by fragmentation of the precursor ion.

  • Collision Energy: Optimized for the specific MRM transition.

  • Source Temperature: 550°C.

  • IonSpray Voltage: 5500 V.

Methodology Visualization

The following diagrams illustrate the workflow for bioanalytical method development and a typical sample analysis procedure.

Bioanalytical_Method_Development cluster_0 Method Development cluster_1 Method Validation MD1 Analyte Characterization MD2 Selection of Analytical Technique (LC-MS/MS vs. HPLC-UV) MD1->MD2 MD3 Optimization of Sample Preparation MD2->MD3 MD4 Optimization of LC & MS Conditions MD3->MD4 MV1 Selectivity & Specificity MD4->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery & Matrix Effect MV3->MV4 MV5 Stability MV4->MV5

Caption: Bioanalytical Method Development and Validation Workflow.

Sample_Analysis_Workflow SA1 Receive Biological Samples SA2 Sample Preparation (e.g., Protein Precipitation) SA1->SA2 SA3 LC-MS/MS Analysis SA2->SA3 SA4 Data Acquisition SA3->SA4 SA5 Data Processing & Quantification SA4->SA5 SA6 Report Generation SA5->SA6

Caption: Sample Analysis Workflow from Receipt to Reporting.

Assessing the Impurity Profile of Synthesized 4-fluoro-1H-indazol-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of an active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. For novel compounds like 4-fluoro-1H-indazol-3-amine, a key building block in medicinal chemistry, rigorous impurity profiling is essential.[1][2] This guide provides a comparative overview of analytical methodologies for identifying and quantifying impurities, supported by experimental protocols and data, to ensure the quality and consistency of the synthesized compound.

Understanding Potential Impurities

Impurities in synthesized this compound can originate from various sources, including the synthetic route, degradation, or storage. Common synthesis strategies for 3-aminoindazoles, such as the reaction of a substituted 2-halobenzonitrile with hydrazine, can introduce several types of impurities.[3][4]

Potential Impurity Classes:

  • Starting Materials: Unreacted precursors, such as 2,6-difluorobenzonitrile or other fluorinated benzonitrile isomers.

  • Intermediates: Incomplete reaction can lead to the presence of synthesis intermediates.

  • Reagents: Residual reagents like hydrazine hydrate.

  • By-products: Resulting from side reactions, such as the formation of regioisomers, hydrolysis products, or products from over-nitration or bromination depending on the specific synthetic steps.[5][6]

  • Degradation Products: Formed during synthesis, purification, or storage.

  • Residual Solvents: Volatile organic impurities remaining from the manufacturing process.[7]

Comparison of Key Analytical Techniques

A multi-faceted analytical approach is required for comprehensive impurity profiling.[8] High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.[7]

TechniquePrincipleStrengthsLimitationsIdeal For
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection via UV absorbance.Robust, reproducible, excellent for quantification of known impurities.Limited identification capabilities for unknown impurities; requires chromophores.Quantifying known impurities, routine quality control.
LC-MS/MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[9]High sensitivity and selectivity; provides molecular weight and structural information for identifying unknown impurities.[9][10]Matrix effects can suppress ionization; quantification can be more complex than HPLC-UV.Identifying unknown impurities, trace-level quantification.
GC-MS Separates volatile compounds in the gas phase followed by mass spectrometry detection.Gold standard for analyzing volatile and semi-volatile compounds.[6]Not suitable for non-volatile or thermally labile compounds.Detecting residual solvents and other volatile impurities.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Unrivaled for unambiguous structure elucidation of isolated impurities; provides quantitative information without a reference standard (qNMR).[7]Relatively low sensitivity compared to MS; complex mixtures can be difficult to interpret.Structure confirmation of unknown impurities, quantification of major components.

Quantitative Impurity Data Summary

The following table presents hypothetical data from the analysis of a batch of this compound, demonstrating how results from different techniques can be integrated for a comprehensive profile.

Impurity IDPotential Structure/SourceHPLC-UV (RT, min)LC-MS (m/z [M+H]⁺)GC-MS (RT, min)Concentration (%)
API This compound 5.2 152.06 N/A 99.5
IMP-012,6-difluorobenzonitrile (Starting Material)8.1140.027.30.15
IMP-026-fluoro-1H-indazol-3-amine (Isomer)4.8152.06N/A0.10
IMP-03Unknown Degradant6.5168.05N/A0.08
IMP-04Toluene (Residual Solvent)N/AN/A5.90.05 (500 ppm)
IMP-05Hydrazine (Reagent)N/AN/A3.1< 0.01 (10 ppm)

Experimental Protocols

Detailed and validated methods are crucial for reliable impurity analysis. Below are representative protocols for HPLC-UV and LC-MS analysis.

Protocol 1: HPLC-UV Method for Quantification

This method is designed for separating the API from its potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to make a 1 mg/mL solution.

Protocol 2: LC-MS Method for Identification and Trace Analysis

This protocol uses LC-MS for the sensitive detection and identification of unknown impurities.

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

    • Scan Range: m/z 50-1000.

    • Data Acquisition: Full scan for impurity detection and targeted MS/MS for structural fragmentation of detected ions.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in a 50:50 mixture of water and acetonitrile.

Visualized Workflows and Pathways

Diagrams provide a clear visual representation of complex processes and relationships, aiding in comprehension and implementation.

G cluster_synthesis Synthesis & Purification cluster_analysis Impurity Profiling cluster_reporting Reporting & Specification synthesis Chemical Synthesis workup Reaction Work-up synthesis->workup purification Purification (Crystallization/Chromatography) workup->purification api Final API Product purification->api sampling API Sampling api->sampling hplc HPLC-UV (Quantification) sampling->hplc lcms LC-MS (Identification) sampling->lcms gcms GC-MS (Residual Solvents) sampling->gcms data Data Analysis hplc->data nmr NMR (Structure Elucidation) lcms->nmr Isolate for NMR lcms->data gcms->data nmr->data report Impurity Profile Report data->report spec Set Specifications report->spec

Caption: General workflow for impurity profiling of a synthesized API.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Indazole Derivative (e.g., from this compound) Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-fluoro-1H-indazol-3-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of similar compounds suggest that 4-fluoro-1H-indazol-3-amine may be harmful if swallowed, cause skin irritation, and serious eye damage, and may cause respiratory irritation.[1][2] Some analogous compounds are also suspected of damaging fertility or the unborn child.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[3]
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[3]To prevent inhalation of dust or vapors.

Incompatible Materials: It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and hazardous reactions.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.

  • Waste Identification and Segregation:

    • Due to its fluorine content, this compound is classified as a halogenated organic compound.

    • All waste containing this compound must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[4]

    • Crucially, do not mix halogenated waste with non-halogenated organic waste , as this complicates and increases the cost of disposal.[4]

  • Preparing for Disposal:

    • Pure or Unused Compound: Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container, avoiding the generation of dust.[4]

    • Contaminated Labware and Materials:

      • Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[4]

      • Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[4]

  • Storage of Waste:

    • Ensure the waste container is chemically compatible, properly sealed, and clearly labeled with the chemical name and associated hazards.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials and general laboratory traffic.[5] The storage area should be secure and accessible only to authorized personnel.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.

    • Provide them with as much information as possible about the waste, including its chemical nature.

    • The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing to remove hazardous halogenated byproducts.[4]

    • Do not dispose of this compound down the drain or in regular trash. [4]

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Clean the spill area thoroughly.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the logical flow for the proper disposal of this compound.

Workflow for the Safe Disposal of this compound cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_storage Waste Storage and Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_source Generate Waste (Unused chemical, contaminated labware) fume_hood->waste_source halogenated_waste Halogenated Organic Waste Container waste_source->halogenated_waste Segregate Waste label_container Label Container Clearly halogenated_waste->label_container store_waste Store in a Secure, Ventilated Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs incineration Professional Disposal (e.g., Incineration) contact_ehs->incineration

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 4-fluoro-1H-indazol-3-amine (CAS 404827-78-7). The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment and Occupational Exposure

This compound is a fluorinated aromatic amine. While specific toxicological data is limited, its structural motifs suggest that it should be handled as a potent compound with potential for toxicity.

Occupational Exposure Limits (OELs):

Formal OELs for this compound have not been established. In the absence of quantitative exposure limits, a conservative approach using the principles of Occupational Exposure Banding (OEB) is recommended.[1][2][3][4] This involves categorizing the compound based on its potential toxicity and implementing controls to minimize exposure. Given its structure, it is prudent to handle this compound in a high-potency category (e.g., OEB 4 or 5), requiring stringent containment measures.[3][5]

ParameterValueNotes
Occupational Exposure Limit (OEL) Not EstablishedHandle as a potent compound.
Occupational Exposure Band (OEB) Recommended: OEB 4/5Corresponds to an exposure target of < 1 µg/m³. Requires high-containment solutions.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against exposure. The open handling of this powdered compound is strongly discouraged.[7]

Protection LevelEquipmentPurpose and Specifications
Primary Engineering Control Certified Chemical Fume Hood or Glovebox IsolatorTo minimize inhalation exposure to dust or vapors. Operations should be conducted under negative pressure.[7]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.
Hand Protection Double-gloving with Chemical-Resistant GlovesInner Glove: Nitrile. Outer Glove: Neoprene or Butyl rubber. Nitrile gloves alone offer poor resistance to aromatic and halogenated compounds, but can provide splash protection when doubled. Change gloves frequently and immediately after contact.
Body Protection Flame-Resistant Laboratory Coat and Disposable GownTo protect skin and personal clothing from contamination. A disposable gown should be worn over the lab coat and disposed of after handling.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient. A powered air-purifying respirator (PAPR) is recommended for handling potent powders.[8]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safety and experimental integrity.

3.1. Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Decontamination Plan: Prepare a decontamination solution (e.g., 5% acetic acid, followed by Alconox and water, or a dilute bleach solution) for cleaning surfaces and glassware.[9]

  • Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.

3.2. Experimental Protocols

Weighing the Compound:

  • Perform all weighing operations within a ventilated balance enclosure (VBE) or a glovebox to contain any airborne powder.[10]

  • Use dedicated, labeled weighing tools (spatulas, weigh paper).

  • Employ gentle movements to minimize dust generation.

  • Close the container immediately after dispensing.

  • Clean the balance and surrounding surfaces with the prepared decontamination solution after weighing.

Preparing a Solution:

  • In a chemical fume hood, add the weighed this compound to the solvent in the reaction vessel.

  • Add the solid to the liquid to minimize splashing.

  • If the material is transferred to a flask, add a small amount of the diluent and swirl to wet the powder before adding the remaining solvent.[11]

  • Ensure the flask is positioned in a way that any material on the neck is washed down into the flask.[11]

  • If sonication is required to dissolve the compound, ensure the vessel is securely capped.

3.3. Post-Handling Decontamination and Cleaning

  • Work Surface Decontamination: Wipe down the work area in the fume hood with an appropriate deactivating solution. Studies have shown dilute acetic acid or hypochlorite solutions can be effective for decontaminating surfaces exposed to potent compounds.[9][12]

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste. Then, follow a validated cleaning procedure, such as soaking in a deactivating solution.

  • PPE Removal: Remove disposable items (outer gloves, gown) within the fume hood to prevent contamination of the lab space. Remove remaining PPE in the designated area.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Halogenated Organic Waste: Due to its fluorine content, this compound and any materials contaminated with it are classified as halogenated organic waste.

  • Dedicated Waste Container: Use a clearly labeled, non-reactive container specifically for "Halogenated Organic Waste."[10]

  • No Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[10]

Disposal Procedure:

  • Pure/Unused Compound: Carefully transfer the solid chemical into the designated halogenated organic waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh paper, disposable gowns, pipette tips) must be placed in the halogenated organic waste container.

  • Liquid Waste: Solvents used to dissolve the compound and rinsates from cleaning glassware must be collected in a labeled, sealed container for halogenated liquid waste.

  • Storage: Keep waste containers closed when not in use and store them in a designated, well-ventilated satellite accumulation area.

  • Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Visual Workflow Diagrams

The following diagrams illustrate the key decision-making and procedural steps for handling this compound.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Certified Chemical Fume Hood or Isolator start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Double Chemical-Resistant Gloves (Inner: Nitrile, Outer: Neoprene/Butyl) goggles->gloves clothing Wear Lab Coat & Disposable Gown gloves->clothing shoes Wear Closed-Toe, Chemical-Resistant Shoes clothing->shoes respirator_check Is work outside a fume hood or potential for aerosolization? shoes->respirator_check respirator Wear a NIOSH-Approved Respirator (PAPR) respirator_check->respirator Yes end Proceed with Experiment respirator_check->end No respirator->end

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (See PPE Workflow) prep_risk->prep_ppe prep_setup Prepare Work Area in Fume Hood/Isolator prep_ppe->prep_setup weigh Weigh Compound in Ventilated Enclosure prep_setup->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate_surfaces Decontaminate Surfaces & Glassware experiment->decontaminate_surfaces remove_ppe Remove PPE Correctly decontaminate_surfaces->remove_ppe segregate Segregate Waste: Halogenated Organic remove_ppe->segregate collect Collect Solids, Liquids, & Contaminated PPE segregate->collect store Store in Labeled, Sealed Container collect->store dispose Dispose via EHS store->dispose end_process End of Process dispose->end_process

Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-fluoro-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.